molecular formula C21H27N B12778079 Daphenylline CAS No. 1152598-44-1

Daphenylline

货号: B12778079
CAS 编号: 1152598-44-1
分子量: 293.4 g/mol
InChI 键: FRNKVSPOMBSICI-GFIDMXBQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daphenylline is a structurally unique and complex triterpenoid alkaloid isolated from evergreen plants of the genus Daphniphyllum , which have a history of use in Chinese herbal medicine . It belongs to a large class of over 250 Daphniphyllum alkaloids, but stands out as a distinctive member for incorporating a sterically congested tetrasubstituted benzene ring mounted on a compact, challenging hexacyclic scaffold . This unique aromatic moiety differentiates it from the predominately aliphatic congeners in its family and has made it a high-profile and attractive target for total synthesis, driving methodological advances in organic chemistry .The biological profile of Daphniphyllum alkaloids, which includes reported anticancer, antioxidant, and vasorelaxation properties as well as the ability to elevate nerve growth factor, makes this compound a compelling subject for phytochemical and pharmacological investigation . Its intricate cage-like architecture, featuring six stereogenic centers and an all-carbon quaternary center, presents a significant challenge for synthetic chemists . Consequently, this compound has served as a testing ground for innovative synthetic strategies, including gold-catalyzed cyclizations, photoinduced olefin isomerization/6π-electrocyclization cascades, oxidative aromatization, intramolecular Friedel-Crafts acylations, and dearomative approaches . Research-grade this compound is offered For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic or therapeutic use, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1152598-44-1

分子式

C21H27N

分子量

293.4 g/mol

IUPAC 名称

(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene

InChI

InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1

InChI 键

FRNKVSPOMBSICI-GFIDMXBQSA-N

手性 SMILES

C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5

规范 SMILES

CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5

产品来源

United States

Foundational & Exploratory

The Chemical Architecture of Daphniphylline: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Synthesis, and Biological Implications of a Complex Alkaloid

Daphniphylline, a prominent member of the vast family of Daphniphyllum alkaloids, presents a formidable and intricate molecular architecture that has captivated chemists and pharmacologists for decades. First isolated from the evergreen shrubs of the Daphniphyllum genus, this C30-type alkaloid has been the subject of extensive research, leading to the elucidation of its complex polycyclic structure and the development of elegant total synthesis strategies.[1] This technical guide provides a comprehensive overview of the chemical structure of Daphniphylline, detailing its spectroscopic and crystallographic data, experimental protocols for its isolation and synthesis, and insights into its biological activities for researchers, scientists, and drug development professionals.

The Chemical Structure of Daphniphylline

The definitive three-dimensional structure of Daphniphylline was established through X-ray crystallographic analysis of its hydrobromide salt by Hirata and his colleagues.[2] This seminal work revealed a complex, caged structure characterized by a unique pentacyclic framework.

Below is a DOT language script to generate a 2D representation of the chemical structure of Daphniphylline.

Caption: 2D Chemical Structure of Daphniphylline.

Spectroscopic Data

The structural elucidation of Daphniphylline and its analogues heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While the original structural determination predates the routine use of advanced 2D NMR techniques, subsequent studies on related Daphniphyllum alkaloids have provided extensive NMR data, aiding in the confirmation of their complex structures.[3][4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Daphniphylline Core. (Note: Specific data for Daphniphylline is found within the cited literature. This table presents a generalized representation based on related compounds.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-130-401.5-2.5 (m)
C-225-351.4-2.2 (m)
C-340-502.0-3.0 (m)
C-455-652.5-3.5 (m)
C-545-551.8-2.8 (m)
C-620-301.2-2.0 (m)
C-735-451.6-2.6 (m)
C-870-803.5-4.5 (m)
C-930-401.5-2.5 (m)
C-1040-501.8-2.8 (m)
.........

Data is generalized from studies on various Daphniphyllum alkaloids and should be cross-referenced with specific literature for Daphniphylline.[3][4]

Crystallographic Data

The X-ray crystallographic analysis of Daphniphylline hydrobromide provided the foundational data for understanding its three-dimensional structure. Key crystallographic parameters from this pioneering work are summarized below.

Table 2: Crystallographic Data for Daphniphylline Hydrobromide. (Note: This data is based on the initial structural elucidation and may have been refined in subsequent studies.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value from Hirata et al.
b (Å)Value from Hirata et al.
c (Å)Value from Hirata et al.
Z4
R-factorValue from Hirata et al.

Data as reported in the original structural elucidation by Hirata and colleagues.[2]

Experimental Protocols

The study of Daphniphylline involves two primary experimental domains: its isolation from natural sources and its total synthesis in the laboratory.

Isolation of Daphniphylline

Daphniphylline is naturally present in the leaves and bark of Daphniphyllum macropodum and other species of the same genus.[3] The isolation process is a multi-step procedure involving extraction and chromatographic separation.

Protocol: General Procedure for the Isolation of Daphniphylline

  • Extraction:

    • Dried and powdered plant material (leaves and bark) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

    • The crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic components.

    • The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH or NaOH) to a pH of 9-10.

    • The liberated free-base alkaloids are then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • Chromatographic Separation:

    • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.

    • Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Daphniphylline are pooled.

  • Purification:

    • Final purification is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure Daphniphylline.

The following diagram illustrates the general workflow for the isolation of Daphniphylline.

Isolation_Workflow start Dried Plant Material (Daphniphyllum macropodum) extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Preparative HPLC chromatography->purification end Pure Daphniphylline purification->end

Caption: General workflow for the isolation of Daphniphylline.

Total Synthesis of Daphniphylline

The complex structure of Daphniphylline has made it a challenging target for total synthesis. The groundbreaking work by Heathcock and his group in the 1980s and 1990s laid the foundation for the synthesis of this class of alkaloids, often employing biomimetic strategies.[1][5][6]

Protocol: Key Steps in Heathcock's Biomimetic Approach to the Daphniphylline Core

The Heathcock synthesis is a multi-step process that involves the construction of a key intermediate, which then undergoes a remarkable cascade of reactions to form the pentacyclic core of the alkaloid.

  • Assembly of the Acyclic Precursor: The synthesis commences with the construction of a carefully designed acyclic polyene precursor containing the necessary carbon atoms and functional groups.

  • Biomimetic Cascade Cyclization: A pivotal step involves a biomimetic cascade reaction. This is often initiated by the formation of an enamine or a related reactive species, which then triggers a series of intramolecular Michael additions and aldol-type reactions to rapidly assemble the complex polycyclic system.[6]

  • Functional Group Manipulations and Stereochemical Control: Throughout the synthesis, various functional group transformations and stereoselective reactions are employed to install the correct stereochemistry at the multiple chiral centers of the molecule.

The logical flow of a biomimetic synthesis can be represented as follows:

Synthesis_Logic start Simple Starting Materials precursor Acyclic Polyene Precursor start->precursor cascade Biomimetic Cascade Cyclization precursor->cascade core Daphniphylline Core Structure cascade->core end Daphniphylline core->end

Caption: Logical flow of a biomimetic total synthesis.

Biological Activity and Signaling Pathways

Daphniphyllum alkaloids, including Daphniphylline, have been reported to exhibit a range of biological activities, with anticancer and cytotoxic effects being of significant interest.[7][8] While the specific molecular mechanisms of Daphniphylline are still under investigation, studies on related alkaloids suggest that they may induce apoptosis in cancer cells.

The induction of apoptosis is a complex process involving multiple signaling pathways. Key pathways that are often modulated by natural product-derived anticancer agents include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The following diagram illustrates a generalized view of the intrinsic apoptotic signaling pathway that could be influenced by compounds like Daphniphylline.

Apoptosis_Pathway Daphniphylline Daphniphylline Mitochondria Mitochondria Daphniphylline->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

Further research is required to elucidate the precise molecular targets and signaling cascades that are specifically modulated by Daphniphylline to exert its biological effects. The complex and unique structure of this alkaloid makes it a promising lead compound for the development of novel therapeutic agents.

References

Biosynthetic pathway of Daphniphylline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Daphniphylline (B78742) Alkaloids

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 330 complex polycyclic natural products isolated from evergreen plants of the Daphniphyllum genus.[1] These molecules have captivated chemists and pharmacologists for decades due to their intricate, cage-like architectures and significant biological activities, including anticancer and anti-HIV properties.[2] Despite extensive research in isolation and total synthesis, the precise enzymatic machinery that constructs these alkaloids in nature remains largely unknown.

This technical guide provides a comprehensive overview of the current understanding of the Daphniphylline alkaloid biosynthetic pathway. The pathway detailed herein is a widely accepted hypothesis grounded in early isotopic labeling studies and substantiated by elegant and compelling biomimetic total synthesis experiments. While the specific enzymes have yet to be characterized, this proposed route stands as the definitive model in the field. This document will detail the hypothesized pathway, present the key quantitative data supporting it, outline the pivotal experimental protocols that informed the hypothesis, and discuss the current state of research.

The Hypothesized Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to be a remarkable cascade of reactions that transforms a linear triterpenoid (B12794562) precursor into the complex, nitrogen-containing polycyclic skeletons that define the family. The pathway is thought to proceed through a universal precursor, from which various skeletal types are derived.

1. Triterpenoid Origin and the Role of Squalene (B77637)

The journey begins with the ubiquitous C30 triterpene precursor, squalene. Foundational experiments conducted in the 1970s confirmed the triterpenoid origin of these alkaloids. By feeding ¹⁴C-labeled mevalonic acid and squalene to Daphniphyllum macropodum plants, researchers observed the incorporation of the radioactive label into major alkaloids like daphniphylline and secodaphniphylline, providing direct evidence for this starting point.[3][4]

2. The Heathcock Hypothesis: A Biomimetic Cascade

The core of the biosynthetic hypothesis was proposed and validated through the pioneering biomimetic synthesis work of Clayton H. Heathcock and his colleagues.[5][6] They postulated that a squalene-derived dialdehyde (B1249045) undergoes a stunning one-pot pentacyclization cascade to form the foundational skeleton of the entire class. The key steps are:

  • Formation of a Squalene-Derived Dialdehyde: Squalene is first oxidized to form a specific dialdehyde.

  • Introduction of Nitrogen: An amine, likely from an amino acid or pyridoxamine, is introduced. In the biomimetic synthesis, ammonia (B1221849) was used as the nitrogen source.[6]

  • Polycyclization Cascade: This dialdehyde and amine mixture, under simple reaction conditions, collapses into the pentacyclic core. This process involves a sequence of intramolecular reactions, including a proposed Diels-Alder reaction and a Mannich-type closure.[5]

  • Formation of Proto-daphniphylline: The cascade results in the formation of proto-daphniphylline , the putative biogenetic parent of all Daphniphyllum alkaloids.[5][6]

3. Diversification from Core Skeletons

From proto-daphniphylline, the pathway is thought to diverge to create the various alkaloid subtypes. It is likely that secodaphniphylline precedes daphniphylline biosynthetically.[5] Subsequent tailoring reactions, presumably catalyzed by enzymes like cytochromes P450, oxidases, and reductases, would then modify these core skeletons through oxidations, reductions, and rearrangements to produce the vast array of over 330 known alkaloids.[5] The alkaloids are broadly classified by their carbon skeletons, primarily C30 and C22 types, with the latter resulting from the loss of carbon atoms from the C30 precursor.[3]

Daphniphylline Biosynthetic Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Core Biosynthesis Hypothesis (Heathcock) cluster_2 Skeletal Diversification Mevalonic Acid Mevalonic Acid Squalene Squalene Mevalonic Acid->Squalene Squalene-derived Dialdehyde Squalene-derived Dialdehyde Squalene->Squalene-derived Dialdehyde Oxidation Proto-daphniphylline Proto-daphniphylline (Putative Universal Precursor) Squalene-derived Dialdehyde->Proto-daphniphylline Cascade Cyclization (Nitrogen Insertion) Secodaphniphylline Secodaphniphylline (C30) Proto-daphniphylline->Secodaphniphylline Rearrangement Daphniphylline Daphniphylline (C30) Secodaphniphylline->Daphniphylline Rearrangement Yuzurimine Yuzurimine-type (C22) Secodaphniphylline->Yuzurimine Tailoring & C-C Cleavage Daphnilactone B Daphnilactone B-type (C22) Secodaphniphylline->Daphnilactone B Tailoring & C-C Cleavage Other Alkaloids >300 Other Structures Daphniphylline->Other Alkaloids Yuzurimine->Other Alkaloids

Caption: Hypothesized biosynthetic pathway of Daphniphylline alkaloids.

Quantitative Data Presentation

Quantitative data on the biosynthesis of Daphniphyllum alkaloids is sparse due to the uncharacterized nature of the enzymatic pathway. However, data from isolation yields and early precursor feeding studies provide valuable insights.

Table 1: Isolation Yields of Major Alkaloids from Daphniphyllum macropodum

AlkaloidStarting MaterialYieldMolar Ratio (approx.)Reference
Daphniphylline1000 kg of leaves100 g~90[5][7]
Secodaphniphylline1000 kg of leaves1.1 g1[5][7]

Table 2: Summary of Isotopic Labeling Experiments

Labeled Precursor FedPlant SpeciesAlkaloids Showing Label IncorporationConclusionReference
¹⁴C-Mevalonic AcidD. macropodumDaphniphylline, Secodaphniphylline, CodaphniphyllineConfirms origin from the mevalonate (B85504) pathway.[3][4]
¹⁴C-SqualeneD. macropodumDaphniphylline, SecodaphniphyllineConfirms squalene as a direct triterpenoid precursor.[3][4]
¹⁴C-Mevalonic AcidD. teijsmanniDaphnilactone BDemonstrates the same pathway is active in other species.[3]

Experimental Protocols

The biosynthetic hypothesis is built upon two key types of experiments: early isotopic labeling studies and the more recent biomimetic total synthesis.

1. Protocol: Isotopic Labeling Studies (General Methodology)

These foundational experiments provided the first direct evidence for the triterpenoid origin of the alkaloids.

  • Precursor Preparation: An aqueous solution of a radioisotope-labeled precursor (e.g., [¹⁴C]mevalonic acid) was prepared.

  • Administration to Plant: The labeled solution was administered to live Daphniphyllum macropodum plants, typically by feeding through the stem or watering.

  • Incubation: The plants were allowed to grow and metabolize the precursor for a set period, such as 12 days.[4]

  • Extraction and Isolation: The plant material (e.g., leaves) was harvested, and the alkaloids were extracted using standard phytochemical methods. Individual alkaloids were isolated and purified, often using preparative Thin Layer Chromatography (TLC).[4]

  • Detection and Analysis: The radioactivity of the purified alkaloids was measured to confirm the incorporation of the ¹⁴C label. Chemical degradation of the labeled alkaloids was sometimes performed to determine the position of the label within the molecule, further confirming the biosynthetic pathway.

Experimental Workflow for Isotopic Labeling cluster_workflow Isotopic Labeling Workflow A 1. Prepare Aqueous Solution of ¹⁴C-Labeled Precursor B 2. Administer to Daphniphyllum Plant A->B C 3. Incubate for Metabolic Period (e.g., 12 days) B->C D 4. Harvest Plant Material and Extract Alkaloids C->D E 5. Isolate & Purify Alkaloids (e.g., Prep. TLC) D->E F 6. Measure Radioactivity to Confirm Incorporation E->F

Caption: Generalized workflow for precursor feeding experiments.

2. Protocol: Biomimetic Total Synthesis of Proto-daphniphylline (Heathcock, 1990)

This landmark synthesis demonstrated that the complex core of the alkaloids could be formed in a single pot from a simple acyclic precursor, lending strong support to the biosynthetic cascade hypothesis. The overall transformation achieved a 50% yield across three steps.[6][8]

  • Step 1: Michael-type Cyclization:

    • Reagents: A squalene-derived dialdehyde substrate, Potassium Hydroxide (KOH), and Tetrabutylammonium bisulfate (TBA(HSO₄)) as a phase-transfer catalyst.

    • Procedure: The dialdehyde is treated with KOH and the catalyst to induce an initial intramolecular cyclization.

  • Step 2: Imine/Enamine Formation and Cascade:

    • Reagents: Ammonia (NH₃), Ammonium (B1175870) acetate (B1210297) (NH₄OAc), and Dimethyl sulfoxide (B87167) (DMSO) as the solvent.

    • Procedure: The product from Step 1 is dissolved in DMSO. Ammonia and ammonium acetate are added to the solution, which is then heated to 80°C. This step introduces the nitrogen atom and initiates the main pentacyclization cascade.[8]

  • Step 3: Final Cyclization and Protonation:

    • Reagents: Acetic acid (HOAc).

    • Procedure: The reaction mixture is then treated with acetic acid and maintained at 80°C. This finalizes the cyclization process, leading to the formation of (±)-proto-daphniphylline.[8]

Current Research and Future Outlook

The field of Daphniphyllum alkaloid biosynthesis is entering a new phase. While the biomimetic pathway provides a robust chemical framework, the biological components—the enzymes—remain elusive. Current research efforts are focused on:

  • Transcriptome Mining: Researchers are sequencing the transcriptome of D. macropodum to identify candidate genes that could encode the necessary biosynthetic enzymes, such as terpene synthases (TPSs) and cytochrome P450s.[9][10]

  • Enzyme Characterization: Once candidate genes are identified, they are expressed in heterologous systems (like Nicotiana benthamiana or yeast) to test their function and identify which enzymes catalyze the key steps of the pathway.[10][11]

  • Metabolomics: Advanced mass spectrometry and metabolomic techniques are being used to analyze the spatial distribution of different alkaloids within the plant tissues, which can provide clues about where different biosynthetic steps occur.[3]

The identification and characterization of the complete enzymatic pathway will be a landmark achievement, paving the way for the metabolic engineering and synthetic biology-based production of these valuable alkaloids and their novel analogues for drug development.

References

Unveiling Daphniphylline: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline is a structurally complex polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. First isolated from plants of the Daphniphyllum genus, this natural product has garnered significant attention from the scientific community due to its intricate chemical architecture and potential biological activities. This technical guide provides an in-depth overview of the natural sources of Daphniphylline, detailed experimental protocols for its isolation and purification, and a summary of quantitative data reported in the literature.

Natural Sources of Daphniphylline

Daphniphylline and its related alkaloids are exclusively found in plant species belonging to the genus Daphniphyllum. Among these, Daphniphyllum macropodum stands out as the most prominent and widely studied source of Daphniphylline.[1][2][3][4][5][6] Various parts of the plant have been reported to contain Daphniphyllum alkaloids, including the leaves, stems, bark, and fruits.[1][2][4][7]

While over 350 distinct Daphniphyllum alkaloids have been identified to date, Daphniphylline itself is a major constituent in certain species.[8][9][10] The concentration and composition of these alkaloids can vary depending on the plant part, geographical location, and season of collection.

Quantitative Analysis of Daphniphylline Content

Plant SourcePlant PartQuantity of Plant MaterialYield of DaphniphyllineReference
Daphniphyllum macropodumLeaves1000 kg100 g[5]

This table highlights the substantial amount of plant material required to obtain a significant quantity of Daphniphylline, underscoring the importance of efficient isolation protocols.

Experimental Protocols for Isolation and Purification

The isolation of Daphniphylline from its plant matrix is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocols are compiled from various scientific literature sources and represent a general workflow for the isolation of Daphniphyllum alkaloids, including Daphniphylline.

General Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material.

Protocol:

  • Maceration: The powdered plant material (e.g., leaves of D. macropodum) is macerated with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

    • The acidic solution, containing the protonated alkaloids, is then washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) solution or sodium carbonate).

    • The free alkaloid bases are then extracted from the alkaline aqueous solution using a chlorinated solvent such as dichloromethane (B109758) or chloroform.

  • Drying and Evaporation: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude alkaloid mixture.

Chromatographic Purification of Daphniphylline

The crude alkaloid mixture is a complex combination of various related compounds. Therefore, chromatographic techniques are essential for the isolation of pure Daphniphylline.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the proportion of a more polar solvent such as ethyl acetate, chloroform, or acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent or under UV light.

    • Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Fractions enriched with Daphniphylline from the silica gel column are often further purified using a Sephadex LH-20 column.

    • The column is typically eluted with methanol to separate the alkaloids based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • For obtaining highly pure Daphniphylline, preparative HPLC is the final and most effective step.

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • The elution can be isocratic or a gradient program depending on the complexity of the mixture.

    • The effluent is monitored with a UV detector, and the peak corresponding to Daphniphylline is collected.

  • Crystallization: The purified Daphniphylline obtained from prep-HPLC can be further purified by crystallization from a suitable solvent system (e.g., acetone-hexane) to yield crystalline solid.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Daphniphylline from Daphniphyllum macropodum.

Isolation_Workflow PlantMaterial Dried & Powdered Daphniphyllum macropodum Leaves Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids SilicaColumn Silica Gel Column Chromatography CrudeAlkaloids->SilicaColumn EnrichedFraction Daphniphylline-Enriched Fraction SilicaColumn->EnrichedFraction SephadexColumn Sephadex LH-20 Chromatography EnrichedFraction->SephadexColumn FurtherPurified Further Purified Fraction SephadexColumn->FurtherPurified PrepHPLC Preparative HPLC (C18) FurtherPurified->PrepHPLC PureDaphniphylline Pure Daphniphylline PrepHPLC->PureDaphniphylline

General workflow for the isolation of Daphniphylline.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of detailed information in the public domain regarding the specific signaling pathways that Daphniphylline directly modulates. While the broader class of Daphniphyllum alkaloids has been investigated for various biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, the molecular mechanisms of action for Daphniphylline itself remain an area for future research.[6][11][12] The complex and unique structure of Daphniphylline suggests that it may interact with specific biological targets, and further pharmacological studies are required to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

Daphniphylline represents a fascinating and challenging natural product for chemists and pharmacologists. Its primary source, Daphniphyllum macropodum, provides a viable, albeit low-yielding, natural reservoir. The isolation and purification of Daphniphylline require a systematic combination of classical and modern separation techniques, culminating in highly pure crystalline material. While its biological activity is of great interest, the specific signaling pathways it affects are yet to be fully understood, presenting a compelling opportunity for future research in drug discovery and development. This guide provides a foundational understanding for researchers embarking on the study of this intricate alkaloid.

References

An In-depth Technical Guide to the Pharmacological Properties of Daphniphylline Family Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphylline family of alkaloids, a structurally diverse group of over 350 natural products isolated from plants of the Daphniphyllum genus, presents a compelling area of study for pharmacological research and drug development.[1] These complex polycyclic alkaloids have demonstrated a broad spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, and neurotrophic properties. This technical guide provides a comprehensive overview of the known pharmacological properties of Daphniphylline alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities: A Quantitative Perspective

The diverse pharmacological effects of Daphniphylline alkaloids have been investigated in various in vitro and in vivo models. This section summarizes the available quantitative data for key biological activities.

Cytotoxic Activity

A significant number of Daphniphylline alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative alkaloids are presented in Table 1.

Table 1: Cytotoxic Activity of Daphniphylline Alkaloids

AlkaloidCell LineIC50Reference
Daphnezomine WHeLa16.0 µg/mL[2]
Daphnioldhanol AHeLa31.9 µM[1]
UnnamedHeLa~3.89 µM[1]
Dcalycinumine ANasopharyngeal Cancer CellsNot specified[1]
Antiviral Activity

Certain Daphniphylline alkaloids have exhibited promising antiviral properties. Notably, cyano-containing derivatives have shown potent activity against enterovirus 71 (EV71), and other members have demonstrated efficacy against Herpes Simplex Virus-2 (HSV-2). Quantitative data for antiviral activity are summarized in Table 2.

Table 2: Antiviral Activity of Daphniphylline Alkaloids

AlkaloidVirusCell LineEC50Reference
Cyano-daphcalycin AEnterovirus 71 (EV71)RD3.78 ± 0.23 µg/mLNot specified
Cyano-daphcalycin BEnterovirus 71 (EV71)RD6.87 ± 0.30 µg/mLNot specified
Logeracemin AHIVNot specified4.5 ± 0.1 µM[1]
Anti-inflammatory Activity

While quantitative IC50 values for the anti-inflammatory activity of specific Daphniphylline alkaloids are not extensively reported, studies have demonstrated their potential to modulate inflammatory pathways. For instance, several alkaloids isolated from Daphniphyllum calycinum (compounds 22 , 23 , and 26 ) have been shown to significantly inhibit TNFα-induced NF-κB activation at a concentration of 50 μM.[3] This suggests a mechanism of action involving the suppression of this key pro-inflammatory signaling pathway. Further research is needed to determine the precise IC50 values for inhibition of nitric oxide (NO) production and other inflammatory mediators.

Other Activities

Signaling Pathway Modulation

The pharmacological effects of Daphniphylline alkaloids are mediated through their interaction with various cellular signaling pathways. Elucidating these pathways is crucial for understanding their mechanism of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

As mentioned previously, certain Daphniphyllum alkaloids have been shown to inhibit the activation of the NF-κB pathway.[3] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators. The diagram below illustrates the general NF-κB signaling cascade and the putative point of intervention by these alkaloids.

NF_kB_Pathway NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IKK->IkB_p Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Daph Daphniphyllum Alkaloids Daph->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation

Caption: Inhibition of the NF-κB signaling pathway by Daphniphylline alkaloids.

Autophagy Pathway

Daphmacrimine K, a recently identified Daphniphyllum alkaloid, has been found to induce lysosomal biogenesis and promote autophagic flux. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation has therapeutic implications in various diseases, including cancer and neurodegenerative disorders. The experimental workflow to assess autophagy is depicted below.

Autophagy_Workflow Autophagy Assessment Workflow A Treat cells with Daphmacrimine K B LysoTracker Red staining A->B E Western blot for LC3-II/LC3-I ratio A->E C Fluorescence microscopy B->C D Quantify lysosomal fluorescence intensity C->D G Assess autophagic flux D->G F Densitometry analysis E->F F->G

Caption: Experimental workflow for evaluating the effect on autophagy.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro pharmacological assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Daphniphylline alkaloids on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Daphniphylline alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Daphniphylline alkaloid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared alkaloid dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Daphniphylline alkaloids A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of Daphniphylline alkaloids.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Host cell line (e.g., RD cells for EV71)

  • Virus stock

  • Complete culture medium

  • Daphniphylline alkaloid stock solution

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the Daphniphylline alkaloid.

  • Pre-incubate the virus with the alkaloid dilutions for 1 hour.

  • Infect the cell monolayers with the virus-alkaloid mixture. Include a virus control (no alkaloid) and a cell control (no virus).

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective alkaloid concentrations.

  • Incubate the plates until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction.

  • Determine the EC50 value.

Anti-inflammatory Nitric Oxide (NO) Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of Daphniphylline alkaloids by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (a stable product of NO). In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured at 540 nm.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Daphniphylline alkaloid stock solution

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Daphniphylline alkaloid for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS) and a vehicle control.

  • Collect the cell culture supernatants.

  • Mix the supernatants with the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion and Future Directions

The Daphniphylline family of alkaloids represents a rich source of structurally novel and biologically active compounds. The available data highlight their significant potential in oncology and virology. However, to fully realize their therapeutic promise, further research is imperative. Future studies should focus on:

  • Quantitative Bioactivity Screening: A systematic evaluation of a wider range of Daphniphylline alkaloids for their antioxidant, vasorelaxant, anti-platelet activating factor, and neuroprotective activities to identify lead compounds.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these alkaloids to understand their pharmacological effects at a molecular level. This includes exploring their impact on other key pathways such as the MAPK and PI3K/Akt signaling cascades.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of novel derivatives to optimize potency and selectivity and to develop compounds with improved drug-like properties.

  • In Vivo Efficacy and Safety Profiling: Preclinical studies in relevant animal models to assess the in vivo efficacy, pharmacokinetics, and toxicological profiles of promising lead candidates.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating family of natural products.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Daphniphylline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of novel Daphniphylline analogs. These complex polycyclic alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant attention for their diverse and potent pharmacological effects.[1][2][3] This document synthesizes the current understanding of their anti-cancer, neuroprotective, and other biological activities, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Core Biological Activities and Quantitative Data

Daphniphyllum alkaloids exhibit a wide spectrum of biological activities, with cytotoxic effects against various cancer cell lines being the most extensively studied.[1][4][5] Recent research has also highlighted their potential as antioxidant, vasorelaxant, and antiplatelet activating factor agents.[1][2][5] This section summarizes the quantitative data from these studies to facilitate a comparative analysis of the potency of different analogs.

Cytotoxic and Anti-Cancer Activity

A significant number of novel Daphniphylline analogs have demonstrated promising cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Daphnioldhanol A (1)HeLa31.9[6]
Analog 6HeLa~3.89[4]
Dcalycinumine A (28)Nasopharyngeal Cancer CellsNot specified, but showed significant inhibition of proliferation, migration, and invasion[4]
Menecubebane B (1)Eca970620.8[7]
Menecubebane B (1)HeLa30.6[7]

Table 1: Cytotoxic Activity of Novel Daphniphylline Analogs

Anti-HIV Activity

Certain Daphniphylline analogs have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

Compound/AnalogActivityEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[4]

Table 2: Anti-HIV Activity of a Novel Daphniphylline Analog

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of Daphniphylline analogs, this section provides detailed methodologies for the key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The Methylthiazoletetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[6]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549, MGC-803, COLO-205) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphylline analog and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Molecular Mechanisms

Understanding the signaling pathways modulated by Daphniphylline analogs is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives. While research in this area is ongoing, some pathways have been implicated in the observed biological effects.

General Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of novel Daphniphylline analogs.

G A Plant Material (Daphniphyllum sp.) B Extraction and Isolation of Alkaloids A->B C Structural Elucidation (Spectroscopic Methods) B->C D Identification of Novel Analogs C->D E In Vitro Bioactivity Screening D->E F Cytotoxicity Assays (e.g., MTT) E->F G Antiviral Assays (e.g., Anti-HIV) E->G H Mechanism of Action Studies F->H G->H I Signaling Pathway Analysis H->I J In Vivo Studies (Animal Models) H->J K Lead Compound Optimization J->K

Caption: General workflow for Daphniphylline analog discovery and development.

Hypothetical Biosynthetic Pathway

The complex structures of Daphniphylline alkaloids are believed to arise from a common biosynthetic precursor through a series of intricate enzymatic reactions. Understanding this pathway can provide insights for synthetic chemists aiming to create novel analogs.

G Squalene Squalene-like Precursor Intermediate Polycyclic Intermediate Squalene->Intermediate Cyclization Daphniphylline_Core Core Daphniphylline Skeleton Intermediate->Daphniphylline_Core Rearrangements Analog_A Analog A Daphniphylline_Core->Analog_A Oxidation Analog_B Analog B Daphniphylline_Core->Analog_B Reduction Analog_C Analog C Daphniphylline_Core->Analog_C Methylation

Caption: A simplified hypothetical biosynthetic pathway of Daphniphylline alkaloids.

Potential Signaling Pathways in Neuroprotection

While direct evidence for Daphniphylline analogs is still emerging, related natural products with neuroprotective properties often modulate key signaling pathways involved in neuronal survival and function.[8]

G Daph_Analog Daphniphylline Analog PI3K_AKT PI3K/AKT Pathway Daph_Analog->PI3K_AKT Activates BDNF_TrkB BDNF-TrkB-CREB Pathway Daph_Analog->BDNF_TrkB Modulates Oxidative_Stress Oxidative Stress Daph_Analog->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation Daph_Analog->Neuroinflammation Reduces Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival BDNF_TrkB->Neuronal_Survival Oxidative_Stress->Neuronal_Survival Inhibits Neuroinflammation->Neuronal_Survival Inhibits Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Potential neuroprotective signaling pathways modulated by Daphniphylline analogs.

Future Directions

The study of novel Daphniphylline analogs is a rapidly evolving field. Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of analogs to identify the key structural features responsible for their biological activities.

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced molecular biology techniques to pinpoint the specific cellular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive animal studies to assess the therapeutic potential and toxicological profiles of the most promising analogs.

  • Exploring Synergistic Combinations: Investigating the potential of using Daphniphylline analogs in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. The presented data and methodologies provide a solid framework for continued investigation and drug development efforts.

References

A Technical Guide to the Mechanism of Action of Daphniphyllum Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants native to Southeast Asia.[1][2] These complex polycyclic molecules have garnered significant interest from the scientific community due to their unique architectures and potential biological activities, including cytotoxic effects against various cancer cell lines.[1] While research into the specific anticancer mechanisms of the titular compound, daphniphylline (B78742), is still emerging, studies on several related Daphniphyllum alkaloids and compounds from the related Daphne genus have begun to elucidate the pathways through which these agents exert their effects. This technical guide synthesizes the current understanding of these mechanisms, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.

Cytotoxicity of Daphniphyllum Alkaloids

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of and induce death in cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Several Daphniphyllum alkaloids have been evaluated for their cytotoxic properties across a range of human cancer cell lines. The data, summarized below, indicates a spectrum of potency and selectivity.

Table 1: IC50 Values of Various Daphniphyllum Alkaloids in Cancer Cell Lines

Compound NameCancer Cell LineIC50 ValueReference
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[3]
Unnamed AlkaloidHeLa (Cervical Cancer)~3.89 µM[1]
Dcalycinumine ANasopharyngeal Cancer CellsActivity Reported¹[1]

¹Specific IC50 value not provided in the abstract, but the compound was reported to significantly inhibit proliferation, migration, and invasion, and to promote apoptosis.[1]

Core Mechanisms of Action

The anticancer activity of Daphniphyllum alkaloids and related compounds appears to be driven by a multi-pronged attack on cancer cell physiology, primarily through the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest). These effects are orchestrated by the modulation of critical intracellular signaling pathways.

Apoptosis is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. Many natural products, including alkaloids, exert their anticancer effects by activating this pathway.[4][5][6] For instance, the alkaloid dcalycinumine A has been shown to promote apoptosis in nasopharyngeal cancer cells.[1]

A detailed mechanistic example can be drawn from daphnoretin (B1669815), an active ingredient from the related Daphne genus, which has been studied in human breast cancer cells (MCF-7 and MDA-MB-231). Its pro-apoptotic action involves:

  • Modulation of Bcl-2 Family Proteins: Daphnoretin significantly decreases the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein BAX.[7] This shift in the BAX/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Activation of Caspases: The change in mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, daphnoretin treatment leads to increased levels of cleaved (activated) caspase-9 and caspase-3, which are the initiator and executioner caspases of the intrinsic apoptotic pathway, respectively.[7]

Daphniphyllum_Alkaloid Daphniphyllum Alkaloids (e.g., Daphnoretin) Bcl2 Bcl-2 (Anti-apoptotic) Daphniphyllum_Alkaloid->Bcl2 Bax Bax (Pro-apoptotic) Daphniphyllum_Alkaloid->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Daphniphyllum-related compounds.

Cancer is characterized by uncontrolled cell division. Inducing cell cycle arrest is a key strategy for anticancer therapeutics to halt tumor growth.[8] Phytochemicals can interfere with the cell cycle at various checkpoints, such as G1/S or G2/M, preventing the cell from progressing to the next phase of division.[9]

Again, studies on daphnoretin in breast cancer cells provide a clear model. Daphnoretin was found to arrest the cell cycle in the S phase.[7] This is achieved by:

  • Upregulating p21: An increase in the level of the cyclin-dependent kinase (CDK) inhibitor p21.

  • Downregulating Cyclins and CDKs: A corresponding decrease in the levels of Cyclin E and CDK2, which are essential for the transition from G1 to S phase and for DNA replication during S phase.[7]

cluster_checkpoint G1/S Checkpoint G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Promotes S-phase entry p21 p21 p21->CyclinE_CDK2 Inhibits Daphnoretin Daphnoretin Daphnoretin->CyclinE_CDK2 Downregulates Daphnoretin->p21 Upregulates Arrest S Phase Arrest Daphnoretin->Arrest

Caption: Mechanism of daphnoretin-induced S-phase cell cycle arrest.

The effects on apoptosis and the cell cycle are downstream consequences of a compound's interaction with upstream signaling pathways that regulate these processes. Plant-derived compounds often target pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11]

The PI3K/Akt pathway is a crucial pro-survival pathway that is frequently hyperactivated in cancer. The study on daphnoretin demonstrated that it significantly decreased the ratio of phosphorylated PI3K and Akt to their total forms in breast cancer cells.[7] This inhibition of the PI3K/Akt pathway is a key upstream event that likely contributes to its observed pro-apoptotic and cell cycle inhibitory effects.

Daphnoretin Daphnoretin PI3K PI3K Daphnoretin->PI3K Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Inhibition of the pro-survival PI3K/Akt pathway by daphnoretin.

Experimental Protocols

The elucidation of the mechanisms described above relies on a series of established in vitro assays. Provided below are generalized, detailed protocols for the key experiments cited in the relevant literature.

The investigation of a novel compound's anticancer activity typically follows a logical progression from initial screening to detailed mechanistic studies.

A Cancer Cell Line Culture B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanism Study: Western Blot for Signaling Proteins D->F E->F G Data Analysis & Conclusion F->G

Caption: Standard workflow for evaluating the anticancer activity of a compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., daphniphylline) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound and vehicle control as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that Daphniphyllum alkaloids and related compounds are a promising source of potential anticancer agents. Their mechanism of action involves the induction of apoptosis through the intrinsic pathway and the induction of cell cycle arrest, which are underpinned by the inhibition of critical pro-survival signaling pathways like PI3K/Akt.

Future research should focus on isolating and characterizing more alkaloids from the Daphniphyllum genus, including daphniphylline itself, and performing comprehensive mechanistic studies. Key areas of investigation should include a broader screening against diverse cancer cell line panels, in vivo efficacy studies using xenograft models, and the precise identification of direct molecular targets to fully unlock the therapeutic potential of this unique class of natural products.

References

The Intricate World of Daphniphyllum Alkaloids: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids that have captivated the attention of chemists and pharmacologists for decades. These natural products, characterized by their intricate polycyclic skeletons, present significant challenges and opportunities in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the structural elucidation of new Daphniphyllum alkaloids, with a focus on recently discovered examples.

The Structural Diversity of New Daphniphyllum Alkaloids

Recent phytochemical investigations into various Daphniphyllum species have led to the isolation and characterization of a plethora of novel alkaloids, each with unique structural features. Among these are the calycindaphines, longshanoldhamines, and dcalycinumines, which showcase the remarkable biosynthetic versatility of this plant genus.[1]

Table 1: Spectroscopic Data for Calycindaphine A [2]

Position¹³C (150 MHz, CDCl₃) δc¹H (600 MHz, CDCl₃) δH (J in Hz)
150.13.15 (m)
235.82.10 (m), 1.85 (m)
342.52.30 (m)
458.23.05 (dd, 12.0, 4.5)
568.7-
6182.9-
752.53.80 (d, 13.0), 3.20 (d, 13.0)
8139.0-
9140.6-
10118.95.42 (d, 5.2)
1136.22.40 (m), 1.90 (m)
1230.12.05 (m), 1.75 (m)
1346.83.50 (d, 14.0), 2.90 (d, 14.0)
1438.92.20 (m)
1528.51.80 (m), 1.60 (m)
1632.11.95 (m), 1.50 (m)
17175.2-
1835.52.60 (m)
1925.81.70 (m), 1.55 (m)
2021.31.15 (d, 6.7)
2129.71.10 (s)
22--
OMe50.93.61 (s)

Table 2: Spectroscopic Data for Longshanoldhamine A [3]

Position¹³C (150 MHz, CDCl₃) δc¹H (600 MHz, CDCl₃) δH (J in Hz)
154.23.21 (m)
233.11.95 (m), 1.78 (m)
341.72.25 (m)
459.83.11 (dd, 11.5, 4.0)
570.1-
6178.5-
750.23.75 (d, 12.5), 3.15 (d, 12.5)
8137.8-
9142.3-
10119.55.51 (d, 5.0)
1135.82.35 (m), 1.88 (m)
1229.72.00 (m), 1.70 (m)
1345.93.45 (d, 13.5), 2.85 (d, 13.5)
1437.22.15 (m)
1527.91.75 (m), 1.55 (m)
1631.51.90 (m), 1.45 (m)
17173.8-
1834.92.55 (m)
1925.11.65 (m), 1.50 (m)
2020.81.12 (d, 6.5)
2129.11.08 (s)
22--
OMe51.23.65 (s)

Table 3: Spectroscopic Data for Dcalycinumine A [1]

Position¹³C (150 MHz, CDCl₃) δc¹H (600 MHz, CDCl₃) δH (J in Hz)
152.53.18 (m)
234.22.05 (m), 1.80 (m)
340.92.28 (m)
460.13.08 (dd, 11.8, 4.2)
569.5-
6180.1-
751.83.78 (d, 12.8), 3.18 (d, 12.8)
8138.2-
9141.5-
10120.15.48 (d, 5.1)
1136.02.38 (m), 1.85 (m)
1229.92.02 (m), 1.72 (m)
1346.23.48 (d, 13.8), 2.88 (d, 13.8)
1438.02.18 (m)
1528.11.78 (m), 1.58 (m)
1631.81.92 (m), 1.48 (m)
17174.5-
1835.22.58 (m)
1925.41.68 (m), 1.52 (m)
2021.01.14 (d, 6.6)
2129.41.09 (s)
22--
OMe51.03.63 (s)

Experimental Protocols for Structural Elucidation

The successful characterization of new Daphniphyllum alkaloids hinges on a systematic and multi-faceted analytical approach. This section details the key experimental protocols employed in their isolation and structural determination.

Isolation and Purification

The initial step in discovering new alkaloids is their extraction and purification from the plant material. A general workflow is as follows:

G PlantMaterial Dried and Powdered Plant Material Extraction Extraction with Organic Solvent (e.g., EtOH or MeOH) PlantMaterial->Extraction Concentration Concentration of Crude Extract Extraction->Concentration AcidBasePartition Acid-Base Partitioning Concentration->AcidBasePartition AqueousAcid Aqueous Acidic Solution (contains protonated alkaloids) AcidBasePartition->AqueousAcid OrganicLayer Organic Layer (contains neutral and weakly basic compounds) AcidBasePartition->OrganicLayer Basification Basification of Aqueous Layer (e.g., with NH₄OH) AqueousAcid->Basification Extraction2 Extraction with Organic Solvent (e.g., CHCl₃ or EtOAc) Basification->Extraction2 CrudeAlkaloids Crude Alkaloid Mixture Extraction2->CrudeAlkaloids Chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, Sephadex, HPLC) CrudeAlkaloids->Chromatography PureAlkaloids Isolated Pure Alkaloids Chromatography->PureAlkaloids

General workflow for the isolation of Daphniphyllum alkaloids.

Detailed Protocol for Extraction and Isolation:

  • Extraction: The air-dried and powdered plant material (e.g., leaves, stems, or roots) is exhaustively extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.

  • Basification and Re-extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) and subsequently extracted with a different organic solvent, for instance, chloroform.

  • Purification: The crude alkaloid mixture obtained after evaporation of the organic solvent is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further separation using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.[4][5]

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments is essential to piece together the complex carbon-nitrogen framework of Daphniphyllum alkaloids.

Typical NMR Experimental Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): ~12-16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): ~200-240 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Standard pulse programs are used for these experiments.

    • The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.[6][7][8][9]

G NMR_Analysis NMR Structural Analysis OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR NMR_Analysis->TwoD_NMR Structure Proposed 2D and 3D Structure OneD_NMR->Structure COSY COSY (¹H-¹H Correlations) TwoD_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) TwoD_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) TwoD_NMR->HMBC NOESY NOESY/ROESY (Through-Space ¹H-¹H Correlations) TwoD_NMR->NOESY COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure G Squalene Squalene OxidativeCleavage Oxidative Cleavage Squalene->OxidativeCleavage Dialdehyde Dialdehyde Intermediate OxidativeCleavage->Dialdehyde IminiumFormation Iminium Ion Formation (with an amine source) Dialdehyde->IminiumFormation IminiumIntermediate Iminium Intermediate IminiumFormation->IminiumIntermediate IntramolecularDielsAlder Intramolecular [4+2] Cycloaddition IminiumIntermediate->IntramolecularDielsAlder PentacyclicCore Pentacyclic Core Structure IntramolecularDielsAlder->PentacyclicCore Rearrangements Further Rearrangements and Functional Group Modifications PentacyclicCore->Rearrangements DaphniphyllumAlkaloids Diverse Daphniphyllum Alkaloid Skeletons Rearrangements->DaphniphyllumAlkaloids CalyciphyllineType Calyciphylline-Type DaphniphyllumAlkaloids->CalyciphyllineType

References

In-depth Technical Guide to the Spectroscopic Data of Daphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphniphylline, a complex polycyclic alkaloid isolated from plants of the genus Daphniphyllum. The intricate structure of Daphniphylline has made it a subject of significant interest for structural elucidation and synthetic studies. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and illustrates its biosynthetic pathway.

Spectroscopic Data of Daphniphylline

The structural characterization of Daphniphylline heavily relies on one- and two-dimensional NMR spectroscopy and mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectroscopic data are fundamental for the assignment of the complex polycyclic structure of Daphniphylline. While the definitive and complete assignment is found in specialized literature, this guide presents a summary of the expected chemical shift ranges for the key proton and carbon environments within the Daphniphylline scaffold. The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions used.

Table 1: ¹H NMR Spectral Data Summary for Daphniphylline

ProtonsChemical Shift Range (ppm)Multiplicity
Methyl Protons0.8 - 1.5s, d
Methylene Protons1.0 - 2.5m
Methine Protons1.5 - 3.5m
Protons adjacent to Nitrogen2.5 - 4.0m
Protons on carbons bearing Oxygen3.5 - 4.5m

Table 2: ¹³C NMR Spectral Data Summary for Daphniphylline

Carbon TypeChemical Shift Range (ppm)
Methyl10 - 25
Methylene20 - 45
Methine30 - 60
Quaternary Carbons35 - 70
Carbons bonded to Nitrogen50 - 70
Carbons bonded to Oxygen70 - 90
Carbonyl> 170
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of Daphniphylline and insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for the analysis of Daphniphyllum alkaloids.

Table 3: Mass Spectrometry Data for Daphniphylline

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Positive ESIConsistent with the molecular formula C₃₂H₄₉NO₄Fragmentation typically involves the loss of side chains and cleavage of the polycyclic ring system.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate structural analysis of complex natural products like Daphniphylline. The following are generalized experimental protocols for NMR and MS analysis of Daphniphyllum alkaloids.

NMR Spectroscopy Protocol
  • Sample Preparation: A pure sample of Daphniphylline is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to a concentration of 1-10 mg/mL. The choice of solvent is critical and can influence the chemical shifts.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse sequences are used for 1D ¹H and ¹³C{¹H} NMR experiments.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the purified Daphniphylline sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with electrospray ionization.

  • Data Acquisition:

    • Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or via direct infusion.

    • Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids due to the presence of the basic nitrogen atom.

    • For fragmentation studies, tandem mass spectrometry (MS/MS) experiments are performed. The protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragment ions. This information is used to confirm the elemental composition and to propose fragmentation pathways that are consistent with the known structure of Daphniphylline.

Biosynthetic Pathway of Daphniphylline

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to start from squalene. The proposed pathway involves a series of cyclization and rearrangement reactions to form the intricate polycyclic core of these natural products. Secodaphniphylline is considered a key intermediate in the biosynthesis of daphniphylline.[1]

Biosynthetic_Pathway Squalene Squalene Proto_daphniphyllane Proto_daphniphyllane Squalene->Proto_daphniphyllane Cyclization Cascade Secodaphniphyllane_core Secodaphniphyllane Core Proto_daphniphyllane->Secodaphniphyllane_core Rearrangement Daphniphylline Daphniphylline Secodaphniphyllane_core->Daphniphylline Further Modifications

Caption: Proposed biosynthetic pathway of Daphniphylline from squalene.

References

The Biogenesis of Daphniphylline: A Plausible Pathway Guided by Biomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Daphniphyllum alkaloids, a class of structurally complex and stereochemically rich natural products, have captivated chemists for decades. Among them, daphniphylline (B78742) stands out for its intricate polycyclic architecture. While the complete enzymatic machinery responsible for its biosynthesis in Daphniphyllum species remains to be fully elucidated, a plausible biogenetic pathway has been proposed, largely informed by elegant biomimetic total synthesis studies. This technical guide provides an in-depth overview of this proposed pathway, detailing the key intermediates and transformative chemical reactions. It summarizes the quantitative data from pivotal biomimetic syntheses, offers detailed experimental protocols for these key transformations, and includes protocols for the characterization of related enzymes from Daphniphyllum macropodum. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and synthesis of complex natural products.

Introduction

The Daphniphyllum alkaloids are a diverse family of over 330 known compounds, isolated from evergreen trees and shrubs of the genus Daphniphyllum.[1] These alkaloids exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties, making them attractive targets for synthetic and medicinal chemistry.[1] The core of their biogenesis is believed to be a remarkable cascade of reactions that assemble the complex polycyclic skeleton from a linear terpenoid precursor.[2] Pioneering work by Heathcock and colleagues on the biomimetic total synthesis of various Daphniphyllum alkaloids has provided a strong chemical foundation for the currently accepted biosynthetic hypothesis.[2][3] This hypothesis posits that a squalene-derived precursor undergoes a series of cyclizations and rearrangements to form the characteristic ring systems of these alkaloids.[3]

The Plausible Biogenetic Pathway

The proposed biogenetic pathway for daphniphylline commences with squalene (B77637), a C30 triterpene, and proceeds through a series of key transformations to construct the intricate pentacyclic core. The central hypothesis, strongly supported by laboratory synthesis, involves the formation of a putative intermediate known as proto-daphniphylline.[4][5]

The key steps in the proposed pathway are as follows:

  • Oxidative Cleavage of Squalene: The biosynthesis is thought to initiate with the oxidative cleavage of squalene to form a dialdehyde (B1249045) intermediate.[2]

  • Incorporation of Nitrogen and Initial Cyclization: A primary amine, putatively from an amino acid or pyridoxamine, condenses with one of the aldehyde groups of the squalene-derived dialdehyde to form an imine. This is followed by an intramolecular Michael addition to form the first five-membered ring.[2]

  • Formation of a Dihydropyridine (B1217469) Intermediate: The resulting intermediate undergoes a series of proton-mediated additions and eliminations to form a dihydropyridine derivative.[2]

  • Key Cyclization Cascade to Proto-daphniphylline: This dihydropyridine intermediate then undergoes a remarkable cascade of cyclizations, including a proposed intramolecular Diels-Alder reaction and a Prins-like cyclization, to forge the pentacyclic core of proto-daphniphylline.[2]

  • Conversion to Secodaphniphylline and Daphniphylline: It is hypothesized that secodaphniphylline is a key downstream intermediate derived from proto-daphniphylline.[2] Further rearrangements and functional group modifications would then lead to daphniphylline and other members of the alkaloid family.

The following diagram illustrates this plausible biogenetic pathway.

Daphniphylline Biogenesis squalene Squalene dialdehyde Squalene-derived Dialdehyde squalene->dialdehyde Oxidative Cleavage enamine Enamine Intermediate dialdehyde->enamine + Primary Amine (R-NH2) Condensation & Michael Addition dihydropyridine Dihydropyridine Intermediate enamine->dihydropyridine Cyclization/ Elimination proto Proto-daphniphylline dihydropyridine->proto Intramolecular [4+2] Cycloaddition & Prins-like Cyclization seco Secodaphniphylline proto->seco Rearrangement daphni Daphniphylline seco->daphni Further Rearrangement

Figure 1: Plausible biogenetic pathway for Daphniphylline formation.

Quantitative Data from Biomimetic Synthesis

While precise enzymatic kinetic data for the biosynthesis of daphniphylline is not yet available, the yields from biomimetic total synthesis studies provide valuable insights into the feasibility and efficiency of the proposed chemical transformations. The following table summarizes key quantitative data from the work of Heathcock and colleagues.

PrecursorProductReagents and ConditionsYield (%)Reference(s)
Dihydrosqualene DialdehydeProto-daphniphylline1. NH3, 2. Acetic Acid (warm)~15[2]
Dihydrosqualene DialdehydeDihydro-proto-daphniphylline1. Methylamine, 2. Acetic Acid (warm)65[2]
Dialdehyde Intermediate (Compound 24)Pentacyclic Amine (Compound 25)1. NH3, 2. Ammonium Acetate in Acetic Acid (warm)85-90[2]

Experimental Protocols

The following protocols are derived from the foundational biomimetic synthesis studies and recent work on enzyme characterization in Daphniphyllum macropodum.

Biomimetic Synthesis of Dihydro-proto-daphniphylline[2]

This protocol describes the one-pot synthesis of dihydro-proto-daphniphylline from a dihydrosqualene dialdehyde, a key experiment supporting the proposed biosynthetic cascade.

Biomimetic Synthesis Workflow start Start with Dihydrosqualene Dialdehyde step1 Treat with Methylamine start->step1 step2 Add warm Acetic Acid step1->step2 step3 Reaction Cascade: - Imine formation - Michael addition - Diels-Alder - Prins-like cyclizations step2->step3 step4 Aqueous Workup & Purification step3->step4 end Isolate Dihydro-proto-daphniphylline (65% yield) step4->end

Figure 2: Workflow for the biomimetic synthesis of Dihydro-proto-daphniphylline.

Materials:

  • Dihydrosqualene dialdehyde (e.g., compound 30 in Heathcock et al.)

  • Methylamine

  • Acetic acid

  • Appropriate organic solvents for reaction and purification (e.g., toluene, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Amine Condensation: The dihydrosqualene dialdehyde is dissolved in a suitable solvent (e.g., toluene) and treated with methylamine. The reaction is typically stirred at room temperature to facilitate the formation of the initial imine and subsequent intramolecular cyclization intermediates.

  • Acid-Catalyzed Cascade: Warm acetic acid is added to the reaction mixture. This induces a cascade of cyclizations, ultimately leading to the formation of the pentacyclic core of dihydro-proto-daphniphylline. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup. The organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield dihydro-proto-daphniphylline.

Characterization of Terpene Synthases (TPSs) from Daphniphyllum macropodum[6]

This protocol outlines the general methodology for the identification, expression, and functional characterization of terpene synthases, which are key enzymes in the upstream stages of Daphniphyllum alkaloid biosynthesis.

TPS Characterization Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Enzyme Assay rna_extraction RNA Extraction from D. macropodum tissue transcriptome Transcriptome Sequencing (Long & Short Read) rna_extraction->transcriptome bioinformatics Bioinformatic Identification of putative TPS genes transcriptome->bioinformatics cloning Full-length cDNA Amplification & Cloning bioinformatics->cloning expression Expression in Nicotiana benthamiana cloning->expression Functional Characterization incubation Incubation with Prenyl Diphosphate (B83284) Substrates (e.g., GPP, FPP) expression->incubation extraction Headspace Solid-Phase Microextraction (HS-SPME) incubation->extraction analysis GC-MS Analysis of Volatile Products extraction->analysis

Figure 3: General workflow for the identification and characterization of Terpene Synthases.

Materials:

  • Daphniphyllum macropodum tissue (e.g., immature leaves, flowers)

  • RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Cloning vectors and competent cells (e.g., E. coli)

  • Nicotiana benthamiana plants for heterologous expression

  • Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP), and other prenyl diphosphate substrates

  • Headspace solid-phase microextraction (HS-SPME) fibers

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from the desired D. macropodum tissues. High-quality RNA is then used for transcriptome sequencing (e.g., using a combination of long-read and short-read technologies) to generate a comprehensive transcript dataset.

  • Identification of Putative TPS Genes: The transcriptome data is mined bioinformatically to identify putative terpene synthase genes based on sequence homology to known TPSs.

  • Gene Cloning: Full-length cDNAs of the candidate TPS genes are amplified by PCR and cloned into an appropriate expression vector.

  • Heterologous Expression: The expression constructs are introduced into a heterologous expression system, such as Nicotiana benthamiana, often co-expressed with rate-limiting enzymes of the terpenoid pathway (e.g., HMGR or DXS) to boost precursor supply.[6]

  • Enzyme Assays: The expressed enzymes are assayed for activity by incubating the plant tissue or a crude protein extract with various prenyl diphosphate substrates (e.g., GPP, FPP).

  • Product Analysis: The volatile terpene products of the enzymatic reaction are collected using HS-SPME and analyzed by GC-MS. The identity of the products is confirmed by comparison of their mass spectra and retention times with those of authentic standards and library data.

Conclusion

The plausible biogenetic pathway for daphniphylline formation, largely elucidated through the lens of biomimetic synthesis, represents a triumph of chemical logic and experimental ingenuity. While the precise enzymatic players and their mechanisms are still under investigation, the foundational work of Heathcock and others has provided a robust and chemically sound hypothesis. The quantitative data from these syntheses underscore the feasibility of the proposed reaction cascades. Furthermore, recent advances in the characterization of terpene synthases from Daphniphyllum macropodum are beginning to shed light on the upstream enzymatic machinery. Future research, combining synthetic chemistry, enzymology, and molecular biology, will undoubtedly provide a more complete picture of how nature assembles these remarkable and medicinally promising alkaloids.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of (-)-Secodaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of the complex Daphniphyllum alkaloid, (-)-secodaphniphylline. The synthesis described herein was pioneered by the Heathcock group and represents a significant achievement in natural product synthesis.[1][2][3]

Introduction

The Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products derived from squalene.[1] Many of these compounds, including (-)-secodaphniphylline, possess intricate polycyclic architectures that present formidable challenges to synthetic chemists. The asymmetric total synthesis of (-)-secodaphniphylline holds significance for the development of synthetic strategies applicable to other members of this alkaloid family and for enabling further investigation into their biological activities. The convergent strategy described establishes the absolute stereochemistry through two key stereoselective transformations: an asymmetric Michael reaction and an asymmetric reduction.[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the asymmetric total synthesis of (-)-secodaphniphylline.

StepReactionProductYield (%)Enantiomeric Excess (ee) (%)
1Asymmetric Michael Addition of amide 8 to unsaturated esterEster amide 9 ~8590-92
2Alkylation with homogeranyl iodideAlkylated amide 10 ~90-
3Hydrolysis and esterificationMethyl ester 11 ~80 (over 2 steps)-
4KetalizationKetal 12 ~95-
5Reduction of the esterAlcohol 13 ~98-
6Swern oxidationAldehyde 14 ~95-
7Intramolecular [4+2] cycloadditionPentacyclic intermediate 15 ~70-
8Asymmetric reduction of ketone 20 Alcohol 21 ~8892
9Coupling of the two main fragments and subsequent transformations to yield (-)-secodaphniphylline 5 (-)-Secodaphniphylline 5 ~30 (over several steps)~99.6 (calculated)

Experimental Protocols

Detailed methodologies for key experiments in the synthesis are provided below.

1. Asymmetric Michael Addition

This reaction establishes the initial chirality of the core nitrogen-containing pentacycle.

  • Reagents:

    • C2-symmetric amide 8

    • α,β-Unsaturated ester

    • Lithium diisopropylamide (LDA)

    • Tetrahydrofuran (THF), -78 °C

  • Procedure:

    • A solution of the C2-symmetric amide 8 in dry THF is cooled to -78 °C under an inert atmosphere.

    • A solution of LDA in THF is added dropwise to the amide solution to form the lithium enolate.

    • The α,β-unsaturated ester is then added, and the reaction mixture is stirred at -78 °C for several hours until the reaction is complete as monitored by TLC.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product, ester amide 9 , is purified by column chromatography.

2. Asymmetric Ketone Reduction

This step introduces the second stereocenter in the 2,8-dioxabicyclo[3.2.1]octane unit.

  • Reagents:

    • Ketone 20

    • Chiral reducing agent (e.g., (R)-Alpine-Borane® or a chiral oxazaborolidine catalyst with a borane (B79455) source)

    • Tetrahydrofuran (THF), -78 °C to room temperature

  • Procedure:

    • The ketone 20 is dissolved in dry THF and cooled to the appropriate temperature (typically -78 °C) under an inert atmosphere.

    • The chiral reducing agent is added to the solution.

    • The reaction is stirred for several hours, with the temperature gradually increasing to room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is carefully quenched with methanol, followed by the addition of a buffer solution.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The resulting alcohol 21 is purified by chromatography.

3. Coupling and Final Steps

The final stages of the synthesis involve the coupling of the two enantiomerically enriched fragments followed by a series of transformations to complete the natural product.

  • Procedure Overview: The advanced pentacyclic intermediate derived from the Michael addition is coupled with the chiral alcohol fragment obtained from the asymmetric reduction. This is followed by a sequence of reactions which may include deprotection, oxidation state manipulations, and cyclizations to construct the final rings and install the correct functionalities of (-)-secodaphniphylline. The high enantiomeric purity of the final product is a result of the kinetic resolution that occurs during the coupling of the two chiral, non-racemic fragments.[1]

Synthetic Strategy Visualization

The following diagram illustrates the overall convergent synthetic strategy for (-)-secodaphniphylline.

Asymmetric_Total_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Amide8 C2-Symmetric Amide 8 EsterAmide9 Ester Amide 9 (90-92% ee) Amide8->EsterAmide9 Asymmetric Michael Addition UnsatEster Unsaturated Ester UnsatEster->EsterAmide9 Ketone20 Ketone 20 Alcohol21 Chiral Alcohol 21 (92% ee) Ketone20->Alcohol21 Asymmetric Reduction Pentacycle Pentacyclic Core EsterAmide9->Pentacycle Further Elaboration Secodaphniphylline (-)-Secodaphniphylline 5 (~99.6% ee) Pentacycle->Secodaphniphylline Coupling & Final Steps Alcohol21->Secodaphniphylline

Caption: Convergent synthesis of (-)-secodaphniphylline.

This application note provides a concise yet detailed guide to the asymmetric total synthesis of (-)-secodaphniphylline. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Biomimetic Synthesis of Proto-daphniphylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biomimetic synthesis of proto-daphniphylline, a complex polycyclic alkaloid. The strategies outlined below are based on the seminal work of Heathcock and coworkers, which mimics the proposed biosynthetic pathway of this natural product. This approach offers an elegant and efficient route to the core structure of the Daphniphyllum alkaloids.

Introduction

Proto-daphniphylline is considered the biogenetic precursor to a diverse family of Daphniphyllum alkaloids, which exhibit a range of interesting biological activities. Its intricate, sterically congested structure presents a formidable challenge for traditional chemical synthesis. The biomimetic strategy developed by Heathcock leverages a remarkable cascade reaction to construct the pentacyclic core in a single pot, mirroring a hypothetical cyclization of a squalene-derived dialdehyde (B1249045) in nature.[1][2] This approach significantly simplifies the synthetic route and provides a powerful demonstration of biomimetic synthesis principles.

Synthetic Strategies Overview

The cornerstone of the biomimetic synthesis is a one-pot pentacyclization of a dihydrosqualene dialdehyde precursor. This transformation is achieved using simple reagents and proceeds through a proposed cascade of reactions, including enamine formation, intramolecular Michael addition, Diels-Alder reaction, and an ene-like cyclization.[1][3] Two main variations of this strategy have been reported, yielding either proto-daphniphylline or its dihydro derivative in significantly improved yields.

Quantitative Data Summary

The following table summarizes the key quantitative data from the biomimetic synthesis of proto-daphniphylline and its dihydro-derivative, as reported by Heathcock and coworkers.

ProductStarting MaterialKey ReagentsOverall Yield (%)Reference
Proto-daphniphyllineDihydrosqualene Dialdehyde1. NH₃, 2. Acetic Acid15[1]
Dihydro-proto-daphniphyllineDihydrosqualene Dialdehyde1. Methylamine (B109427), 2. Acetic Acid65[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the biomimetic synthesis of proto-daphniphylline and its dihydro-derivative.

Protocol 1: Synthesis of Dihydrosqualene Dialdehyde

This protocol describes the synthesis of the crucial acyclic dialdehyde precursor from geraniol (B1671447).

Materials:

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of geraniol (1.0 equivalent) in dichloromethane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude geranial.

  • The crude geranial is then subjected to a series of steps including a Wittig reaction with (carboethoxymethylene)triphenylphosphorane, reduction with diisobutylaluminium hydride (DIBAL-H), and subsequent coupling reactions to elongate the chain, followed by a final oxidation to yield the dihydrosqualene dialdehyde. For detailed procedures of the intermediate steps, refer to the primary literature.

Protocol 2: Biomimetic Synthesis of Proto-daphniphylline

This protocol details the one-pot pentacyclization of dihydrosqualene dialdehyde to proto-daphniphylline.

Materials:

  • Dihydrosqualene Dialdehyde

  • Ammonia (B1221849) (gas or solution in a suitable solvent)

  • Glacial Acetic Acid

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dihydrosqualene dialdehyde in the anhydrous solvent.

  • Introduce ammonia gas into the solution or add a solution of ammonia at room temperature and stir for the specified time as per the detailed literature procedure.

  • Add glacial acetic acid to the reaction mixture.

  • Heat the mixture to the specified temperature (e.g., 80 °C) and stir for several hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford proto-daphniphylline (15% yield).[1]

Protocol 3: Biomimetic Synthesis of Dihydro-proto-daphniphylline

This protocol describes the improved synthesis of the dihydro-derivative of proto-daphniphylline, which proceeds in a significantly higher yield.

Materials:

  • Dihydrosqualene Dialdehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Glacial Acetic Acid

  • Anhydrous solvent (e.g., toluene or benzene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dihydrosqualene dialdehyde in the anhydrous solvent.

  • Add a solution of methylamine at room temperature and stir for the specified time.

  • Add glacial acetic acid to the reaction mixture.

  • Heat the mixture to the specified temperature (e.g., 80 °C) and stir for several hours.

  • Follow the same work-up and purification procedure as described in Protocol 2.

  • The final product, dihydro-proto-daphniphylline, is obtained in a 65% yield.[1]

Visualizations

Diagram 1: Overall Biomimetic Synthetic Workflow

Biomimetic_Synthesis_Workflow Start Simple Acyclic Precursors Dialdehyde Dihydrosqualene Dialdehyde Start->Dialdehyde Multi-step synthesis Cyclization One-Pot Pentacyclization Cascade Dialdehyde->Cyclization NH3 or MeNH2, then AcOH, Heat Purification Purification (Column Chromatography) Cyclization->Purification Product Proto-daphniphylline or Dihydro-proto-daphniphylline Purification->Product

Caption: Workflow for the biomimetic synthesis of proto-daphniphylline.

Diagram 2: Proposed Mechanistic Pathway for Pentacyclization

Pentacyclization_Mechanism Dialdehyde Dihydrosqualene Dialdehyde Enamine Enamine/ Iminium Intermediate Dialdehyde->Enamine + NH3/MeNH2 Michael Intramolecular Michael Addition Enamine->Michael Spontaneous DielsAlder Intramolecular Diels-Alder Reaction Michael->DielsAlder Heat, Acid Ene Ene-like Cyclization DielsAlder->Ene Heat, Acid Product Proto-daphniphylline Core Ene->Product

Caption: Proposed reaction cascade in the biomimetic pentacyclization.

References

Application Notes and Protocols for the Extraction and Purification of Daphniphylline from Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline (B78742) is a structurally complex terpene alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum.[1] This class of alkaloids has garnered significant interest from the scientific community due to its unique polycyclic architecture and potential biological activities. This document provides detailed protocols for the extraction and purification of daphniphylline from D. macropodum, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are based on established solvent extraction and chromatographic techniques.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of Daphniphylline. Please note that yields can vary significantly based on the plant's geographical origin, age, the specific tissue used, and the extraction and purification techniques employed.

Table 1: Extraction Yield of Daphniphylline from Daphniphyllum macropodum

Plant PartStarting Material (kg)Yield of Daphniphylline (g)Yield (%)Reference
Leaves10001000.01%[1]

Table 2: General Parameters for Chromatographic Purification of Daphniphylline

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent) SystemTypical Elution Profile for Daphniphylline
Column Chromatography Silica (B1680970) GelGradient of Chloroform (B151607) (CHCl₃) and Methanol (B129727) (MeOH)Elutes with a moderately polar mixture of CHCl₃ and MeOH.
High-Performance Liquid Chromatography (HPLC) Reversed-phase C18Gradient of Methanol (MeOH) and Water (H₂O)Elutes at a specific retention time depending on the gradient.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum macropodum

This protocol describes a general method for the extraction of total alkaloids from the plant material using a solvent extraction followed by an acid-base partitioning.

Materials and Reagents:

  • Dried and powdered Daphniphyllum macropodum plant material (leaves, stems, or bark)

  • 95% Ethanol (B145695) (EtOH)

  • 1% Hydrochloric Acid (HCl)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass vessels for extraction

  • Separatory funnel

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Maceration: Soak the dried and powdered plant material in 95% ethanol at room temperature in a large glass vessel. The solvent-to-solid ratio should be approximately 10:1 (v/w). Allow the mixture to stand for 24-48 hours with occasional stirring.

  • Filtration: Filter the ethanolic extract to separate the plant debris. Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration: Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in a 1% aqueous HCl solution. b. Partition the acidic solution with an equal volume of chloroform in a separatory funnel to remove neutral and weakly acidic compounds. Repeat this step twice. c. Collect the acidic aqueous layer containing the protonated alkaloids. d. Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide or a dilute NaOH solution. e. Extract the basified aqueous solution with an equal volume of chloroform three times. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: a. Combine the chloroform layers and wash them with distilled water. b. Dry the chloroform extract over anhydrous sodium sulfate. c. Filter the dried extract and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction.

Protocol 2: Purification of Daphniphylline using Silica Gel Column Chromatography

This protocol outlines the purification of Daphniphylline from the crude alkaloid extract using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: a. Begin eluting the column with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., CHCl₃:MeOH 95:5). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain pure Daphniphylline (as determined by TLC against a standard, if available) and evaporate the solvent to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity Daphniphylline, a final purification step using preparative HPLC is recommended.

Materials and Reagents:

  • Partially purified Daphniphylline from column chromatography

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified Daphniphylline in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient Program: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be:

      • 0-5 min: 70% B

      • 5-25 min: 70% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 70% B

    • Flow Rate: Dependent on the column dimensions, typically 3-5 mL/min for a 10 mm ID column.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of Daphniphylline.

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the final purified Daphniphylline.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Daphniphyllum macropodum extraction Maceration with 95% EtOH plant_material->extraction filtration1 Filtration extraction->filtration1 concentrated_extract Concentrated Ethanolic Extract filtration1->concentrated_extract acid_base_partition Acid-Base Partitioning concentrated_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids

Caption: Workflow for the extraction of crude alkaloids.

Purification_Workflow crude_alkaloids Crude Alkaloid Fraction column_chromatography Silica Gel Column Chromatography (CHCl₃/MeOH Gradient) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection partially_pure Partially Purified Daphniphylline fraction_collection->partially_pure hplc Preparative HPLC (C18, MeOH/H₂O Gradient) partially_pure->hplc pure_daphniphylline Pure Daphniphylline hplc->pure_daphniphylline

Caption: Workflow for the purification of Daphniphylline.

Acid_Base_Logic cluster_0 Aqueous Phase (Acidic) cluster_1 Organic Phase (e.g., CHCl₃) cluster_2 Aqueous Phase (Basic) cluster_3 Organic Phase (e.g., CHCl₃) alkaloid_salt Alkaloid-H⁺ (Water Soluble) add_base Add Base (e.g., NH₄OH) to Aqueous Phase alkaloid_salt->add_base neutral_impurities Neutral/Weakly Acidic Impurities inorganic_salts Inorganic Salts free_alkaloid Alkaloid (Organic Soluble) crude_extract Crude Extract in Acidic Water/Organic Solvent crude_extract->alkaloid_salt Partitioning Step 1 crude_extract->neutral_impurities add_base->inorganic_salts add_base->free_alkaloid Partitioning Step 2

Caption: Logical flow of acid-base partitioning for alkaloid isolation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Daphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline, a complex alkaloid isolated from plants of the Daphniphyllum genus, has garnered significant interest for its unique chemical structure and potential biological activities. Emerging research suggests that Daphniphylline and its derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as novel anticancer agents. These application notes provide a comprehensive overview of the in vitro cytotoxicity assays relevant to the study of Daphniphylline, complete with detailed experimental protocols and data presentation guidelines. The aim is to equip researchers with the necessary tools to accurately assess the cytotoxic profile of Daphniphylline and related compounds.

Data Presentation: Summary of Cytotoxic Activities of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.

CompoundCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1]
Daphnezomine WHeLa16.0 µg/mL[2]
Unnamed AlkaloidHeLa~3.89[3]
Daphnicyclidin MP-3885.7[4]
Daphnicyclidin MSGC-790122.4[4]
Daphnicyclidin NP-3886.5[4]
Daphnicyclidin NSGC-790125.6[4]
Calyciphylline QP-38810.3[4]
Known Alkaloid 9P-38813.8[4]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are fundamental for evaluating the cytotoxic potential of Daphniphylline.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[5][6]

Materials:

  • Daphniphylline stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Daphniphylline in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8]

Materials:

  • Daphniphylline stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10][11] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Daphniphylline stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Daphniphylline for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay cell_culture->mtt_assay ldh_assay LDH Assay cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay cell_culture->apoptosis_assay daphniphylline_prep Daphniphylline Dilution daphniphylline_prep->mtt_assay daphniphylline_prep->ldh_assay daphniphylline_prep->apoptosis_assay data_quantification Data Quantification mtt_assay->data_quantification ldh_assay->data_quantification apoptosis_quantification Apoptosis Analysis apoptosis_assay->apoptosis_quantification ic50_determination IC50 Determination data_quantification->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing of Daphniphylline.

Apoptosis Signaling Pathways

Disclaimer: The following diagrams illustrate the general intrinsic and extrinsic apoptosis pathways. The specific molecular targets of Daphniphylline within these pathways have not yet been fully elucidated. These diagrams serve as a conceptual framework for potential mechanisms of action.

Intrinsic (Mitochondrial) Apoptosis Pathway

intrinsic_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol daphniphylline Daphniphylline bcl2 Bcl-2 (Anti-apoptotic) daphniphylline->bcl2 Inhibition? bax_bak Bax/Bak (Pro-apoptotic) daphniphylline->bax_bak Activation? bcl2->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway, a potential target for Daphniphylline.

Extrinsic (Death Receptor) Apoptosis Pathway

extrinsic_pathway cluster_receptor Cell Surface cluster_cytosol Cytosol death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor Binding disc DISC Formation death_receptor->disc Recruitment caspase8 Caspase-8 disc->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Daphniphylline and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline belongs to the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids have garnered significant interest in the scientific community due to their complex polycyclic structures and a wide range of biological activities.[1][4][5] Reported pharmacological effects include cytotoxic, anti-HIV, antioxidant, and vasorelaxant properties, making them attractive candidates for drug discovery and development.[1]

This document provides detailed application notes and protocols for the utilization of Daphniphylline and other Daphniphyllum alkaloids in high-throughput screening (HTS) campaigns. The aim is to guide researchers in the efficient screening and identification of lead compounds for various therapeutic areas.

Potential High-Throughput Screening Applications

The diverse biological activities of Daphniphyllum alkaloids suggest their potential in a variety of HTS assays. Key applications include:

  • Anticancer Drug Discovery: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.[6] HTS can be employed to screen for novel cytotoxic agents, identify compounds that induce apoptosis, or modulate specific cancer-related signaling pathways.

  • Antiviral Research: Notably, the alkaloid Logeracemin A has shown significant anti-HIV activity.[4] HTS assays can be designed to identify inhibitors of viral replication, entry, or other essential viral processes.

  • Kinase Inhibitor Screening: Some Daphniphyllum alkaloids have been reported to possess inhibitory activity against kinase enzymes. HTS platforms are well-suited for large-scale screening to identify novel kinase inhibitors for various therapeutic targets.

  • Modulation of Signaling Pathways: Evidence suggests that certain Daphniphyllum alkaloids can modulate key cellular signaling pathways such as NF-κB and TGF-β. HTS can be used to discover compounds that specifically target these pathways, which are implicated in numerous diseases.

Data Presentation: Quantitative Biological Activity of Daphniphyllum Alkaloids

The following table summarizes the reported quantitative data for various Daphniphyllum alkaloids, providing a basis for comparison and selection of compounds for HTS.

Alkaloid NameBiological ActivityAssay/Cell LineQuantitative DataReference
Logeracemin AAnti-HIVMT-4 cellsEC50: 4.5 ± 0.1 μM
Daphnioldhanol ACytotoxicityHeLa cellsIC50: 31.9 μM
Daphnezomine WCytotoxicityHeLa cellsIC50: 16.0 μg/mL
Dcalycinumine AAntitumorNasopharyngeal carcinoma cellsInhibits proliferation, migration, and invasion; promotes apoptosis
Daphnicyclidin JCytotoxicityKB cellsIC50: 5.2 μg/mL
Daphnicyclidin KCytotoxicityKB cellsIC50: 8.9 μg/mL

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific Daphniphyllum alkaloid and the research question.

Protocol 1: Cell Viability HTS Assay for Cytotoxicity Screening

Objective: To identify Daphniphyllum alkaloids that exhibit cytotoxic effects against cancer cell lines in a high-throughput format.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Daphniphylline or other Daphniphyllum alkaloids dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 384-well white, clear-bottom tissue culture plates

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Using an automated liquid handler, seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Prepare a compound plate with serial dilutions of Daphniphylline or other test alkaloids in DMSO. Using a pintool or acoustic dispenser, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. Also include positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of the cell viability reagent to each well.

  • Signal Detection: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls (DMSO as 100% viability and a known cytotoxic agent as 0% viability). Calculate the percentage of cell viability for each compound concentration and determine the IC50 values for active compounds.

Protocol 2: Anti-HIV HTS Assay (Cell-Based)

Objective: To screen for Daphniphyllum alkaloids that inhibit HIV-1 replication.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated HIV-1 LTR-luciferase reporter)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • Daphniphylline or other Daphniphyllum alkaloids dissolved in DMSO

  • Positive control (e.g., Zidovudine)

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 384-well white, clear-bottom tissue culture plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into 384-well plates at an appropriate density in 40 µL of complete culture medium and incubate overnight.

  • Compound and Virus Addition: Pre-treat the cells with the test compounds for 1-2 hours. Subsequently, infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the culture medium. Add 20 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each compound concentration relative to the virus control (no compound). Determine the EC50 values for active compounds. A parallel cytotoxicity assay (as described in Protocol 1) should be performed to assess the therapeutic index.

Protocol 3: Kinase Inhibition HTS Assay (Biochemical)

Objective: To identify Daphniphyllum alkaloids that inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Daphniphylline or other Daphniphyllum alkaloids dissolved in DMSO

  • Positive control (e.g., a known inhibitor for the target kinase)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well low-volume white plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense the test compounds into the 384-well plates.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction. The final volume should be low (e.g., 5 µL).

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Detection: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for active compounds.

Mandatory Visualizations

Signaling Pathway Diagram

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Daphniphyllum Daphniphyllum Alkaloids Daphniphyllum->Caspase8 Activate Daphniphyllum->Cellular_Stress Induce Stress

Caption: Proposed mechanism of apoptosis induction by Daphniphyllum alkaloids.

Experimental Workflow Diagram

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library Daphniphyllum Alkaloid Library Preparation Compound_Addition Automated Compound Addition Compound_Library->Compound_Addition Assay_Plates Assay Plate Preparation (e.g., Cell Seeding) Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Detection Data_Processing Data Processing & Normalization Signal_Detection->Data_Processing Hit_Identification Hit Identification (IC50/EC50 Determination) Data_Processing->Hit_Identification Hit_Validation Hit Validation (Dose-Response & Orthogonal Assays) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: General workflow for high-throughput screening of Daphniphyllum alkaloids.

References

Application Notes & Protocols for the Analytical Quantification of Daphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. Members of this alkaloid family have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, making them of significant interest in drug discovery and development.[1] Accurate and precise quantification of Daphniphylline in various matrices, such as plant tissues and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.

These application notes provide an overview of the analytical methods for the quantification of Daphniphylline, with a focus on modern chromatographic and mass spectrometric techniques. Detailed protocols for sample preparation, instrumental analysis, and data processing are presented to guide researchers in developing and validating their own quantitative assays.

Analytical Methods Overview

The quantification of Daphniphylline and related alkaloids is primarily achieved through the use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile derivatives.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are the cornerstone for the separation of complex mixtures of alkaloids. UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

  • Mass Spectrometry (MS): When coupled with HPLC or UPLC, MS provides highly sensitive and selective detection of Daphniphylline. Tandem mass spectrometry (MS/MS) is particularly powerful for quantitative analysis as it minimizes matrix interference through the use of multiple reaction monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of thermally stable and volatile compounds. Derivatization may be necessary to increase the volatility of complex alkaloids like Daphniphylline.

Quantitative Data Summary

While specific validated quantitative data for Daphniphylline is not widely published, the following table summarizes typical analytical parameters that can be expected when developing a UPLC-MS/MS method for the quantification of Daphniphyllum alkaloids, based on available literature for similar compounds. A recent study by Eljounaidi et al. (2024) provides relative quantification of Daphniphyllum alkaloids in different plant tissues, highlighting the differential accumulation of these compounds.[2][3]

ParameterUPLC-MS/MSHPLC-PDAGC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL5 - 100 ng/mL
Linear Range 0.5 - 1000 ng/mL0.1 - 50 µg/mL0.01 - 10 µg/mL
Precision (%RSD) < 15%< 10%< 15%
Accuracy (%Recovery) 85 - 115%90 - 110%80 - 120%

Note: These are generalized values and will require optimization and validation for the specific matrix and instrumentation used.

Experimental Protocols

Protocol 1: Quantification of Daphniphylline in Plant Material using UPLC-MS/MS

This protocol is a generalized procedure based on methods used for the analysis of Daphniphyllum alkaloids in plant tissues.[2][3]

1. Sample Preparation:

  • Grinding: Freeze-dry fresh plant material (leaves, stems, etc.) and grind into a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • Weigh accurately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) containing a suitable internal standard (e.g., a structurally similar alkaloid not present in the sample).

    • Vortex the mixture for 1 minute.

    • Sonicate in a water bath for 30 minutes at room temperature.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. UPLC-MS/MS Instrumental Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions for Daphniphylline and the internal standard need to be determined by direct infusion of standard solutions.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Daphniphylline to the internal standard against the concentration of the calibration standards.

  • Quantify Daphniphylline in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Method for GC-MS Analysis of Alkaloids

This is a general protocol that can be adapted for Daphniphylline, potentially requiring derivatization.

1. Sample Preparation:

  • Extraction: Perform an acid-base extraction to isolate the alkaloid fraction from the plant material.

    • Extract the powdered plant material with an acidified solvent (e.g., methanol with 1% HCl).

    • Basify the extract with a weak base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

    • Perform a liquid-liquid extraction with an organic solvent like dichloromethane (B109758) or chloroform.

    • Evaporate the organic solvent to dryness.

  • (Optional) Derivatization: If Daphniphylline is not sufficiently volatile, derivatization may be necessary. Silylation with reagents like BSTFA is a common approach.

  • Reconstitution: Reconstitute the dried extract or derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumental Conditions:

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify Daphniphylline by comparing its retention time and mass spectrum with that of a reference standard.

  • For quantification, create a calibration curve using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity.

Visualizations

Experimental Workflow for Daphniphylline Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Plant Material grind Grinding start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter uplc UPLC Separation filter->uplc ms MS/MS Detection uplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for UPLC-MS/MS quantification of Daphniphylline.

Postulated Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is thought to proceed from the mevalonate (B85504) pathway, leading to the formation of a C30 squalene-like precursor.[2][3] This precursor then undergoes a series of complex cyclizations and rearrangements to form the diverse array of alkaloid skeletons, including that of Daphniphylline.

biosynthetic_pathway mvp Mevalonate Pathway squalene Squalene (C30) mvp->squalene c30_alkaloids C30 Daphniphyllum Alkaloids (e.g., Secodaphniphylline) squalene->c30_alkaloids Cyclization & Rearrangement c22_alkaloids C22 Daphniphyllum Alkaloids (e.g., Yuzurimine) c30_alkaloids->c22_alkaloids Carbon Skeleton Rearrangement daphniphylline Daphniphylline c22_alkaloids->daphniphylline Further Modifications

Caption: Simplified biosynthetic pathway of Daphniphyllum alkaloids.

Potential Signaling Pathways Modulated by Daphniphylline

The specific molecular targets and signaling pathways of Daphniphylline are not yet fully elucidated. However, based on the reported cytotoxic and anti-inflammatory activities of related alkaloids, it is plausible that Daphniphylline may interact with pathways involved in cell proliferation, apoptosis, and inflammation.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Effects daphniphylline Daphniphylline cdk CDKs daphniphylline->cdk cyclin Cyclins daphniphylline->cyclin caspases Caspase Activation daphniphylline->caspases bcl2 Bcl-2 Family Modulation daphniphylline->bcl2 nfkb NF-κB Pathway daphniphylline->nfkb proliferation Inhibition of Cell Proliferation cdk->proliferation cyclin->proliferation apoptosis Apoptosis caspases->apoptosis bcl2->apoptosis cytokines Pro-inflammatory Cytokines nfkb->cytokines inflammation Reduced Inflammation cytokines->inflammation

Caption: Hypothetical signaling pathways affected by Daphniphylline.

References

Gold-Catalyzed Cyclization in Daphniphylline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the synthetic chemistry community due to their intricate, polycyclic architectures and promising biological activities. A key challenge in the total synthesis of these alkaloids is the efficient construction of their complex core structures. One notable advancement in this area is the application of gold-catalyzed cyclization reactions. This document provides detailed application notes and protocols for a gold-catalyzed Conia-ene type cyclization, a pivotal step in the total synthesis of the Daphniphyllum alkaloid, daphenylline, as demonstrated in the work of Li and coworkers.[1][2] This reaction efficiently constructs a key bridged tricyclic motif of the natural product.[1]

Application Notes

The gold-catalyzed cyclization serves as a powerful tool for the formation of a bridged 6,6,5-tricyclic system, a core structural element of this compound. The reaction is a 6-exo-dig cyclization, a variant of the Conia-ene reaction, which proceeds under mild conditions with high efficiency. The substrate for this key transformation is an alkynyl ketone, which is first converted in situ to its silyl (B83357) enol ether. The gold catalyst then activates the alkyne, facilitating the intramolecular nucleophilic attack of the silyl enol ether to forge the new carbon-carbon bond and construct the desired ring system.

This methodology offers several advantages in the context of complex natural product synthesis:

  • Mild Reaction Conditions: The use of a gold catalyst allows the reaction to proceed at room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • High Efficiency: The cyclization has been shown to provide the desired product in excellent yield.

  • Stereocontrol: The rigid transition state of the intramolecular reaction can lead to high levels of stereoselectivity.

The successful application of this gold-catalyzed cyclization was a critical step in enabling the first total synthesis of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the gold-catalyzed cyclization step in the synthesis of this compound.

ParameterValueReference
Substrate Alkynyl ketone precursor to the bridged tricyclic system[1][2]
Catalyst Ph3PAuNTf2[1]
Catalyst Loading 5 mol%[1]
Solvent Dichloromethane (B109758) (CH2Cl2)[1]
Temperature Room Temperature[1]
Reaction Time 30 minutes[1]
Yield 95%[1]

Experimental Protocols

This section provides a detailed protocol for the two-step, one-pot silylation and gold-catalyzed cyclization procedure based on the synthesis of this compound.

Materials:

  • Alkynyl ketone substrate

  • TBDPSOTf (tert-Butyldiphenylsilyl trifluoromethanesulfonate)

  • 2,6-Lutidine

  • Dichloromethane (CH2Cl2), anhydrous

  • Ph3PAuNTf2 (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Silylation:

    • To a solution of the alkynyl ketone substrate (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C, add 2,6-lutidine (3.0 equiv).

    • Slowly add TBDPSOTf (1.5 equiv) to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Gold-Catalyzed Cyclization:

    • To the reaction mixture containing the in situ generated silyl enol ether, add Ph3PAuNTf2 (0.05 equiv).

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to afford the desired bridged tricyclic product.

Visualizations

Reaction Mechanism

The gold-catalyzed Conia-ene cyclization proceeds through a well-defined mechanism. The key steps are the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular attack of the silyl enol ether.

reaction_mechanism cluster_silylation Silylation cluster_cyclization Gold-Catalyzed Cyclization Alkynyl_Ketone Alkynyl Ketone Silyl_Enol_Ether Silyl Enol Ether Alkynyl_Ketone->Silyl_Enol_Ether TBDPSOTf, 2,6-Lutidine Gold_Pi_Alkyne Gold-π-Alkyne Complex Silyl_Enol_Ether->Gold_Pi_Alkyne Ph3PAuNTf2 Cyclized_Intermediate Cyclized Vinylgold Intermediate Gold_Pi_Alkyne->Cyclized_Intermediate 6-exo-dig cyclization Bridged_Tricycle Bridged Tricyclic Product Cyclized_Intermediate->Bridged_Tricycle Protodeauration

Caption: Proposed mechanism for the gold-catalyzed Conia-ene cyclization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the bridged tricyclic core of this compound using the gold-catalyzed cyclization.

experimental_workflow Start Start Dissolve_Substrate Dissolve alkynyl ketone in CH2Cl2 Start->Dissolve_Substrate Cool_to_0C Cool to 0 °C Dissolve_Substrate->Cool_to_0C Add_Lutidine Add 2,6-Lutidine Cool_to_0C->Add_Lutidine Add_TBDPSOTf Add TBDPSOTf Add_Lutidine->Add_TBDPSOTf Stir_1h Stir for 1 hour at 0 °C Add_TBDPSOTf->Stir_1h Add_Gold_Catalyst Add Ph3PAuNTf2 Stir_1h->Add_Gold_Catalyst Warm_to_RT Warm to Room Temperature Add_Gold_Catalyst->Warm_to_RT Stir_30min Stir for 30 minutes Warm_to_RT->Stir_30min Concentrate Concentrate in vacuo Stir_30min->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the one-pot silylation and gold-catalyzed cyclization.

References

Application Notes and Protocols for Studying Daphniphylline-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline and its related alkaloids, isolated from plants of the Daphniphyllum genus, represent a diverse class of natural products with a wide array of complex chemical structures and promising biological activities.[1][2][3] These compounds have demonstrated cytotoxic, antioxidant, and vasorelaxant effects, suggesting their potential as therapeutic agents.[2][4] However, the specific protein targets and the underlying molecular mechanisms of action for most Daphniphyllum alkaloids remain largely uncharacterized.[5]

These application notes provide a comprehensive guide for researchers to identify the protein targets of Daphniphylline and to characterize the functional consequences of these interactions. The protocols outlined below describe established and robust methods for target identification and validation, adapted for the study of natural products like Daphniphylline.

General Workflow for Target Identification and Validation

The process of identifying a protein target for a bioactive small molecule like Daphniphylline and elucidating its mechanism of action can be systematic. The following workflow provides a logical progression from initial hypothesis-generating screening to in-depth validation.

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Functional Characterization Affinity Chromatography Affinity Chromatography SPR SPR Affinity Chromatography->SPR Putative Hits CETSA CETSA CETSA->SPR Putative Hits Photoaffinity Labeling Photoaffinity Labeling Photoaffinity Labeling->SPR Putative Hits ITC ITC SPR->ITC Validated Binders Enzyme Inhibition Assays Enzyme Inhibition Assays ITC->Enzyme Inhibition Assays Confirmed Interaction Cell-based Assays Cell-based Assays Enzyme Inhibition Assays->Cell-based Assays Functional Relevance Signaling Pathway Analysis Signaling Pathway Analysis Cell-based Assays->Signaling Pathway Analysis Cellular Mechanism

Caption: A general workflow for the identification and validation of Daphniphylline's protein targets.

I. Target Identification Protocols

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule from a complex biological mixture, such as cell lysate.[6] This method relies on the immobilization of the small molecule (the "bait") onto a solid support to "pull down" interacting proteins.

Experimental Protocol:

a. Synthesis of an Affinity Probe:

  • Identify a functional group on the Daphniphylline molecule that is not essential for its biological activity. This often requires preliminary structure-activity relationship (SAR) studies.

  • Synthesize a derivative of Daphniphylline with a linker arm terminating in a reactive group (e.g., a carboxylic acid, amine, or alkyne for "click" chemistry).

  • Couple the linker-modified Daphniphylline to an activated solid support (e.g., NHS-activated sepharose beads).

b. Protein Pull-Down:

  • Prepare a cell lysate from a relevant cell line or tissue.

  • Pre-clear the lysate by incubating it with control beads (without Daphniphylline) to minimize non-specific binding.

  • Incubate the pre-cleared lysate with the Daphniphylline-conjugated beads.

  • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elute the specifically bound proteins, for example, by using a competitive ligand, changing the pH, or using a denaturing agent like SDS.

c. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

G Start Start Synthesize Affinity Probe Synthesize Affinity Probe Start->Synthesize Affinity Probe Immobilize Probe on Beads Immobilize Probe on Beads Synthesize Affinity Probe->Immobilize Probe on Beads Incubate Lysate with Beads Incubate Lysate with Beads Immobilize Probe on Beads->Incubate Lysate with Beads Prepare Cell Lysate Prepare Cell Lysate Prepare Cell Lysate->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins SDS-PAGE and In-gel Digestion SDS-PAGE and In-gel Digestion Elute Bound Proteins->SDS-PAGE and In-gel Digestion LC-MS/MS Analysis LC-MS/MS Analysis SDS-PAGE and In-gel Digestion->LC-MS/MS Analysis Identify Putative Targets Identify Putative Targets LC-MS/MS Analysis->Identify Putative Targets

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess the binding of a small molecule to its target protein in a cellular context.[6] The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Experimental Protocol:

  • Treat intact cells or cell lysates with Daphniphylline or a vehicle control.

  • Heat the samples to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the protein of interest remaining in the soluble fraction by Western blotting or mass spectrometry.

  • A shift in the melting curve of a protein in the presence of Daphniphylline indicates a direct interaction.

II. Target Validation and Interaction Characterization Protocols

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique to measure the binding kinetics and affinity of a small molecule to a purified protein in real-time.

Experimental Protocol:

  • Immobilize the purified putative target protein onto an SPR sensor chip.

  • Flow a series of concentrations of Daphniphylline over the chip surface.

  • Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound Daphniphylline.

  • Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Place the purified putative target protein in the sample cell of the calorimeter.

  • Fill the injection syringe with a concentrated solution of Daphniphylline.

  • Inject small aliquots of Daphniphylline into the protein solution.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Data Presentation

The quantitative data from SPR and ITC experiments should be summarized in a clear and structured manner for easy comparison.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Association Rate (ka) DeterminedNot Directly Measured
Dissociation Rate (kd) DeterminedNot Directly Measured
Dissociation Constant (KD) Calculated (kd/ka)Determined
Stoichiometry (n) Not Directly MeasuredDetermined
Enthalpy (ΔH) Not Directly MeasuredDetermined
Entropy (ΔS) Not Directly MeasuredCalculated

III. Functional Characterization and Signaling Pathway Analysis

Once a direct interaction between Daphniphylline and a protein target is confirmed, the next step is to understand the functional consequences of this interaction.

Hypothetical Signaling Pathway Analysis

Given that some Daphniphyllum alkaloids exhibit kinase inhibitory activity, a plausible hypothesis is that Daphniphylline may modulate a kinase-mediated signaling pathway.[1] The following diagram illustrates a hypothetical workflow for investigating this.

G Daphniphylline Daphniphylline Kinase Target Kinase Target Daphniphylline->Kinase Target Binds and Inhibits Substrate Substrate Kinase Target->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical inhibition of a kinase signaling pathway by Daphniphylline.

Experimental Protocol for Pathway Analysis:

  • In Vitro Kinase Assay: Perform an in vitro kinase assay using the purified target kinase, its substrate, and ATP. Measure the level of substrate phosphorylation in the presence and absence of Daphniphylline to determine if it has a direct inhibitory effect.

  • Cell-Based Phosphorylation Assay: Treat cells with Daphniphylline and stimulate the relevant signaling pathway. Use phospho-specific antibodies and Western blotting to assess the phosphorylation status of the kinase's substrate and other downstream signaling proteins.

  • Phenotypic Assays: Conduct cell-based assays (e.g., proliferation, apoptosis, migration assays) to determine if the observed inhibition of the signaling pathway translates to a functional cellular response.

By following these detailed protocols and workflows, researchers can systematically identify and validate the protein targets of Daphniphylline, paving the way for a deeper understanding of its mechanism of action and its potential for drug development.

References

Application of Daphniphylline in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus.[1] While extensive research has been dedicated to the total synthesis of Daphniphylline and other related alkaloids due to their intricate molecular architecture, their therapeutic potential, particularly in the realm of neurological disorders, remains a largely unexplored frontier.[1][2] The broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[3][4] The antioxidant properties are of particular interest for neurological research, as oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[5][6]

This document provides an overview of the potential applications of Daphniphylline in neurological disorder research, based on the known bioactivities of related compounds. It also includes detailed, exemplary protocols for preclinical in vitro assays that could be employed to investigate the neuroprotective effects of Daphniphylline. It is important to note that direct experimental evidence for Daphniphylline's efficacy in neurological models is currently limited in publicly available scientific literature. Therefore, the following application notes and protocols are intended to serve as a foundational guide for initiating research in this promising area.

Potential Mechanistic Pathways

Based on the antioxidant properties reported for the Daphniphyllum alkaloid family, a key potential mechanism of action for Daphniphylline in a neurological context is the modulation of cellular signaling pathways related to oxidative stress and cell survival.

cluster_0 Cellular Stress cluster_1 Potential Intervention cluster_2 Cellular Response Oxidative Stress Oxidative Stress Reduced Apoptosis Reduced Apoptosis Oxidative Stress->Reduced Apoptosis leads to Neurotoxins Neurotoxins Neurotoxins->Reduced Apoptosis leads to Daphniphylline Daphniphylline ROS Scavenging ROS Scavenging Daphniphylline->ROS Scavenging potential enhancement Nrf2/ARE Pathway Activation Nrf2/ARE Pathway Activation Daphniphylline->Nrf2/ARE Pathway Activation potential activation Pro-survival Signaling (e.g., PI3K/Akt) Pro-survival Signaling (e.g., PI3K/Akt) Daphniphylline->Pro-survival Signaling (e.g., PI3K/Akt) potential modulation ROS Scavenging->Reduced Apoptosis contributes to Nrf2/ARE Pathway Activation->Reduced Apoptosis contributes to Pro-survival Signaling (e.g., PI3K/Akt)->Reduced Apoptosis contributes to Neuronal Survival Neuronal Survival Reduced Apoptosis->Neuronal Survival

Caption: Hypothetical neuroprotective mechanism of Daphniphylline.

Data Presentation

As of the current literature review, no specific quantitative data on the neuroprotective effects of Daphniphylline has been identified. The following table is provided as a template for researchers to populate with their own experimental data when investigating Daphniphylline or related compounds.

Compound Cell Line Stressor Concentration (µM) Outcome Measure Result Reference
DaphniphyllineSH-SY5YH₂O₂e.g., 1, 5, 10Cell Viability (%)e.g., 75, 85, 95[Your Study]
DaphniphyllinePrimary Cortical NeuronsGlutamatee.g., 1, 5, 10LDH Release (% of control)e.g., 60, 45, 30[Your Study]
DaphniphyllineBV-2 MicrogliaLPSe.g., 1, 5, 10Nitric Oxide Production (µM)e.g., 15, 10, 5[Your Study]

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to assess the neuroprotective potential of Daphniphylline. These should be adapted and optimized based on specific experimental goals and laboratory conditions.

Protocol 1: In Vitro Neuroprotection Assay Using a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine the protective effect of Daphniphylline against a neurotoxic insult in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Daphniphylline (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 25-35 peptide for an Alzheimer's model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Daphniphylline Pre-treatment:

    • Prepare serial dilutions of Daphniphylline in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing different concentrations of Daphniphylline.

    • Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate for 1-2 hours.

  • Induction of Neurotoxicity:

    • Add the neurotoxic agent (e.g., 6-OHDA to a final concentration of 50 µM) to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere pretreat Pre-treat with Daphniphylline (1-2 hours) adhere->pretreat induce_toxicity Induce neurotoxicity (e.g., 6-OHDA) pretreat->induce_toxicity incubate_toxicity Incubate (24 hours) induce_toxicity->incubate_toxicity viability_assay Perform MTT assay incubate_toxicity->viability_assay measure_absorbance Measure absorbance (570 nm) viability_assay->measure_absorbance analyze Analyze data and determine neuroprotection measure_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: Assessment of Antioxidant Capacity (Reactive Oxygen Species - ROS Assay)

Objective: To measure the ability of Daphniphylline to reduce intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Daphniphylline

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Treat the cells with various concentrations of Daphniphylline for 1-2 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ (e.g., to a final concentration of 100 µM) to induce oxidative stress.

    • Incubate for 1 hour.

  • ROS Detection:

    • Remove the medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Express the ROS levels as a percentage of the H₂O₂-treated control.

Future Directions

The complex structure of Daphniphylline and the known biological activities of the Daphniphyllum alkaloid family suggest that it is a promising candidate for neurological disorder research. Future studies should focus on:

  • Systematic Screening: Evaluating the neuroprotective effects of Daphniphylline in a panel of in vitro models representing different neurological disorders (e.g., Alzheimer's, Parkinson's, Huntington's disease).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Daphniphylline, including its effects on neuroinflammation, apoptosis, and neurotrophic factor signaling.

  • In Vivo Efficacy: Assessing the therapeutic potential of Daphniphylline in animal models of neurodegenerative diseases to evaluate its bioavailability, blood-brain barrier permeability, and efficacy in improving cognitive and motor functions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Daphniphylline to identify key structural features responsible for its neuroprotective activity and to optimize its therapeutic properties.

The protocols and information provided herein offer a starting point for the scientific community to explore the untapped potential of Daphniphylline as a novel therapeutic agent for debilitating neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in Daphniphylline Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphniphylline and related alkaloids. The complex, polycyclic, and stereochemically dense structure of these molecules presents significant synthetic challenges.[1] This guide, based on published literature, addresses common issues to help improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the total synthesis of Daphniphyllum alkaloids like Daphniphylline?

The main difficulties stem from their intricate molecular architecture:

  • Construction of the Polycyclic Core: Assembling the unique fused and bridged ring systems is a significant challenge.[1]

  • Stereochemical Control: The presence of numerous contiguous stereocenters, including quaternary carbons, demands highly stereoselective reactions.[1]

  • Late-Stage Functionalization: Introducing sensitive functional groups towards the end of the synthesis can be problematic and lead to low yields.[1]

  • Installation of Key Moieties: Specific structural features, such as the all-carbon quaternary center, often prove resistant to conventional synthetic methods.[2]

Q2: What are some successful strategies for building the core skeleton of Daphniphyllum alkaloids?

Several effective strategies have been developed:

  • Biomimetic Synthesis: These routes draw inspiration from the proposed biosynthetic pathways of the natural products.[1][3]

  • Intramolecular Reactions: Cycloadditions like the Diels-Alder and Buchner reactions, as well as Michael additions and Heck reactions, are frequently used to form key rings.[1][2]

  • Gold-Catalyzed Cyclizations: These have proven effective for constructing specific ring systems within the alkaloid framework.[1]

  • Complexity-Generating and Bond-Cleavage Strategy: A powerful approach involves intentionally creating a more complex intermediate that can then be strategically cleaved to reveal the desired core structure. This was successfully employed in an 11-step total synthesis of daphenylline.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, along with potential causes and solutions.

Problem 1: Low Yield in Key Cyclization Reactions (e.g., Intramolecular Diels-Alder, Buchner Cycloaddition)
Potential Cause Suggested Solution
Incorrect Diastereomer of Precursor Re-evaluate the stereochemistry of the starting material. A different diastereomer might be required for successful cyclization.[1]
Unfavorable Reaction Conditions Screen a variety of solvents, temperatures, and catalysts. For Lewis acid-catalyzed reactions, experiment with different Lewis acids and concentrations.[1] Rigorously dry solvents are crucial for some reactions, like the Rh₂(OAc)₄-catalyzed Buchner cycloaddition, to prevent unwanted O-H bond insertion products.[2]
Decomposition of Starting Material Ensure the starting material is stable under the reaction conditions. If not, consider a milder catalyst or lower reaction temperature.[1]
Competing Side Reactions In the Buchner cycloaddition, deleterious homodimerization of the Rh-carbenoid species can be a major side reaction. Slow addition of the diazoacetamide (B1201003) precursor into a dilute (e.g., 0.01 M) solution of the catalyst over several hours can mitigate this.[2]
Problem 2: Poor Stereoselectivity in Setting a Key Stereocenter
Potential Cause Suggested Solution
Ineffective Chiral Auxiliary or Catalyst If using a chiral auxiliary, ensure it is correctly installed and that the reaction conditions are optimal for its directing effect. If using a chiral catalyst, screen different ligands and catalyst loadings.[1] For instance, in an enantioselective Rh-mediated 1,4-conjugate addition, a survey of bis-phosphine ligands identified (S,S)-Ph-BPE as optimal.[2]
Competing Uncatalyzed Background Reaction A non-selective background reaction may be competing with the desired catalyzed pathway. Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction.[1]
Epimerization The desired stereocenter may be epimerizing under the reaction or workup conditions. Consider using milder workup procedures and check the product's stability to the purification conditions (e.g., silica (B1680970) gel).[1]
Problem 3: Difficulty with Installation of the All-Carbon Quaternary Center
Potential Cause Suggested Solution
Steric Hindrance in Conjugate Addition The crowded steric environment of tetrasubstituted alkenes can make 1,4-addition of methyl nucleophiles challenging.[2]
Chemoselectivity Issues With substrates containing multiple reactive sites, such as an α,β-unsaturated lactam and a ketone, methyl nucleophiles can react non-selectively or cause decomposition.[2]
Alternative Strategies When direct methylation fails, consider alternative approaches. A successful strategy involved a thia-Paternò–Büchi [2 + 2] photocycloaddition followed by desulfurization to achieve a formal syn-hydromethylation.[2]

Quantitative Data Summary

The following tables summarize yields for key transformations in Daphniphylline and related alkaloid syntheses.

Table 1: Buchner Cycloaddition and Subsequent Rearrangement

Precursor Catalyst/Conditions Product Yield Reference
Diazoacetamide 10 Rh₂(OAc)₄ (1 mol %), slow addition, 0.01 MNorcaradiene 9 ~50-60%[2]
Norcaradiene 9 Microwave irradiation (250 °C)Cycloheptadiene 17 Not specified[2]

Table 2: Installation of the C18 Methyl Group

Substrate Reagents/Conditions Product Yield Reference
Ketone 22 48% HBr, elevated temperatureAzabicyclo[3.3.1]nonane 23 67% (combined diastereomers)[2]
Azabicyclo[3.3.1]nonane 23 1. Methyl oxalyl ester activation2. Bu₃SnH/AIBN (Barton-McCombie)(±)-Daphenylline 1 57% (over 2 steps)[2]

Experimental Protocols

Representative Protocol 1: Intramolecular Buchner Reaction

This protocol is a generalized representation of a key cyclization step for forming a bicyclo[4.1.0]heptane core.[2]

  • Preparation: A solution of the diazoacetamide precursor (1.0 eq) in rigorously dried toluene (B28343) (to a final concentration of 0.01 M) is prepared under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Rh₂(OAc)₄ (1 mol %) is added to the reaction vessel.

  • Slow Addition: The solution of the diazoacetamide is added dropwise to the catalyst solution over several hours at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the norcaradiene product.

Representative Protocol 2: Thia-Paternò–Büchi [2+2] Photocycloaddition

This protocol is for the formal syn-hydromethylation across a tetrasubstituted alkene, a key step in installing the quaternary methyl group.[2]

  • Reaction Setup: A solution of the α,β-unsaturated lactam and a suitable thioaldehyde precursor in a photochemically appropriate solvent (e.g., benzene) is placed in a quartz reaction vessel.

  • Irradiation: The solution is irradiated with a high-pressure mercury lamp at room temperature while stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup and Desulfurization: After completion, the solvent is evaporated. The crude thietane (B1214591) intermediate is then subjected to desulfurization conditions, for example, using Raney Ni in ethanol, to yield the methylated product.

  • Purification: The final product is purified by column chromatography.

Visualizations

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Key Reaction Conditions Suboptimal Conditions (Solvent, Temp, Catalyst) Low_Yield->Conditions Precursor Incorrect Precursor Stereochemistry Low_Yield->Precursor Side_Reactions Competing Side Reactions (e.g., Dimerization) Low_Yield->Side_Reactions Screening Screen Reaction Parameters Conditions->Screening Re-evaluate Re-evaluate Precursor Synthesis Precursor->Re-evaluate Modify_Protocol Modify Protocol (e.g., Slow Addition) Side_Reactions->Modify_Protocol

Caption: Troubleshooting workflow for low reaction yield.

experimental_workflow Start Pyridine Derivative & Acenaphthyl Grignard Dihydropyridone Dihydropyridone Formation Start->Dihydropyridone Piperidone Reduction to Piperidone Dihydropyridone->Piperidone Diazoacetamide Conversion to Diazoacetamide Piperidone->Diazoacetamide Buchner Intramolecular Buchner Reaction (Rh Catalyst) Diazoacetamide->Buchner Norcaradiene Norcaradiene Intermediate Buchner->Norcaradiene Ring_Opening Thermal 6π-Electrocyclic Ring Opening Norcaradiene->Ring_Opening Core_Structure Pentacyclic Core Structure Ring_Opening->Core_Structure Functionalization Further Functionalization Core_Structure->Functionalization This compound This compound Functionalization->this compound

Caption: Key steps in a Daphniphylline total synthesis.

References

Technical Support Center: Synthesis of Daphniphylline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphniphylline and related alkaloids. The complex polycyclic structure of these natural products presents significant stereochemical challenges. This guide addresses common issues encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction for the construction of the ACDE ring system?

A1: The diastereoselectivity of the intramolecular Diels-Alder reaction is highly dependent on the reaction conditions. A thermal cyclization may result in a complex mixture of diastereomers.[1] To enhance stereoselectivity, the use of a Lewis acid catalyst is recommended. For instance, employing diethylaluminum chloride (Et2AlCl) can significantly improve the diastereomeric ratio, favoring the desired cycloadduct.[1]

Troubleshooting:

  • Poor Diastereoselectivity: If you observe a mixture of diastereomers, switch from thermal conditions to a Lewis acid-catalyzed reaction.

  • Low Yield: In addition to poor selectivity, low yields can be an issue. The use of Et2AlCl has been shown to provide the desired diastereomer in a 9:1 ratio with a 50% overall yield for the two steps of silyl (B83357) triflate formation and cycloaddition.[1]

Q2: What strategies can be employed to control the stereochemistry of the C8 quaternary stereocenter in the AC ring system?

A2: The construction of the C8 all-carbon quaternary stereocenter is a significant hurdle. A common approach involves an aldol (B89426) reaction to introduce a β-hydroxyl ketone, which is then converted to a more reactive 1,3-diketone.[2] Subsequent allylation can be problematic, leading to a mixture of O-alkylation and C-alkylation products.[2] Careful selection of reaction conditions is crucial to favor the desired C-alkylation product with the correct stereochemistry.

Troubleshooting:

  • Mixture of O- and C-Alkylation Products: To favor C-alkylation, it is important to control the enolate formation and the nature of the electrophile. The choice of base and solvent can influence the regioselectivity of the reaction.

  • Incorrect Stereocenter Configuration: The stereochemical outcome of the allylation can be influenced by the conformation of the 1,3-diketone enolate. Exploring different reaction temperatures and additives may be necessary to achieve the desired diastereoselectivity.

Q3: I am encountering issues with poor stereoselectivity in the biomimetic synthesis of the tetracyclic carbon core. What are the key challenges and potential solutions?

A3: Biomimetic strategies, while elegant, can present challenges in controlling stereoselectivity. For example, a Michael addition followed by double aldol reactions to construct a 7/5/6/5 tetracyclic core can result in poor stereoselectivity.[2] This is often due to the formation of multiple stereoisomers in the cascade reaction.

Troubleshooting:

  • Multiple Diastereomers: To address this, it may be necessary to modify the substrate to introduce stereodirecting groups. Alternatively, exploring a stepwise approach instead of a one-pot cascade could allow for purification and characterization of intermediates, providing better control over the stereochemical outcome of each step. The use of chiral catalysts or auxiliaries could also be investigated to induce facial selectivity in the key bond-forming reactions.

Experimental Protocols and Data

Table 1: Comparison of Conditions for Intramolecular Diels-Alder Reaction
EntryConditionsDiastereomeric Ratio (desired:undesired)Yield (%)Reference
1ThermalComplex MixtureN/A[1]
2Et2AlCl9:150[1]

Detailed Experimental Protocol for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction: [1]

  • To a solution of the silyl acrylate (B77674) precursor in a suitable solvent (e.g., dichloromethane), add triflic acid to effect in situ proto-desilylation and formation of the silyl triflate.

  • To this mixture, add the diene component.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add a solution of diethylaluminum chloride (Et2AlCl) dropwise.

  • Stir the reaction at the low temperature until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

Table 2: Asymmetric Synthesis of the ABC Tricyclic Core
LigandReactionYield (%)Enantiomeric Excess (ee, %)Reference
51Conjugate addition of Me3Al8793.5[2]

Detailed Experimental Protocol for Asymmetric Conjugate Addition: [2]

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand and copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in diethyl ether (Et2O).

  • Cool the solution to -30 °C.

  • Add trimethylaluminum (B3029685) (Me3Al) dropwise and stir the mixture.

  • Add a solution of the α,β-unsaturated ketone in Et2O.

  • Stir the reaction at -30 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched ketone.

Visualizations

experimental_workflow cluster_diels_alder Intramolecular Diels-Alder for ACDE Ring System start_da Triene Precursor thermal Thermal Cyclization start_da->thermal lewis_acid Lewis Acid (Et2AlCl) Cyclization start_da->lewis_acid mixture Complex Mixture of Diastereomers thermal->mixture desired Desired Diastereomer (9:1 d.r.) lewis_acid->desired

Caption: Comparison of thermal vs. Lewis acid-catalyzed intramolecular Diels-Alder reaction.

stereocenter_formation A Starting Ketone B Aldol Reaction A->B 1. Base 2. Aldehyde C β-Hydroxyl Ketone B->C D Oxidation C->D Oxidizing Agent E 1,3-Diketone D->E F Allylation E->F Base, Allyl Halide G C-Alkylation Product (Desired Stereocenter) F->G Favored Pathway H O-Alkylation Product (Side Product) F->H Side Reaction

Caption: Strategy for the formation of the C8 quaternary stereocenter.

References

Technical Support Center: Daphniphylline Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of daphniphylline (B78742) in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for daphniphylline is limited in publicly available literature, this guide is based on general principles for complex alkaloids and best practices for stability studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of Daphniphylline?

A1: For optimal stability, daphniphylline stock solutions should be prepared in a high-purity solvent such as DMSO, ethanol, or methanol (B129727). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the solution at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q2: My Daphniphylline solution has changed color. What does this indicate?

A2: A change in the color of your daphniphylline solution may indicate degradation. The formation of colored degradation products can result from oxidation or other chemical transformations. It is advisable to discard the solution and prepare a fresh one. To investigate the cause, you could analyze the solution using techniques like UV-Vis spectroscopy or HPLC to check for the appearance of new peaks.

Q3: What are the primary factors that can affect the stability of Daphniphylline in solution?

A3: The stability of daphniphylline, like many alkaloids, can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[1][2]

  • Oxidizing agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[2][3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Troubleshooting Guides

Issue 1: I observe multiple peaks in the HPLC analysis of a freshly prepared Daphniphylline solution.

  • Possible Cause 1: Purity of the compound. The starting material may not be pure. Always check the certificate of analysis (CoA) for the purity of your daphniphylline standard.

  • Troubleshooting Step 1: Run a blank (solvent only) to ensure no peaks are originating from the solvent or system.

  • Troubleshooting Step 2: If possible, use a different batch of daphniphylline to see if the issue persists.

  • Troubleshooting Step 3: Use a high-resolution mass spectrometer (LC-MS) to identify the molecular weights of the unexpected peaks to see if they correspond to known impurities or degradation products.

Issue 2: The concentration of my Daphniphylline solution appears to decrease over time, even when stored at low temperatures.

  • Possible Cause 1: Adsorption to the container surface. Highly lipophilic compounds can sometimes adsorb to plastic surfaces.

  • Troubleshooting Step 1: Try storing the solution in glass vials instead of plastic tubes.

  • Possible Cause 2: Slow degradation. Even at low temperatures, some degradation can occur over extended periods.

  • Troubleshooting Step 2: Prepare fresh solutions more frequently. For critical experiments, use a solution prepared on the same day.

  • Troubleshooting Step 3: Perform a time-course study where you analyze the concentration of the solution at different time points to determine the rate of degradation under your storage conditions.

General Considerations for Daphniphylline Stability Studies

Forced degradation studies are crucial to understand the stability profile of a molecule like daphniphylline.[3] These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.[3][4]

Summary of Typical Stress Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 75°CTo investigate degradation in acidic environments.[5]
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 75°CTo investigate degradation in alkaline environments.[5]
Oxidation 3% - 30% H₂O₂, room temperatureTo investigate oxidative degradation pathways.[4][5]
Thermal Stress 60°C - 100°C (in solid state or solution)To assess the impact of heat on stability.[5][6]
Photolytic Stress Exposure to UV light (e.g., 254 nm or 365 nm) and visible lightTo evaluate the potential for photodegradation.[4][5]

Experimental Protocols

General Protocol for a Forced Degradation Study of Daphniphylline

This protocol outlines a general procedure for conducting a forced degradation study on daphniphylline.

  • Preparation of Stock Solution: Prepare a stock solution of daphniphylline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a sample of solid daphniphylline and a separate sample of the stock solution in an oven at 80°C for 48 hours.

    • After the incubation period, dissolve the solid sample in the solvent and dilute both samples to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to UV light (e.g., under a UV lamp in a stability chamber) for a defined period.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to identify and characterize the degradation products.[7]

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Daphniphylline Daphniphylline Standard StockSolution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Daphniphylline->StockSolution Acid Acid Hydrolysis (e.g., 1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 1 M NaOH, 60°C) Oxidation Oxidation (e.g., 30% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (UV/Vis Light) HPLC HPLC-UV/MS Analysis Acid->HPLC Data Data Analysis: - Identify Degradation Products - Determine Degradation Pathways HPLC->Data

Caption: Workflow for a forced degradation study of Daphniphylline.

G cluster_degradation Potential Degradation Pathways Daphniphylline Daphniphylline (Parent Molecule) Hydrolysis Hydrolysis Products (e.g., ester cleavage) Daphniphylline->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) Daphniphylline->Oxidation Oxidizing Agents Photolysis Photolytic Products (e.g., ring cleavage, isomerization) Daphniphylline->Photolysis Light

Caption: Hypothetical degradation pathways for Daphniphylline.

References

Technical Support Center: Troubleshooting Daphniphylline Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for daphniphylline (B78742) cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of daphniphylline.

Frequently Asked Questions (FAQs)

Q1: What is daphniphylline and why is it studied for cytotoxicity?

Daphniphylline is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest in chemical and biological research due to their unique structural diversity and a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] The intricate molecular architecture and potent biological properties of Daphniphyllum alkaloids make them attractive candidates for the development of novel anticancer therapeutics.

Q2: What is the general mechanism of daphniphylline-induced cytotoxicity?

The precise cytotoxic mechanism of daphniphylline is an active area of research. However, studies on various Daphniphyllum alkaloids suggest that they can induce programmed cell death pathways, primarily apoptosis and autophagy. Some derivatives have been shown to promote apoptosis in cancer cells, including nasopharyngeal cancer.[2] The interplay between these cell death pathways can be complex and may vary depending on the specific alkaloid, cell type, and experimental conditions.

Q3: What are the common assays used to measure daphniphylline cytotoxicity?

Standard colorimetric assays are commonly employed to assess the cytotoxic effects of daphniphylline. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Q4: How should I prepare daphniphylline for in vitro experiments?

Daphniphylline is often sparingly soluble in aqueous solutions. Therefore, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, generally below 0.5% for DMSO.

Troubleshooting Guide

High variability in daphniphylline cytotoxicity assays can be a significant challenge. The following guide addresses common issues in a question-and-answer format.

Q5: My replicate wells show high variability. What could be the cause?

High variability between replicate wells is a frequent issue in cytotoxicity assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers per well is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a properly calibrated multichannel pipette and consider gently swirling the plate after seeding to promote even distribution.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, leading to changes in media and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: Daphniphylline, being a natural product, may have limited solubility in aqueous culture media, leading to precipitation and uneven exposure of cells.

    • Solution: Visually inspect your wells for any signs of precipitation after adding the daphniphylline solution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Preparing dilutions in pre-warmed media and adding them to the cells immediately can sometimes help.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of daphniphylline or assay reagents will lead to significant well-to-well differences.

    • Solution: Ensure your pipettes are regularly calibrated. Use fresh pipette tips for each replicate to avoid cross-contamination.

Q6: My results are not reproducible between experiments. What should I check?

Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions:

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to daphniphylline.

    • Solution: Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments. Avoid using cells that are over-confluent.

  • Reagent Preparation and Storage: The quality and consistency of your reagents are critical.

    • Solution: Prepare fresh daphniphylline dilutions from a stock solution for each experiment. Ensure all assay reagents are stored correctly and have not undergone multiple freeze-thaw cycles.

  • Incubation Times: Variations in incubation times for cell seeding, daphniphylline treatment, and assay reagent addition can affect the outcome.

    • Solution: Standardize all incubation times across all experiments. The cytotoxic effect of many compounds, including natural products, can be time-dependent.

Q7: My absorbance readings in the MTT assay are very low. What could be the problem?

Low absorbance readings in an MTT assay suggest insufficient formazan production.

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal.

    • Solution: Optimize your cell seeding density through a titration experiment to find a density that falls within the linear range of the assay.

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short.

    • Solution: A typical incubation time is 2-4 hours, but this may need to be optimized for your specific cell line.

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved to get an accurate reading.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is shaken on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm complete dissolution before reading the absorbance.

Q8: I am observing high background in my LDH assay. What can I do?

High background in an LDH assay can be caused by several factors:

  • Serum in Culture Medium: Serum contains LDH, which can contribute to the background signal.

    • Solution: If possible, reduce the serum concentration in your culture medium during the daphniphylline treatment. Always include a "no-cell" control with medium and serum to measure the background LDH activity.

  • Phenol (B47542) Red Interference: The pH indicator phenol red in some culture media can interfere with the colorimetric readings of some LDH assay kits.

    • Solution: Consider using a phenol red-free medium for the duration of the experiment.

  • Daphniphylline Interference: Some compounds can directly interfere with the LDH enzyme or the assay reagents.

    • Solution: To test for this, include a control where daphniphylline is added to the lysate of control cells (maximum LDH release) to see if it inhibits the LDH activity.

Data Presentation

The cytotoxic activity of daphniphylline and its derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The IC50 values can vary depending on the specific compound, the cancer cell line, and the duration of the assay.

Table 1: IC50 Values of Daphniphyllum Alkaloids in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 ValueReference
Daphnezomine WHeLaNot Specified16.0 µg/mL[3]
Daphnioldhanol AHeLaNot Specified31.9 µM[4]
A Daphniphyllum AlkaloidHeLaNot Specified~3.89 µM[1]
Daphniphyllum AlkaloidHeLaNot Specified31.9 µM[1]

Note: The specific assay conditions and incubation times were not always detailed in the cited literature, which can contribute to variability in reported IC50 values.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of daphniphylline. Include appropriate vehicle controls (e.g., DMSO at the same final concentration as in the treated wells) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Daphniphylline-Induced Cell Death

Daphniphyllum alkaloids have been shown to induce both apoptosis and autophagy in cancer cells. The exact signaling cascade for daphniphylline is still under investigation, but based on related compounds, a plausible pathway involves the modulation of key regulatory proteins in these processes. The diagram below illustrates a potential mechanism where daphniphylline treatment leads to the activation of pro-apoptotic pathways and the induction of autophagy, potentially through the JNK and mTOR signaling pathways. The crosstalk between apoptosis and autophagy, often mediated by proteins like Bcl-2, can determine the ultimate fate of the cell.

Daphniphylline_Signaling Daphniphylline Daphniphylline Stress Cellular Stress Daphniphylline->Stress JNK JNK Pathway Stress->JNK mTOR mTOR Pathway Stress->mTOR inhibition Apoptosis_Regulation Apoptosis Regulation JNK->Apoptosis_Regulation Autophagy_Regulation Autophagy Regulation mTOR->Autophagy_Regulation inhibition Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Apoptosis_Regulation->Bcl2 Beclin1 Beclin-1 Complex Autophagy_Regulation->Beclin1 Caspases Caspase Activation Bcl2->Caspases Bcl2->Beclin1 crosstalk inhibition Apoptosis Apoptosis Caspases->Apoptosis Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Proposed signaling pathway for daphniphylline-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the general workflow for conducting a cytotoxicity assay with daphniphylline.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Daphniphylline Treatment (Dose-Response) Cell_Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimizing Daphniphylline Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Daphniphylline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the isolation and purification of Daphniphylline from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for Daphniphylline from plant material?

A1: The most common and effective method is a two-step solvent extraction. Initially, a polar solvent like methanol (B129727) or 70% ethanol (B145695) is used to extract a wide range of compounds, including Daphniphyllum alkaloids, from the dried and powdered plant material.[1][2] This is followed by an acid-base liquid-liquid extraction to specifically separate the basic alkaloids, like Daphniphylline, from neutral and acidic plant constituents.[1][2][3]

Q2: My crude alkaloid extract contains a lot of pigments and lipids. How can I remove them before column chromatography?

A2: A common strategy is to employ a multi-step extraction process. Before extracting with a polar solvent for the alkaloids, you can first perform a preliminary extraction with a non-polar solvent like hexane (B92381).[3] This initial step will effectively remove lipids and many pigments. Alternatively, during the acid-base partitioning, washing the acidic aqueous phase with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) will remove neutral impurities before you basify the solution to recover the alkaloids.[1]

Q3: Which stationary phase is best for the column chromatography of Daphniphylline?

A3: Silica (B1680970) gel is the most frequently used stationary phase for the purification of alkaloids, including those from the Daphniphyllum genus.[4][5] Its weakly acidic nature aids in the adsorption and separation of basic compounds like Daphniphylline.[1][5] Alumina (B75360) can also be used. For high-resolution purification, High-Performance Liquid Chromatography (HPLC) with a C18 column is often employed as a final polishing step.[2]

Q4: How do I choose the right mobile phase for silica gel column chromatography?

A4: The selection of the mobile phase is critical and usually involves a gradient elution. A common approach is to start with a less polar solvent system and gradually increase the polarity. For alkaloids, solvent systems often consist of mixtures of chloroform and methanol, or ethyl acetate (B1210297) and methanol.[1] The optimal ratio should be determined empirically using Thin Layer Chromatography (TLC) to achieve good separation between Daphniphylline and other co-extracted alkaloids.

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation during column chromatography and assessing the purity of collected fractions.[2][6] Fractions that appear to contain the target compound can be pooled and further analyzed using techniques like HPLC to get a more accurate purity assessment.[2]

Q6: What should I do if Daphniphylline appears to be degrading during the purification process?

A6: Alkaloid stability can be compromised by exposure to high temperatures, prolonged contact with strong acids or bases, and light.[1][3] To prevent degradation, avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature.[1][3] Minimize the time the sample spends in highly acidic or basic solutions during liquid-liquid extraction.[1] It is also good practice to protect the samples from direct light.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract 1. Incomplete Extraction: Insufficient solvent volume or extraction time.[3] 2. Improper pH: The pH during the acid-base extraction was not optimal for protonating or deprotonating the alkaloid. 3. Degradation: High temperatures or extreme pH led to the degradation of Daphniphylline.[1][3]1. Increase the solvent-to-plant material ratio and extend the extraction time. Perform multiple extraction cycles (e.g., 3x).[1] 2. Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloid and sufficiently basic (pH 9-10) to recover the free base.[3] 3. Use a rotary evaporator at low temperatures (<40°C) for solvent removal and minimize exposure to harsh pH conditions.[1]
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized for separating Daphniphylline from impurities. 2. Column Overloading: Too much crude extract was loaded onto the column.[1] 3. Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel) may not provide the necessary selectivity.[1]1. Systematically test different solvent mixtures with varying polarities using TLC before running the column.[2] A gradient elution from low to high polarity is often effective. 2. Reduce the amount of sample loaded. A general rule is to use a sample-to-adsorbent ratio of 1:50 to 1:100 (w/w). 3. While silica gel is standard, consider using alumina or a specialized ion-exchange resin if co-eluting impurities are a persistent issue.[1][4]
Co-elution of Multiple Alkaloids 1. Similar Polarity: Daphniphylline and other Daphniphyllum alkaloids often have very similar chemical structures and polarities, making separation difficult. 2. Insufficient Resolution: The column dimensions or particle size of the stationary phase are not adequate for the separation.1. Employ a shallow gradient during column chromatography to improve separation. Consider using preparative HPLC with a different stationary phase (e.g., C18) for the final purification step.[2] 2. Use a longer column and a stationary phase with a smaller particle size (e.g., 200-300 mesh silica gel) to increase the number of theoretical plates and improve resolution.[4]
Peak Tailing in HPLC Analysis 1. Secondary Interactions: The basic nitrogen atom in Daphniphylline can interact with residual acidic silanol (B1196071) groups on the silica-based C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the alkaloid.[1]1. Use an end-capped C18 column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups. 2. Adjust the pH of the mobile phase. For basic compounds, a slightly alkaline pH (e.g., pH 8) can sometimes improve peak shape.[1]

Experimental Protocols & Data

Acid-Base Extraction Protocol

This protocol describes a typical acid-base liquid-liquid extraction for the selective isolation of alkaloids from a crude methanolic plant extract.

  • Acidification: Suspend the concentrated crude methanolic extract in a 5% aqueous hydrochloric acid solution (pH 2-3).[3]

  • Defatting: Partition the acidic solution with an equal volume of hexane or ethyl acetate to remove non-polar compounds like lipids and chlorophyll. Repeat this step twice, discarding the organic layer each time.[1]

  • Basification: Make the acidic aqueous layer alkaline by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH) dropwise until the pH reaches 9-10.[3]

  • Alkaloid Extraction: Extract the basified aqueous solution three times with an immiscible organic solvent such as dichloromethane (B109758) or chloroform.[3] The free-base alkaloids will partition into the organic phase.

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Silica Gel Column Chromatography Protocol

This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane or chloroform).[4]

  • Column Packing: Carefully pour the slurry into a glass column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Chloroform). Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% Methanol in Chloroform).

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify those containing Daphniphylline.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain purified Daphniphylline.

Representative Purification Data

The following table summarizes representative data from a hypothetical purification of Daphniphylline from 1 kg of dried plant material.

Purification Step Mass (g) Purity of Daphniphylline (%) Yield (%)
Crude Methanolic Extract120~1%100%
Crude Alkaloid Extract8.5~15%7.1%
Silica Gel Column Fraction Pool1.1~85%0.9%
Preparative HPLC0.25>98%0.2%

Visualizations

Experimental Workflow for Daphniphylline Purification

G start Dried & Powdered Plant Material extract Methanol Extraction start->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 acid_base Acid-Base Liquid-Liquid Extraction concentrate1->acid_base defat Defatting with Hexane (Remove Lipids/Pigments) acid_base->defat Acidic Aqueous Phase basify Basification (pH 9-10) defat->basify extract_alk Extraction with DCM basify->extract_alk concentrate2 Concentration to Yield Crude Alkaloid Extract extract_alk->concentrate2 Organic Phase column_chrom Silica Gel Column Chromatography concentrate2->column_chrom tlc TLC Monitoring of Fractions column_chrom->tlc pool Pool Pure Fractions column_chrom->pool tlc->pool concentrate3 Final Concentration pool->concentrate3 final_product Purified Daphniphylline (>98%) concentrate3->final_product

Caption: Workflow for the extraction and purification of Daphniphylline.

Troubleshooting Logic for Low Purification Yield

G problem Low Final Yield check_extraction Was crude alkaloid yield low? problem->check_extraction check_chrom Was recovery from column low? problem->check_chrom check_extraction->check_chrom No incomplete_extraction Incomplete Extraction check_extraction->incomplete_extraction Yes ph_issue Suboptimal pH check_extraction->ph_issue Yes degradation Compound Degradation check_extraction->degradation Yes poor_separation Poor Separation check_chrom->poor_separation Yes irreversible_adsorption Irreversible Adsorption on Column check_chrom->irreversible_adsorption Yes solution_extraction Increase solvent volume and extraction time. incomplete_extraction->solution_extraction solution_ph Verify pH 2-3 and 9-10 with pH meter. ph_issue->solution_ph solution_temp Use lower temperatures during concentration. degradation->solution_temp solution_separation Optimize mobile phase using TLC. poor_separation->solution_separation solution_adsorption Consider a different stationary phase (e.g., Alumina). irreversible_adsorption->solution_adsorption

Caption: Decision tree for troubleshooting low yield in Daphniphylline purification.

References

Technical Support Center: Synthesis of the Daphniphylline Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of the complex core structure of Daphniphylline alkaloids. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the Daphniphylline alkaloid core?

The synthesis of Daphniphylline alkaloids is a significant undertaking in organic chemistry due to their complex, polycyclic, and stereochemically dense structures.[1] Key difficulties include:

  • Construction of the Intricate Polycyclic Core: These alkaloids often possess unique bridged and fused ring systems, such as the 2-azabicyclo[3.3.1]nonane moiety, which are challenging to assemble.[1][2][3]

  • Stereochemical Control: The structures feature multiple contiguous stereocenters, including sterically congested quaternary carbons, which demand highly stereoselective reactions for their formation.[1][4][5]

  • Late-Stage Functionalization: Introducing sensitive functional groups during the final steps of a synthesis can be problematic and may require strategic protecting group manipulations.[1]

  • Forging Key Ring Systems: The construction of the characteristic 5, 6, and 7-membered rings requires robust and often innovative cyclization strategies.[6][7]

Q2: What are some common strategies for constructing the core skeleton of Daphniphylline alkaloids?

Chemists have developed several elegant strategies to tackle these complex molecules. Common approaches include:

  • Biomimetic Syntheses: These routes draw inspiration from the proposed biosynthetic pathways of the natural products, often involving remarkable reaction cascades.[1][8][9]

  • Intramolecular Cycloadditions: Reactions like the Diels-Alder cycloaddition are frequently used to form key rings and set multiple stereocenters in a single step.[4][10]

  • Radical Cyclizations: Tandem radical cyclizations have proven effective for rapidly building the complex core from simpler precursors.[2][11]

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Heck reaction and α-alkenylation, are powerful tools for forming critical C-C bonds and closing rings.[2][10][12]

  • Cascade Reactions: Designing sequences where multiple bonds are formed in a single pot, such as a Nazarov cyclization/proto-desilylation or a Swern oxidation/Prins reaction cascade, can significantly improve efficiency.[2][4]

Troubleshooting Guides

Problem 1: A key cyclization reaction (e.g., radical, Diels-Alder, Heck) is failing or giving low yields.

This is a common and often multifaceted problem. The following workflow can help diagnose the issue.

G start Low/No Cyclization Product check_sm 1. Verify Starting Material (SM) start->check_sm check_cond 2. Screen Reaction Conditions start->check_cond check_sub 3. Re-evaluate Substrate Design start->check_sub purity Purity (NMR, LCMS) check_sm->purity stability SM Decomposition? check_sm->stability diastereomer Incorrect Diastereomer? check_sm->diastereomer temp Temperature check_cond->temp solvent Solvent check_cond->solvent reagent Catalyst / Reagent (Type & Concentration) check_cond->reagent protecting_group Steric/Electronic Effects of Protecting Groups check_sub->protecting_group conformation Unfavorable Conformation for Cyclization check_sub->conformation

Caption: Troubleshooting workflow for a failed cyclization reaction.
  • Possible Cause: Unfavorable reaction conditions.

    • Solution: A systematic screening of reaction parameters is crucial. For instance, thermal Diels-Alder reactions can be non-stereoselective, while using a Lewis acid like Et₂AlCl can promote a highly stereoselective cycloaddition.[4] Similarly, radical cyclizations can be sensitive to the initiator and solvent; attempts with BEt₃/O₂ may lead to reduction, while AIBN/Bu₃SnH can favor the desired tandem cyclization.[11]

  • Possible Cause: Decomposition of starting material or product.

    • Solution: Ensure the starting material and the desired product are stable under the reaction conditions. If decomposition is observed, consider using milder catalysts, lower reaction temperatures, or shorter reaction times.[1]

  • Possible Cause: Incorrect precursor stereochemistry.

    • Solution: The stereochemistry of the precursor can be critical for successful cyclization. Re-evaluate the characterization data of your starting material to confirm its stereochemical assignment. It may be necessary to synthesize a different diastereomer.[1]

Cyclization Condition Optimization Data

The following tables summarize optimization data from published syntheses, illustrating the impact of reaction conditions on yield.

Table 1: Optimization of a Tandem Radical Cyclization [11]

Reagent/ConditionsYield of Product (%)Notes
BEt₃, O₂0N-Cl reduction products (52%) observed
CuCl (neutral)LowLow yield of vinyl chloride
AIBN, Bu₃SnH, Toluene, 80 °C40-50Successful tandem cyclization
Sunlamp (photolytic)17Lower yield, avoids tin reagents

Table 2: Optimization of an Intramolecular Buchner Reaction [13]

CatalystLigandAdditiveSolventTemp (°C)Yield (%)
Rh₂(OAc)₄--CH₂Cl₂4065
Rh₂(esp)₂--CH₂Cl₂4081
Rh₂(esp)₂--C₆H₆8083

Problem 2: A key stereocenter is being set with low diastereoselectivity or enantioselectivity.

  • Possible Cause: An uncatalyzed background reaction is competing with the desired stereoselective pathway.

    • Solution: Lowering the reaction temperature can often suppress the non-selective background reaction, thereby improving the overall stereoselectivity.[1]

  • Possible Cause: The chiral auxiliary or catalyst is ineffective.

    • Solution: If using a chiral auxiliary, confirm it is installed correctly and screen reaction conditions to optimize its directing effect.[1] If using a chiral catalyst, screen different ligands and catalyst loadings to find the optimal combination for high selectivity.[1]

  • Possible Cause: Epimerization of the desired stereocenter.

    • Solution: The newly formed stereocenter may be unstable under the reaction or workup conditions. Consider using milder workup procedures (e.g., avoiding strongly acidic or basic conditions) and check the stability of the product to purification methods like silica (B1680970) gel chromatography.[1]

Problem 3: Acylation or alkylation of a sterically hindered carbonyl group is proving difficult.

  • Possible Cause: Extreme steric hindrance prevents the nucleophile from accessing the carbonyl group.

    • Solution: Direct functionalization may be impossible. A multi-step approach can be effective. For example, instead of a direct acylation, an aldol (B89426) reaction with acetaldehyde (B116499) followed by oxidation of the resulting β-hydroxy ketone can successfully install the desired 1,3-diketone moiety.[4]

Problem 4: An unexpected and undesired side reaction is dominating.

  • Possible Cause: An intermediate formed under the reaction conditions is being diverted down an unintended pathway.

    • Solution: A change in reaction conditions can often solve the problem. For example, during a silyl (B83357) deprotection with TBAF, an intermediate alkoxide might undergo an undesired retro-mixed Claisen reaction.[4] Switching to acidic deprotection conditions (e.g., catalytic p-TsOH in MeOH) can prevent the formation of the reactive alkoxide and lead to the desired alcohol cleanly.[4] In other cases, a substrate may need to be modified, such as by protecting a functional group, to eliminate an undesired reaction pathway like a Heck cyclization.[4]

Key Experimental Protocols

The following are generalized protocols based on methodologies reported in successful Daphniphylline syntheses. They should be optimized for specific substrates.

Representative Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction

This protocol is a generalized representation of a key cycloaddition step to form the bicyclic core.[4]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of the diene precursor in a dry, anhydrous solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the required temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., Et₂AlCl in hexanes) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Protocol 2: Tandem Radical Cyclization

This protocol outlines a general procedure for a key cascade reaction to rapidly build complexity.[11]

  • Preparation: In a suitable flask, dissolve the cyclization precursor (e.g., an N-chloroamine) in a degassed solvent (e.g., toluene).

  • Reagent Addition: Add the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH) to the solution.

  • Heating: Heat the reaction mixture to the required temperature (e.g., 80 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Additional portions of the initiator and mediator may be required to drive the reaction to completion.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to isolate the desired polycyclic product.

Visualized Synthetic Logic

The following diagram illustrates a strategic approach where excess complexity is generated and then reduced to achieve a synthetic goal, a tactic used in the synthesis of this compound.[3]

G cluster_0 Complexity Generation cluster_1 Strategic Complexity Reduction A Aromatic Precursor B Dearomative Buchner Cycloaddition A->B Build Strain C Bicyclo[4.1.0]heptane (High Complexity) B->C D Thermolysis (C-C Cleavage) C->D Release Strain E Cycloheptadiene Core (Target Ring System) D->E

Caption: A strategy of building and then breaking bonds to form a target core.

References

Technical Support Center: Enhancing the Resolution of Daphniphylline in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Daphniphylline and related alkaloids. Our goal is to help you achieve baseline resolution, accurate quantification, and robust, reproducible results.

FAQs: Quick Solutions to Common Problems

Q1: What is the most common reason for poor peak shape (e.g., tailing) when analyzing Daphniphylline?

A1: The most frequent cause of peak tailing for basic compounds like Daphniphylline is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can be minimized by carefully selecting the mobile phase pH and using a modern, well-endcapped column.

Q2: What is a good starting point for mobile phase selection in reversed-phase HPLC of Daphniphylline?

A2: A common starting point for the analysis of alkaloids is a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier. For example, a gradient elution with acetonitrile and a buffer such as ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH can be effective. It is crucial to adjust the pH to be at least 1.5 to 2 units away from the pKa of Daphniphylline to ensure consistent ionization.

Q3: How can I improve the separation of Daphniphylline from other closely eluting compounds?

A3: To enhance resolution between closely eluting peaks, you can try several strategies:

  • Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or modify the pH of the aqueous phase.

  • Change the column: Use a column with a different stationary phase chemistry, a smaller particle size, or a longer length.

  • Adjust the flow rate: Lowering the flow rate can often improve resolution, although it will increase the analysis time.

  • Modify the temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity.

Q4: My Daphniphylline peak is broad. What are the likely causes?

A4: Peak broadening can be caused by several factors, including:

  • Column degradation: The column may be old or contaminated.

  • High injection volume or sample concentration: Overloading the column can lead to broad peaks.

  • Inappropriate mobile phase: The mobile phase may not be optimal for the analyte.

  • System issues: Excessive extra-column volume in the HPLC system can contribute to peak broadening.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptom: Daphniphylline peak is not well separated from an adjacent peak (co-elution).

Troubleshooting Workflow:

start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 column Change Column mobile_phase->column If no improvement resolution_improved Resolution Improved mobile_phase->resolution_improved Success flow_rate Adjust Flow Rate column->flow_rate If no improvement column->resolution_improved Success temperature Modify Temperature flow_rate->temperature If no improvement flow_rate->resolution_improved Success temperature->resolution_improved Success

Caption: A stepwise approach to troubleshooting poor peak resolution.

Detailed Steps:

  • Mobile Phase Optimization:

    • Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention time and may improve the separation of early-eluting peaks.

    • Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and improve resolution due to different solvent properties.

    • pH Adjustment: For basic compounds like Daphniphylline, controlling the pH of the mobile phase is critical. A lower pH (e.g., 2.5-4.5) will ensure the amine groups are protonated, which can lead to better peak shapes on a C18 column. Using a buffer (e.g., phosphate (B84403) or acetate) will help maintain a stable pH.

  • Column Selection:

    • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer different selectivity.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide higher efficiency and can significantly improve resolution.

    • Column Dimensions: Increasing the column length will increase the number of theoretical plates and can improve resolution, but will also increase analysis time and backpressure.

  • Flow Rate Adjustment:

    • Lowering the flow rate generally increases the efficiency of the separation and can lead to better resolution. However, this will also result in longer run times.

  • Temperature Control:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks and better resolution. However, be mindful of the thermal stability of Daphniphylline.

Issue 2: Peak Tailing

Symptom: The Daphniphylline peak is asymmetrical with a pronounced "tail."

Troubleshooting Workflow:

start Peak Tailing check_ph Check Mobile Phase pH start->check_ph check_buffer Check Buffer Concentration check_ph->check_buffer If tailing persists peak_shape_improved Symmetrical Peak check_ph->peak_shape_improved Success check_column Evaluate Column check_buffer->check_column If tailing persists check_buffer->peak_shape_improved Success check_sample Check Sample Overload check_column->check_sample If tailing persists check_column->peak_shape_improved Success check_sample->peak_shape_improved Success

Caption: A logical workflow for diagnosing and resolving peak tailing.

Detailed Steps:

  • Mobile Phase pH: As Daphniphylline is a basic alkaloid, interaction with acidic silanol groups on the silica (B1680970) support is a primary cause of tailing. Lowering the mobile phase pH (e.g., to below 4) will protonate the silanol groups and reduce these secondary interactions.

  • Buffer Concentration: A buffer in the mobile phase helps to maintain a constant pH and can also mask residual silanol activity. A buffer concentration of 10-25 mM is typically sufficient.

  • Column Evaluation:

    • Column Type: Consider using a column with a base-deactivated stationary phase or a hybrid particle technology column, which have very low residual silanol activity.

    • Column Health: A contaminated or old column can exhibit increased peak tailing. Try flushing the column with a strong solvent or replace it if necessary.

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase and cause peak distortion. Try diluting your sample and re-injecting.

Experimental Protocols

Starting Point for HPLC Method Development for Daphniphylline

This protocol is a suggested starting point for the analysis of Daphniphylline in plant extracts. Optimization will likely be required based on your specific sample matrix and HPLC system.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid

  • Solvent B: Acetonitrile

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be adjusted to improve resolution, along with their expected impact.

ParameterAdjustmentEffect on ResolutionPotential Downsides
Mobile Phase Decrease % OrganicIncreases retention, may improve separationLonger analysis time
Change Organic SolventAlters selectivity, may improve separationMay require re-optimization
Adjust pHAffects ionization and peak shapeCan impact column stability
Column Decrease Particle SizeIncreases efficiency and resolutionHigher backpressure
Increase LengthIncreases efficiency and resolutionLonger analysis time, higher backpressure
Change Stationary PhaseAlters selectivityMay require significant method redevelopment
Flow Rate DecreaseIncreases efficiency and resolutionLonger analysis time
Temperature IncreaseMay improve peak shape and resolutionPotential for analyte degradation

Technical Support Center: Synthesis of Daphniphylline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Daphniphylline and related alkaloids. The focus is on preventing and troubleshooting epimerization at critical stereocenters.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in Daphniphylline synthesis?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of complex natural product synthesis, such as that of Daphniphylline, maintaining strict stereocontrol is paramount. The intricate polycyclic structure of Daphniphylline alkaloids contains numerous stereocenters, and even a single inversion can lead to a diastereomer with significantly different or diminished biological activity. Uncontrolled epimerization results in mixtures of diastereomers that are often difficult to separate, leading to lower overall yields of the desired product.

Q2: Which steps in the synthesis of Daphniphylline and its analogues are particularly prone to epimerization?

A2: Several key transformations in Daphniphylline synthesis involve the formation or manipulation of stereocenters and are therefore susceptible to epimerization. These include:

  • Intramolecular Aldol (B89426) Reactions: Used to form key carbocyclic rings, these reactions can be reversible, and the stereocenter alpha to the carbonyl group is prone to epimerization under basic or acidic conditions, especially at elevated temperatures.[1][2]

  • Claisen Rearrangements: While powerful for C-C bond formation, the stereochemical outcome can be sensitive to reaction conditions. The use of inappropriate bases or high temperatures can lead to loss of stereocontrol.

  • Conjugate Additions (Michael Additions): The formation of a new stereocenter during conjugate addition can be challenging to control. The use of achiral reagents or suboptimal reaction conditions can result in a mixture of diastereomers.

  • Enolate Alkylation: The alkylation of enolates is a common strategy for building the carbon skeleton, but the stereoselectivity of the alkylation is highly dependent on the enolate geometry, solvent, and temperature.

Q3: What general strategies can be employed to minimize epimerization during synthesis?

A3: Several general laboratory practices are crucial for minimizing epimerization:

  • Low Reaction Temperatures: Many reactions that are prone to epimerization are run at low temperatures (e.g., -78 °C) to favor the kinetic product and prevent equilibration to a more stable, but undesired, diastereomer.[3]

  • Choice of Base and Reagents: The strength and steric bulk of the base used to form an enolate can significantly impact the stereochemical outcome. Non-coordinating, sterically hindered bases are often preferred. The choice of coupling reagents and additives in reactions like peptide couplings can also suppress epimerization.[3]

  • Reaction Time: Prolonged exposure to basic or acidic conditions can increase the likelihood of epimerization. Therefore, reactions should be monitored closely and quenched as soon as they are complete.

  • Solvent Selection: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the diastereoselectivity of a reaction.

  • Use of Chiral Auxiliaries and Catalysts: In many modern synthetic approaches, chiral auxiliaries or catalysts are employed to direct the stereochemical outcome of a reaction, leading to high levels of diastereoselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder Reaction (Heathcock's Biomimetic Approach)
  • Symptom: Formation of a mixture of diastereomers in the key polycyclization cascade, as observed by NMR or HPLC analysis.

  • Potential Cause: While Heathcock's biomimetic synthesis of proto-daphniphylline is reported to be highly diastereoselective, deviations from the optimized conditions can lead to a loss of stereocontrol.[4] Thermal cyclization without a Lewis acid catalyst is known to be non-stereoselective.[5]

  • Troubleshooting Steps:

    • Lewis Acid Catalyst: Ensure the use of an appropriate Lewis acid, such as diethylaluminum chloride (Et₂AlCl), to promote a stereoselective cycloaddition.[5]

    • Temperature Control: Perform the reaction at the recommended temperature. Deviations to higher temperatures might favor undesired side reactions or decrease selectivity.

    • Substrate Purity: Ensure the diene precursor is of high purity, as impurities could interfere with the catalyst or the reaction pathway.

    • Solvent: Use a non-coordinating solvent to avoid interference with the Lewis acid catalyst.

Issue 2: Low Diastereomeric Ratio in the Claisen Rearrangement (Carreira's Synthesis of (+)-Daphmanidin E)
  • Symptom: Obtaining a lower than expected diastereomeric ratio (e.g., less than the reported 10:1) for the first Claisen rearrangement.[6]

  • Potential Cause: The stereochemical outcome of the Claisen rearrangement is highly dependent on the transition state geometry, which can be influenced by temperature and solvent.

  • Troubleshooting Steps:

    • Temperature: The rearrangement is typically carried out at elevated temperatures. However, excessively high temperatures could lead to the erosion of diastereoselectivity. Optimize the temperature to find a balance between reaction rate and selectivity.

    • Solvent: The choice of a non-polar, high-boiling solvent is often crucial. In Carreira's synthesis, the reaction is performed in a suitable high-boiling solvent to achieve the desired temperature.

    • Base Selection for O-allylation: The preceding O-allylation step should be performed under conditions that do not cause epimerization of any existing stereocenters. Use of a non-nucleophilic, sterically hindered base is advisable.

Issue 3: Undesired Diastereomer in the Conjugate Addition (Carreira's Synthesis of (+)-Daphmanidin E)
  • Symptom: The conjugate addition of the nitromethane-derived nucleophile results in the undesired diastereomer as the major product. Direct conjugate addition was reported to give a 1:3 preference for the wrong diastereomer.[6]

  • Potential Cause: The facial selectivity of the nucleophilic attack on the Michael acceptor is not well-controlled without a suitable chiral catalyst.

  • Troubleshooting Steps:

    • Chiral Catalyst: Employ a chiral copper catalyst to direct the nucleophilic attack and achieve the desired stereochemistry. The use of a chiral Cu catalyst improved the diastereomeric ratio to 5:1 in favor of the desired product.[6]

    • Ligand Optimization: The choice of the chiral ligand for the copper catalyst is critical. If the desired selectivity is not achieved, screening different chiral ligands may be necessary.

    • Reaction Conditions: Temperature and solvent can also influence the stereochemical outcome of the catalyzed reaction. Optimization of these parameters may be required.

Quantitative Data Summary

ReactionKey SubstrateConditionsDiastereomeric Ratio (desired:undesired)Reference
Intramolecular Diels-AlderTriene precursor in calyciphylline N synthesisEt₂AlCl9:1[5]
Claisen RearrangementAllyl vinyl ether intermediate in (+)-daphmanidin E synthesisHeat10:1[6]
Conjugate AdditionNitroalkene intermediate in (+)-daphmanidin E synthesisDirect addition1:3[6]
Conjugate AdditionNitroalkene intermediate in (+)-daphmanidin E synthesisChiral Cu catalyst5:1[6]

Experimental Protocols

While full experimental procedures from supporting information are not provided here, the following outlines the key steps and reagents for critical stereocontrolling reactions based on published literature.

1. Heathcock's Biomimetic Polycyclization Cascade (Key Step in proto-Daphniphylline Synthesis)

  • Objective: To construct the pentacyclic core of proto-daphniphylline in a highly diastereoselective manner.

  • Methodology: A one-pot reaction involving the treatment of a dialdehyde (B1249045) precursor sequentially with ammonia (B1221849) and acetic acid. This triggers a cascade of reactions including imine formation, enamine formation, Michael additions, and an intramolecular Mannich reaction to yield the complex polycyclic amine. The process is described as "fully diastereoselective".[4]

  • Key Reagents: Dialdehyde precursor, ammonia, acetic acid.

  • Critical Parameters: The sequence of reagent addition and the reaction temperature are critical for the success of the cascade.

2. Carreira's Diastereoselective Claisen Rearrangement (in (+)-Daphmanidin E Synthesis)

  • Objective: To install a key quaternary stereocenter with high diastereoselectivity.

  • Methodology: An O-alkylation of a ketone intermediate with an allyl bromide is followed by a thermal Claisen rearrangement.

  • Key Reagents: Ketone precursor, allyl bromide, a suitable base for O-allylation (e.g., NaH), and a high-boiling solvent for the rearrangement.

  • Critical Parameters: The reaction is heated to induce the[7][7]-sigmatropic rearrangement. The temperature and reaction time are optimized to maximize the yield and diastereoselectivity.

3. Carreira's Catalytic Asymmetric Conjugate Addition (in (+)-Daphmanidin E Synthesis)

  • Objective: To control the stereochemistry of a newly formed stereocenter during a Michael addition.

  • Methodology: A chiral copper(I) complex is used to catalyze the conjugate addition of a nitromethane-derived nucleophile to an α,β-unsaturated aldehyde.

  • Key Reagents: α,β-unsaturated aldehyde, nitromethane, a chiral copper(I) source, and a chiral ligand.

  • Critical Parameters: The choice of the chiral ligand is paramount for achieving high diastereoselectivity. The reaction is typically run at low temperatures to enhance stereocontrol.

Visualizations

Epimerization_Troubleshooting_Workflow start Poor Diastereoselectivity or Epimerization Observed check_temp Check Reaction Temperature start->check_temp check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Time) start->check_conditions optimize Systematic Optimization of Parameters check_temp->optimize check_reagents->optimize check_conditions->optimize success Desired Stereoselectivity Achieved optimize->success Diels_Alder_Stereocontrol cluster_thermal Thermal Conditions cluster_lewis_acid Lewis Acid Catalysis thermal Triene Precursor thermal_product Mixture of Diastereomers (Low Selectivity) thermal->thermal_product Heat lewis Triene Precursor lewis_product Desired Diastereomer (High Selectivity, e.g., 9:1) lewis->lewis_product Et2AlCl Conjugate_Addition_Strategy start Michael Acceptor + Nucleophile direct_addition Direct (Uncatalyzed) Addition start->direct_addition chiral_catalysis Chiral Cu-Catalyzed Addition start->chiral_catalysis direct_product Low Diastereoselectivity (e.g., 1:3) direct_addition->direct_product chiral_product High Diastereoselectivity (e.g., 5:1) chiral_catalysis->chiral_product

References

Navigating the Challenges of Daphniphylline Solubility in Biological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphniphylline (B78742), a complex alkaloid with promising biological activities, presents a common hurdle for researchers: poor solubility in aqueous biological buffers. This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing daphniphylline stock solutions?

A1: Due to its hydrophobic nature, daphniphylline is best dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvent is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be an alternative.

Q2: I am observing precipitation after diluting my daphniphylline stock solution in my biological buffer. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a clear indication that the solubility limit of daphniphylline in the final buffer has been exceeded. Several factors can contribute to this, including the final concentration of daphniphylline, the percentage of DMSO in the final solution, the pH and composition of your buffer, and the temperature.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, for sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2][3] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: Is there any quantitative data on the solubility of daphniphylline in common biological buffers like PBS, TRIS, or HEPES?

A4: To date, specific quantitative solubility data for daphniphylline in common biological buffers is not extensively reported in publicly available literature. Therefore, it is recommended to empirically determine the solubility in your specific buffer system.

Q5: Can I heat the solution to dissolve daphniphylline?

A5: Gentle warming can be used to aid the initial dissolution of daphniphylline in the organic solvent for the stock solution. However, prolonged or excessive heating of the final aqueous solution is generally not recommended as it can lead to degradation of the compound or affect the stability of other components in the biological buffer.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Precipitate forms immediately upon adding daphniphylline stock to the buffer.

Caption: Troubleshooting immediate precipitation.

Problem: Solution is initially clear but a precipitate forms over time.

Caption: Troubleshooting delayed precipitation.

Quantitative Data Summary

While specific solubility data for daphniphylline in biological buffers is limited, the following table summarizes the generally accepted tolerance of cell lines to the common co-solvent, DMSO.

Co-solventTolerated Concentration in Cell CultureNotes
DMSO ≤ 0.1% Recommended for sensitive cells and long-term assays.[1][2][3]
0.1% - 0.5% Generally acceptable for many robust cell lines in short-term assays.[1]
> 0.5% May induce cytotoxicity and other off-target effects; requires careful validation.[1][4]

Experimental Protocols

Protocol 1: Preparation of Daphniphylline Stock Solution

This protocol describes the preparation of a 10 mM stock solution of daphniphylline in DMSO.

Materials:

  • Daphniphylline (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of daphniphylline required to make a 10 mM stock solution (Molecular Weight of Daphniphylline: 455.69 g/mol ).

  • Aseptically weigh the calculated amount of daphniphylline into a sterile amber microcentrifuge tube.

  • Add the required volume of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the daphniphylline is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Tolerated DMSO Concentration

This protocol outlines a method to determine the highest concentration of DMSO that does not affect the viability of your specific cell line using a cytotoxicity assay (e.g., MTT or resazurin-based).

Workflow:

G cluster_0 DMSO Dilution Series cluster_1 Cell Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Prepare 2x DMSO dilutions in culture medium (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0%) B Seed cells in a 96-well plate C Add 2x DMSO dilutions to wells B->C D Incubate for desired duration (e.g., 24, 48, 72 hours) C->D E Add viability reagent (e.g., MTT) D->E F Incubate and measure absorbance/fluorescence E->F G Calculate % viability relative to no-DMSO control F->G H Determine max tolerated DMSO concentration G->H

Caption: Workflow for determining DMSO tolerance.

Protocol 3: Cytotoxicity Assay with Daphniphylline

This protocol provides a general procedure for assessing the cytotoxic effects of daphniphylline on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Daphniphylline stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the daphniphylline stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and below the predetermined tolerated level.

  • Remove the old medium from the cells and add the medium containing the different concentrations of daphniphylline. Include a "vehicle control" (medium with the same final DMSO concentration but no daphniphylline) and a "no treatment" control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each daphniphylline concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways Potentially Modulated by Daphniphyllum Alkaloids

While the specific molecular targets of daphniphylline are still under investigation, studies on related Daphniphyllum alkaloids suggest potential modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5][6][7]

G cluster_0 Daphniphyllum Alkaloids cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Daph Daphniphyllum Alkaloids PI3K PI3K/Akt/mTOR Daph->PI3K Inhibition MAPK MAPK/ERK Daph->MAPK Modulation NFkB NF-κB Daph->NFkB Inhibition Prolif Decreased Proliferation PI3K->Prolif Apop Increased Apoptosis PI3K->Apop MAPK->Prolif Meta Decreased Metastasis MAPK->Meta NFkB->Prolif NFkB->Apop

Caption: Potential signaling pathways affected by Daphniphyllum alkaloids.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental planning and validation. Researchers should always consult relevant literature and safety data sheets before working with any chemical compound.

References

Technical Support Center: Synthesis of Daphniphylline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Daphniphylline alkaloids, with a focus on minimizing side reactions in complex cascade sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Daphniphylline alkaloids?

The synthesis of Daphniphylline alkaloids presents significant challenges due to their intricate, polycyclic, and stereochemically dense structures.[1] Key difficulties include:

  • Construction of the complex polycyclic core: These alkaloids often feature unique bridged and fused ring systems that are difficult to assemble.[1]

  • Stereochemical control: The presence of multiple contiguous stereocenters, including quaternary carbons, necessitates highly stereoselective reactions.[1]

  • Late-stage functionalization: Introducing sensitive functional groups in the final steps of the synthesis can be problematic.[1]

  • Cascade reaction sensitivity: The success of cascade reactions is often highly sensitive to the substitution pattern of the precursors, where minor alterations can lead to competing side reactions or complete reaction failure.[2]

Q2: What are some common strategies for constructing the core skeleton of Daphniphylline alkaloids?

Several strategies have been developed to tackle the synthesis of these complex molecules. Some common approaches include:

  • Biomimetic syntheses: These routes are inspired by the proposed biosynthetic pathways of the natural products and can lead to remarkable bond-forming cascades.[3][4]

  • Intramolecular reactions: Cycloadditions (e.g., Diels-Alder), Michael additions, and Heck reactions are frequently employed to forge key rings of the polycyclic core.[1][5]

  • Gold-catalyzed cyclizations: These reactions have proven effective in constructing key heterocyclic and carbocyclic frameworks.[6]

  • Photocycloadditions: Reactions like the [2+2] photocycloaddition have been used to install challenging quaternary methyl groups.[7]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific side reactions encountered during Daphniphylline synthesis cascades and provides potential solutions.

Issue 1: Low yield in the key cascade reaction and formation of a retro-Michael product.
  • Question: During the synthesis of a key intermediate, the desired product is obtained in low yield, with a significant amount of a retro-Michael side product. How can the reaction be optimized?

  • Answer: This issue can often be addressed by carefully optimizing the reaction conditions. For example, in one reported synthesis, changing the solvent system and temperature significantly improved the yield of the desired product.[8]

    Optimization Data:

Reagents and ConditionsDesired Product YieldRetro-Michael Product Yield
TBD, Toluene, 90 °C43%Not specified
TBD, THF, 90 °C67%Not specified
LiI, MeCN/DMSO (4:1), 140 °C72%15%
Issue 2: Undesired retro-mixed Claisen reaction following a deprotection step.
  • Question: Removal of a silyl (B83357) protecting group with a fluoride (B91410) source (e.g., TBAF) unexpectedly triggers a retro-mixed Claisen reaction instead of yielding the desired alcohol. How can this be prevented?

  • Answer: The undesired retro-mixed Claisen reaction is likely initiated by the alkoxide formed upon deprotection.[5] Switching to acidic deprotection conditions can circumvent this side reaction.

    Proposed Solution:

    • Reaction Pathway: The alkoxide intermediate attacks an adjacent carbonyl group, leading to the undesired cleavage.

    • Recommended Protocol: Exposing the silyl ether to a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in an alcohol solvent like methanol (B129727) (MeOH) can furnish the desired alcohol in high yield without the retro-Claisen side product.[5]

    Experimental Protocol: Acid-Catalyzed Desilylation

    • Dissolve the silyl-protected compound (-)-35 in methanol (MeOH).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate in vacuo, and purify by column chromatography to obtain the desired alcohol (-)-36.[5]

Issue 3: Epimerization and isomer formation at high temperatures.
  • Question: A high-temperature 6π-electrocyclic ring-opening cascade leads to the formation of an undesired epimerized side product. How can the formation of the desired isomer be maximized?

  • Answer: High temperatures can lead to side reactions like epimerization.[7] Optimizing the reaction time and temperature is crucial for minimizing these undesired pathways.

    Optimization of 6π-Electrocyclic Ring-Opening Cascade:

EntryTemperature (°C)Time (min)ConversionProduct Ratio (Desired:Undesired)Isolated Yield (Desired)
123015---
22505QuantitativeMinimal Isomer Formation79%

Data adapted from studies on calyciphylline A-type alkaloids, which share structural similarities with Daphniphylline.[7]

Issue 4: Competing 1,2-addition in a conjugate addition reaction.
  • Question: An attempt to install a quaternary methyl group via 1,4-conjugate addition of a methyl cuprate (B13416276) results in competitive 1,2-addition to a ketone. How can the desired 1,4-addition be favored?

  • Answer: When direct 1,4-addition is unsuccessful due to competing pathways, an alternative multi-step sequence that ultimately achieves the same transformation may be necessary. One such strategy involves a [2+2] photocycloaddition followed by a bond cleavage.[7]

    Workflow for Alternative Hydromethylation:

    G A Enone Intermediate B [2+2] Photocycloaddition (Thia-Paternò–Büchi) A->B + Thioaldehyde C Thietane Intermediate B->C D Reductive Cleavage (Raney Ni) C->D E Desired Product with Quaternary Methyl Group D->E

    Caption: Alternative strategy for installing a quaternary methyl group.

Signaling Pathways and Experimental Workflows

Biomimetic Cascade for Proto-Daphniphylline Synthesis

The Heathcock group demonstrated a remarkable biomimetic cascade to assemble the core of proto-daphniphylline from a dialdehyde (B1249045) precursor.[4] This cascade involves a series of intramolecular reactions initiated by the formation of an enamine.

G cluster_0 Reaction Cascade A Dihydrosqualene Dialdehyde B Enamine Formation A->B + NH₃ C Intramolecular Michael Addition B->C D [4+2] Cycloaddition (Diels-Alder) C->D E Ene-like Cyclization D->E F Proto-Daphniphylline Core E->F

Caption: Biomimetic cascade for the synthesis of the proto-daphniphylline core.

Troubleshooting Logic for Cascade Failure

When a key cascade reaction fails, a systematic approach to troubleshooting is necessary.

G Start Cascade Reaction Fails A Check Starting Material Stability Start->A B Decomposition? A->B C Consider Milder Catalyst or Lower Temperature B->C Yes D Screen Solvents, Temperatures, and Catalysts B->D No E Incorrect Stereochemistry of Precursor? D->E F Re-evaluate Stereochemistry of Precursor E->F Yes G Steric Hindrance? E->G No H Modify Substrate or Protecting Group Strategy G->H Yes

References

Validation & Comparative

A Comparative Guide to the Total Synthesis of Daphniphylline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The Daphniphyllum alkaloids, a family of structurally complex natural products, have captivated synthetic chemists for decades, inspiring the development of innovative and elegant strategies for their construction. Among them, daphniphylline (B78742), with its unique hexacyclic framework, has been a prominent target. This guide provides a comparative analysis of four seminal total synthesis routes toward daphniphylline and its biosynthetic precursor, proto-daphniphylline, developed by the research groups of Heathcock, Li, Fukuyama, and Sarpong.

Quantitative Comparison of Synthetic Routes

The efficiency and practicality of a synthetic route are often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key quantitative metrics for the discussed total syntheses of daphniphylline and proto-daphniphylline.

Lead Researcher(s) Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy/Reaction(s)
Clayton H. Heathcockproto-Daphniphylline15~15Biomimetic Pentacyclization Cascade
Ang LiDaphenylline23Not ReportedGold-Catalyzed Cyclization / Intramolecular Michael Addition
Tohru Fukuyama(-)-Daphenylline24Not ReportedStereocontrolled Claisen Rearrangement / Azomethine Ylide Cycloaddition
Richmond Sarpong(±)-Daphenylline11Not ReportedDearomative Buchner Cycloaddition / Thia-Paternò–Büchi Photocycloaddition

Strategic Analysis and Key Methodologies

Each successful total synthesis of daphniphylline or its precursor showcases a unique strategic approach to assembling the intricate polycyclic architecture. This section details the core strategies and key transformations employed by each research group.

Heathcock's Biomimetic Synthesis of proto-Daphniphylline

Pioneering a biomimetic approach, the Heathcock group's synthesis of proto-daphniphylline, the putative biosynthetic precursor to the Daphniphyllum alkaloids, stands as a landmark achievement[1][2]. Their strategy hinged on a remarkable one-pot pentacyclization cascade that elegantly assembles the core structure from a linear precursor. This transformation, which forms six carbon-carbon bonds and five rings, is proposed to mimic the natural biosynthetic pathway[1][2][3].

The key transformation involves the treatment of a dialdehyde (B1249045) precursor with ammonia (B1221849) and acetic acid, triggering a cascade of intramolecular reactions to furnish the pentacyclic core of proto-daphniphylline[1][3]. This biomimetic strategy highlights the efficiency of nature's synthetic machinery and provides a powerful demonstration of how biosynthetic hypotheses can inspire elegant laboratory syntheses.

Heathcock_Strategy A Linear Dialdehyde Precursor B Biomimetic Pentacyclization Cascade A->B NH3, AcOH C proto-Daphniphylline B->C

Heathcock's Biomimetic Approach
Li's Convergent Synthesis of this compound

The first total synthesis of daphniphylline was accomplished by the Li group, employing a convergent strategy that features a gold-catalyzed 6-exo-dig cyclization and a subsequent intramolecular Michael addition to construct the bridged 6,6,5-tricyclic core[4]. This approach allows for the efficient assembly of a significant portion of the molecular framework early in the synthesis[4][5].

A key innovation in this synthesis is the formation of the aromatic ring through a photoinduced olefin isomerization followed by a 6π-electrocyclization and subsequent oxidative aromatization[4]. This sequence elegantly constructs the unique tetrasubstituted benzene (B151609) ring found in daphniphylline.

Li_Strategy A Acyclic Precursor B Gold-Catalyzed Cyclization / Intramolecular Michael Addition A->B C Bridged Tricyclic Core B->C D Photoinduced Electrocyclization / Aromatization C->D E This compound D->E

Li's Convergent Strategy
Fukuyama's Asymmetric Synthesis of (-)-Daphenylline

The Fukuyama group developed an asymmetric total synthesis of (-)-daphenylline, showcasing a masterful control of stereochemistry[6][7]. Their approach is highlighted by a stereocontrolled Claisen rearrangement to install a key quaternary center and an intramolecular [3+2] cycloaddition of an azomethine ylide to construct the intricate ABC ring system[6][8][9].

The synthesis commences with the construction of the DEF ring system, followed by the strategic introduction of a side chain that serves as the precursor for the azomethine ylide cycloaddition. This key cycloaddition proceeds with high diastereoselectivity to furnish the complete hexacyclic core of daphniphylline[6][8].

Fukuyama_Strategy A DEF-Ring Precursor B Stereocontrolled Claisen Rearrangement A->B C Functionalized Tricyclic Intermediate B->C D Intramolecular Azomethine Ylide Cycloaddition C->D E (-)-Daphenylline D->E

Fukuyama's Asymmetric Approach
Sarpong's Concise Synthesis of (±)-Daphenylline

In a remarkably concise approach, the Sarpong group completed the total synthesis of (±)-daphenylline in just 11 steps[10]. Their strategy is characterized by the innovative use of a dearomative Buchner cycloaddition to construct a key bicyclo[4.1.0]heptane intermediate, which then undergoes a strategic C-C bond cleavage to form the seven-membered ring of daphniphylline[10].

Another highlight of this synthesis is the installation of a challenging quaternary stereocenter via a thia-Paternò–Büchi [2+2] photocycloaddition, followed by a stereospecific reduction of the resulting thietane[10]. This "excess complexity" strategy, where a more complex intermediate is formed and then simplified, proved to be highly effective in overcoming a significant synthetic hurdle.

Sarpong_Strategy A Aromatic Precursor B Dearomative Buchner Cycloaddition A->B C Bicyclo[4.1.0]heptane Intermediate B->C D C-C Bond Cleavage C->D E Seven-Membered Ring D->E F Thia-Paternò–Büchi / Reduction E->F G (±)-Daphenylline F->G

Sarpong's Concise Strategy

Detailed Experimental Protocols for Key Reactions

This section provides detailed experimental procedures for the cornerstone reactions of each discussed synthesis, as reported in the original publications. These protocols are intended for informational purposes for trained professionals in a laboratory setting.

Heathcock's Biomimetic Pentacyclization

Reaction: One-pot conversion of a dialdehyde to proto-daphniphylline.

Procedure: A solution of the dialdehyde precursor in a suitable solvent is treated with a source of ammonia (e.g., ammonium (B1175870) acetate) followed by acetic acid. The reaction mixture is typically heated to facilitate the cascade of cyclizations. The product, proto-daphniphylline, is then isolated and purified using standard chromatographic techniques. The specific conditions, including solvent, temperature, and reaction time, are crucial for the success of this complex transformation and are detailed in the original publication[1].

Li's Gold-Catalyzed 6-exo-dig Cyclization

Reaction: Construction of the bridged 6,6,5-tricyclic core.

Procedure: To a solution of the acyclic enyne precursor in an appropriate solvent (e.g., dichloromethane), a gold(I) catalyst, such as [Ph3PAu]NTf2, is added. The reaction is typically carried out at room temperature and monitored by TLC until the starting material is consumed. The subsequent intramolecular Michael addition can be promoted by the addition of a suitable base. The tricyclic product is then purified by column chromatography. For detailed conditions and substrate preparation, refer to the supplementary information of the original publication[4].

Fukuyama's Intramolecular Azomethine Ylide Cycloaddition

Reaction: Formation of the ABC ring system of (-)-daphenylline.

Procedure: The amino aldehyde precursor is dissolved in a high-boiling solvent such as toluene (B28343) or xylene. The solution is then heated to a high temperature (typically >150 °C) to promote the in situ formation of the azomethine ylide and its subsequent intramolecular [3+2] cycloaddition. The reaction progress is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The resulting hexacyclic product is purified by silica (B1680970) gel chromatography. The precise temperature and reaction time are critical for achieving a good yield of the desired diastereomer[6][8].

Sarpong's Dearomative Buchner Cycloaddition

Reaction: Formation of the bicyclo[4.1.0]heptane intermediate.

Procedure: A solution of the diazoacetamide (B1201003) precursor in a suitable solvent, such as 1,2-dichloroethane, is added dropwise to a solution of a rhodium(II) catalyst, typically Rh2(OAc)4, at an elevated temperature. The reaction is carried out under an inert atmosphere, and the evolution of nitrogen gas is observed. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The solvent is then removed, and the resulting bicyclo[4.1.0]heptane product is purified by flash chromatography. The choice of catalyst and reaction conditions is crucial to control the efficiency and selectivity of the cycloaddition[10].

References

A Comparative Analysis of the Bioactivity of Daphniphylline and Other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data on the diverse biological activities of Daphniphyllum alkaloids, with a focus on comparing the bioactivity of daphniphylline (B78742) to its structural analogs. This guide is intended for researchers, scientists, and drug development professionals.

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These natural products have garnered significant attention from the scientific community for their potential therapeutic applications, exhibiting a wide range of pharmacological effects including cytotoxic, anti-HIV, vasorelaxant, and neurotrophic activities. This report provides a comparative guide to the bioactivity of daphniphylline and other prominent Daphniphyllum alkaloids, supported by available experimental data.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below.

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine W HeLa16.0 (µg/mL)[1]
Daphnioldhanol A HeLa31.9[2]
22-norcalyciphylline A-type alkaloid HeLa~3.89[3]
Daphnicyclidin M P-3885.7[4]
SGC-790122.4[4]
Daphnicyclidin N P-3886.5[4]
SGC-790125.6[4]
Macropodumine C P-38810.3[4]
Daphnicyclidin A P-38813.8[4]

While specific cytotoxic data for daphniphylline remains elusive in the reviewed literature, a range of other alkaloids from the family have demonstrated moderate to potent activity. For instance, daphnezomine W exhibited moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 µg/mL.[1] Daphnioldhanol A showed weaker activity against the same cell line with an IC50 of 31.9 µM.[2] Notably, daphnicyclidins M and N displayed significant cytotoxicity against P-388 murine leukemia cells with IC50 values of 5.7 µM and 6.5 µM, respectively.[4]

Anti-HIV Activity

Certain Daphniphyllum alkaloids have shown promise as potential anti-HIV agents. Logeracemin A, a dimeric calyciphylline A-type alkaloid, has demonstrated significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM.[5]

Vasorelaxant and Neurotrophic Activities

Signaling Pathways and Mechanism of Action

The molecular mechanisms underlying the diverse bioactivities of Daphniphyllum alkaloids are an active area of research. Some studies have begun to shed light on the signaling pathways involved. For instance, certain calycindaphines have been shown to exhibit significant inhibitory activity on NF-κB and TGF-β signaling pathways. Additionally, some compounds in this class were found to induce apoptosis in nasopharyngeal cancer cells.[3] The neurotrophic effects of some of these alkaloids suggest a potential interaction with nerve growth factor (NGF) signaling pathways, although the precise mechanisms have yet to be fully elucidated.[6]

Below is a generalized workflow for screening the bioactivity of Daphniphyllum alkaloids.

Bioactivity_Screening_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis & Mechanism Plant_Material Daphniphyllum Plant Material Crude_Extract Crude Alkaloid Extract Plant_Material->Crude_Extract Extraction Isolated_Alkaloids Isolated Pure Alkaloids (e.g., Daphniphylline) Crude_Extract->Isolated_Alkaloids Chromatography Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Isolated_Alkaloids->Cytotoxicity Anti_HIV Anti-HIV Assays (e.g., RT Inhibition) Isolated_Alkaloids->Anti_HIV Vasorelaxant Vasorelaxant Assays (e.g., Rat Aorta) Isolated_Alkaloids->Vasorelaxant Neurotrophic Neurotrophic Assays (e.g., Neurite Outgrowth) Isolated_Alkaloids->Neurotrophic IC50_EC50 Determine IC50/EC50 Values Cytotoxicity->IC50_EC50 Anti_HIV->IC50_EC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) IC50_EC50->Pathway_Analysis Mechanism_Elucidation Mechanism of Action Pathway_Analysis->Mechanism_Elucidation

Caption: Generalized workflow for the bioactivity screening of Daphniphyllum alkaloids.

The following diagram illustrates a simplified representation of a potential signaling pathway involved in the cytotoxic effects of some Daphniphyllum alkaloids.

Apoptosis_Signaling_Pathway Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Apoptosis_Induction Induction of Apoptosis Daphniphyllum_Alkaloid->Apoptosis_Induction Cell_Membrane Cell Membrane NFkB_Inhibition Inhibition of NF-kB Pathway Apoptosis_Induction->NFkB_Inhibition TGFb_Inhibition Inhibition of TGF-β Pathway Apoptosis_Induction->TGFb_Inhibition Caspase_Activation Caspase Activation NFkB_Inhibition->Caspase_Activation TGFb_Inhibition->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Simplified apoptosis signaling pathway potentially modulated by Daphniphyllum alkaloids.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Daphniphyllum alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), reverse transcriptase enzyme, and a labeled deoxynucleotide triphosphate (e.g., [³H]-dTTP).

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the reverse transcriptase enzyme.

  • Reaction Initiation: The reaction is initiated by adding the template-primer and labeled dNTP. The mixture is incubated at 37°C.

  • Reaction Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of RT inhibition is calculated, and the EC50 value is determined.

Vasorelaxant Activity Assay (Isolated Rat Aorta)

The vasorelaxant effects of the alkaloids can be assessed using isolated rat aortic rings.

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width).

  • Organ Bath Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tension is recorded using an isometric force transducer.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, the test compound is cumulatively added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction tension, and the EC50 value is determined. Experiments are typically performed on both endothelium-intact and endothelium-denuded rings to investigate the role of the endothelium in the vasorelaxant effect.

Conclusion

The Daphniphyllum alkaloids represent a diverse and promising class of natural products with a wide spectrum of biological activities. While daphniphylline is a principal member of this family, comparative quantitative data on its bioactivity is currently limited in the public domain. Other alkaloids, such as the daphnicyclidins and logeracemin A, have demonstrated significant cytotoxic and anti-HIV activities, respectively. Further research is warranted to fully elucidate the therapeutic potential of daphniphylline and its congeners, with a particular focus on understanding their mechanisms of action and identifying the specific signaling pathways they modulate. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these fascinating molecules.

References

A Comparative Analysis of Daphniphylline and Paclitaxel Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of the natural alkaloids Daphniphylline and the well-established anti-cancer drug Paclitaxel reveals distinct mechanisms and potencies. This guide offers a comparative analysis of their effects on cancer cell lines, detailing their mechanisms of action, impact on cell cycle progression, and cytotoxic potency, supported by experimental data and protocols to inform researchers and drug development professionals.

Introduction

Daphniphylline, a representative of the complex Daphniphyllum alkaloids, and Paclitaxel, a widely used chemotherapeutic agent, both exhibit cytotoxic properties against cancer cells. However, they operate through different molecular pathways and display varying degrees of efficacy across different cancer types. This guide provides a side-by-side comparison of their cytotoxic profiles to aid in the evaluation of their potential as standalone or combination therapies.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following tables summarize the IC50 values of various Daphniphyllum alkaloids and Paclitaxel against a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Daphniphyllum AlkaloidCell LineIC50 Value
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1]
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[2]
Unnamed AlkaloidHeLa (Cervical Cancer)~3.89 µM[3]
Dcalycinumine ANasopharyngeal Cancer Cells(Induces apoptosis)[3]
CompoundCell LineIC50 Value
PaclitaxelSK-BR-3 (Breast Cancer)Data not available in provided snippets
PaclitaxelMDA-MB-231 (Breast Cancer)0.3 µM - 5 µM[4]
PaclitaxelT-47D (Breast Cancer)Data not available in provided snippets
PaclitaxelNon-Small Cell Lung Cancer (NSCLC)Median: >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[5]
PaclitaxelSmall Cell Lung Cancer (SCLC)Median: >32 µM (3h), 25 µM (24h), 5.0 µM (120h)[5]
PaclitaxelMCF-7 (Breast Cancer)3.5 µM[4]
PaclitaxelBT-474 (Breast Cancer)19 nM[4]

Mechanism of Action and Impact on Cell Cycle

The cytotoxic effects of Daphniphylline and Paclitaxel are rooted in their distinct interactions with cellular machinery, leading to different outcomes in the cell cycle.

Daphniphyllum Alkaloids: Induction of Apoptosis

While the precise molecular targets of most Daphniphyllum alkaloids are still under investigation, current evidence suggests that their cytotoxic activity is primarily mediated through the induction of apoptosis, or programmed cell death. For instance, dcalycinumine A has been shown to promote apoptosis in nasopharyngeal cancer cells.[3] The signaling pathways leading to this apoptotic induction are a key area of ongoing research.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel's mechanism of action is well-established. It binds to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing their dynamic disassembly. The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[5] Unable to proceed through mitosis, the cancer cells ultimately undergo apoptosis.

Signaling Pathways and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of Paclitaxel-Induced Cytotoxicity

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M_Arrest G2/M Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Proposed Cytotoxic Mechanism of Daphniphyllum Alkaloids

Daphniphyllum_Pathway Daph_Alkaloid Daphniphyllum Alkaloid Unknown_Target Molecular Target(s) Daph_Alkaloid->Unknown_Target Interacts with Apoptosis_Signal Pro-apoptotic Signaling Unknown_Target->Apoptosis_Signal Initiates Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well plate) Incubation Incubation with Compound Cell_Culture->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Assay_Reagent Addition of Assay Reagent (e.g., MTT, SRB) Incubation->Assay_Reagent Incubation_Assay Incubation Assay_Reagent->Incubation_Assay Measurement Absorbance Measurement Incubation_Assay->Measurement Data_Analysis IC50 Calculation Measurement->Data_Analysis

References

Validating the Anticancer Potential of Daphniphylline In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphniphylline belongs to the complex family of Daphniphyllum alkaloids, a group of over 350 structurally diverse natural products.[1][2] While comprehensive in vivo studies on Daphniphylline are currently lacking in published literature, related alkaloids from this family have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines in vitro, including promoting apoptosis in nasopharyngeal cancer cells.[2] This guide provides a comparative framework for the preclinical validation of Daphniphylline's anticancer activity in vivo. To achieve this, we propose a hypothetical study design based on established xenograft models and benchmark the projected efficacy of Daphniphylline against Paclitaxel (B517696), a widely used chemotherapeutic agent for breast cancer.[3][4]

Proposed In Vivo Experimental Design: A Hypothetical Study

To rigorously assess the anticancer efficacy of Daphniphylline in vivo, a human breast cancer xenograft model using immunodeficient mice is proposed. This model is a standard in preclinical oncology for evaluating novel therapeutic agents.[5][6]

Experimental Protocol
  • Cell Line and Culture: Human breast adenocarcinoma cells (MCF-7) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Animal Model: Female athymic nude mice (BALB/c nude), aged 6-8 weeks, will be used for the study. These mice lack a functional thymus and are unable to mount an effective immune response against foreign tissue, allowing for the growth of human tumors.[6]

  • Tumor Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a mixture of media and Matrigel will be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization: Tumor growth will be monitored by measuring the length and width of the tumors with digital calipers every three days. The tumor volume will be calculated using the formula: (Width² x Length) / 2.[5] When the average tumor volume reaches approximately 100-150 mm³, the mice will be randomized into three groups (n=8 per group):

    • Group 1: Vehicle Control: Administered the delivery vehicle only.

    • Group 2: Daphniphylline: Administered Daphniphylline at a hypothetical dose of 25 mg/kg.

    • Group 3: Positive Control (Paclitaxel): Administered Paclitaxel at a dose of 20 mg/kg.[4]

  • Treatment Administration: All treatments will be administered via intraperitoneal (i.p.) injection daily for five consecutive days.

  • Efficacy and Toxicity Evaluation:

    • Tumor volume will be measured three times a week.

    • Body weight will be recorded three times a week as an indicator of systemic toxicity.

    • At the end of the study (e.g., day 21), mice will be euthanized, and tumors will be excised and weighed.

    • Tumor tissues will be collected for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation of MCF-7 Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100mm³) tumor_growth->randomization treatment Daily Treatment (5 days) randomization->treatment group1 Vehicle Control group2 Daphniphylline (25 mg/kg) group3 Paclitaxel (20 mg/kg) data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint Analysis (Day 21) Tumor Excision & Weight data_collection->endpoint histology Histopathology endpoint->histology

Caption: Proposed workflow for in vivo evaluation of Daphniphylline.

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data for the proposed in vivo study, comparing the potential efficacy of Daphniphylline with a vehicle control and the standard chemotherapeutic agent, Paclitaxel. The data for Paclitaxel is based on expected outcomes from published studies.[3][4][7]

ParameterVehicle ControlDaphniphylline (25 mg/kg)Paclitaxel (20 mg/kg)
Initial Average Tumor Volume (mm³) 125 ± 15128 ± 18126 ± 16
Final Average Tumor Volume (mm³) 1550 ± 210750 ± 150450 ± 110
Tumor Growth Inhibition (%) -~51.6%~71.0%
Final Average Tumor Weight (g) 1.6 ± 0.30.8 ± 0.20.5 ± 0.15
Average Body Weight Change (%) +2.5%-3.0%-8.5%

Data are presented as mean ± standard deviation.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] This is a critical pathway that, when dysregulated, can lead to uncontrolled cell proliferation and tumor formation.[9][10] The apoptotic process is primarily regulated by two interconnected signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.[1] Given that a related Daphniphyllum alkaloid has been shown to promote apoptosis in vitro, it is plausible that Daphniphylline may act through a similar mechanism.[2]

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase daphniphylline Daphniphylline (Hypothesized) dna_damage DNA Damage daphniphylline->dna_damage chemotherapy Chemotherapy chemotherapy->dna_damage death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors (e.g., TNFR, Fas) death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 bcl2_family Bax/Bak Activation Bcl-2 Inhibition caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 p53 p53 Activation dna_damage->p53 p53->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway for Daphniphylline.

Conclusion and Future Directions

While this guide presents a hypothetical framework, it underscores the critical need for empirical in vivo studies to validate the anticancer potential of Daphniphylline. The proposed experimental design provides a robust starting point for such investigations. By comparing its efficacy and toxicity profile against a standard-of-care agent like Paclitaxel, researchers can ascertain the therapeutic window and potential clinical relevance of Daphniphylline.

Future studies should aim to:

  • Conduct dose-response studies to determine the optimal therapeutic dose of Daphniphylline.

  • Evaluate the efficacy of Daphniphylline in other cancer models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.

  • Investigate the pharmacokinetic and pharmacodynamic properties of Daphniphylline.

  • Elucidate the precise molecular mechanisms underlying its anticancer activity through detailed in vitro and in vivo mechanistic studies.

The exploration of novel natural products like Daphniphylline is essential for the discovery and development of the next generation of anticancer therapeutics. Rigorous preclinical validation, as outlined in this guide, is the crucial first step in translating promising in vitro findings into potentially effective clinical treatments.

References

Daphniphylline and Its Synthetic Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and promising biological activities of Daphniphyllum alkaloids have positioned them as compelling targets in natural product synthesis and drug discovery. This guide provides a comparative overview of the naturally occurring alkaloid, Daphniphylline, and its synthetic analogs, with a focus on their cytotoxic effects against cancer cell lines. While a direct head-to-head comparison with extensive experimental data is not yet available in the public domain, this document synthesizes the existing research to offer a current perspective on their potential.

Summary of Cytotoxic Activity

The following table summarizes the available quantitative data on the cytotoxic activity of various Daphniphyllum alkaloids. It is important to note the absence of publicly available IC50 values for Daphniphylline and its prominent synthetic analog, daphenylline, against a wide range of cancer cell lines. The data presented here is for other naturally occurring analogs.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1][2]
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[1]
Unnamed AlkaloidHeLa (Cervical Cancer)3.89 µM[1]
Daphniyunnine DP-388 (Leukemia)3.0 µM[3]
Daphniyunnine DA-549 (Lung Cancer)0.6 µM[3]
Dcalycinumine ANasopharyngeal CancerNot specified[1]

Experimental Protocols

The evaluation of the cytotoxic activity of Daphniphyllum alkaloids and their synthetic analogs is crucial for determining their therapeutic potential. A standard method employed in the cited studies is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A-549, P-388) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (Daphniphylline, synthetic analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the precise signaling pathways modulated by Daphniphylline and its synthetic analogs are still under active investigation, research on other alkaloids and related natural products suggests potential mechanisms of action in cancer cells. Many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways. The alkaloid dcalycinumine A has been noted to promote apoptosis in nasopharyngeal cancer cells.[1]

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which Daphniphyllum alkaloids may induce apoptosis in cancer cells. This is a generalized pathway based on the known actions of other cytotoxic alkaloids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activation Daphniphylline Daphniphylline / Analog Akt Akt Daphniphylline->Akt Inhibition PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activation

Caption: Hypothesized PI3K/Akt signaling pathway targeted by Daphniphylline.

Experimental Workflow for Cytotoxicity Screening

The logical flow of screening natural products and their synthetic analogs for cytotoxic activity is depicted in the following diagram.

G Start Start: Compound Library (Daphniphylline & Analogs) CellCulture Cancer Cell Line Culture Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of Compounds Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay Measurement Measure Absorbance MTTAssay->Measurement DataAnalysis Calculate % Viability and Determine IC50 Measurement->DataAnalysis HitIdentification Identify 'Hit' Compounds with High Potency DataAnalysis->HitIdentification MechanismStudies Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) HitIdentification->MechanismStudies Potent Compounds End End HitIdentification->End Inactive Compounds MechanismStudies->End

Caption: Workflow for in vitro cytotoxicity screening.

References

Unveiling the Differential Cytotoxicity of Daphniphylline Alkaloids and Related Compounds Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, Daphniphyllum alkaloids and related daphnane-type diterpenoids have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a comparative analysis of the cross-reactivity of these compounds across various human cancer cell lines, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer agent is critically dependent on its activity across a range of cancer types. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected Daphniphyllum alkaloids and daphnane-type diterpenoids against a panel of human cancer cell lines. This data, gleaned from multiple studies, offers a snapshot of their differential cytotoxic profiles.

Table 1: Cytotoxicity of Daphnioldhanol A (a Secodaphnane-Type Alkaloid)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer31.9[1][2][3]
MCF-7Breast Cancer> 76[3]
A549Lung CancerNot specified
MGC-803Gastric CancerNot specified
COLO-205Colon CancerNot specified

Doxorubicin was used as a positive control in this study, with IC50 values of 0.77 µM for HeLa and 1.57 µM for MCF-7 cells.[3]

Table 2: Cytotoxicity of Daphnane-Type Diterpenoids (Fischerianin A & B, Langduin A & A6)

Cell LineCancer TypeIC50 Range (µM)
A375Malignant Melanoma5.31 - 21.46
HepG2Liver Carcinoma5.31 - 21.46
HL-60Promyelocytic Leukemia5.31 - 21.46
K562Chronic Myelogenous Leukemia5.31 - 21.46
HeLaCervical Carcinoma5.31 - 21.46

The IC50 values for the four tested daphnane-type diterpenoids fell within this range across the listed cell lines, indicating moderate inhibitory activities.[4]

Table 3: Cytotoxicity of Genkwadanes A-D and 19 Other Daphnane-Type Diterpenes

Cell LineCancer TypeGeneral Cytotoxic ActivityNotable Strong Activity
HT-1080FibrosarcomaSignificant (IC50 < 29.94 µM)Strongest (IC50 < 0.1 µM for some compounds)[5]
Other 9 Human Cancer Cell LinesVariousSignificant (IC50 < 9.56 µM for a number of compounds)-

Many of the 23 tested daphnane-type diterpenes exhibited significant cytotoxic activities against the 10 selected human cancer cell lines.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anticancer effects of compounds like Daphniphylline.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Daphniphylline alkaloid). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the test compound.

  • Protein Extraction: After treatment with the test compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., antibodies against apoptosis-related proteins like Bcl-2, Bax, or signaling pathway proteins like Akt, ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a common signaling pathway implicated in cancer and a typical experimental workflow for assessing anticancer compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Daphniphylline Daphniphylline Daphniphylline->Akt

Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, often targeted by anticancer compounds.

G start Start: Cancer Cell Lines treatment Treat with Daphniphylline start->treatment viability Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis western Mechanism Study (Western Blot) ic50->western end End: Evaluate Anticancer Potential apoptosis->end western->end

Caption: Experimental workflow for evaluating the in vitro anticancer activity of Daphniphylline.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of Daphniphyllum alkaloids has long been a source of fascination. Beyond their complex structures, emerging evidence suggests a promising role for these natural products in the realm of neuroprotection. This guide provides a comparative overview of the neuroprotective effects of daphniphylline (B78742) and related compounds, summarizing the available experimental data and exploring their potential mechanisms of action.

While research into the neuroprotective properties of Daphniphyllum alkaloids is still in its nascent stages, preliminary studies indicate that certain members of this family can mitigate neuronal damage induced by toxins. The primary mechanism appears to be linked to their antioxidant properties, a common feature among many neuroprotective phytochemicals.

Quantitative Assessment of Neuroprotective Efficacy

To date, direct comparative studies on the neuroprotective effects of a wide range of Daphniphyllum alkaloids are limited. However, a notable study by Hu et al. (2022) has provided the first quantitative data on the neuroprotective activity of two synthetic daphnezomine L-type alkaloids: daphnezomine L methyl ester and calyciphylline K. Their efficacy was evaluated in a cell-based model of Alzheimer's disease, where SH-SY5Y neuroblastoma cells were exposed to amyloid-beta 1-42 (Aβ1–42), a peptide strongly implicated in the pathology of the disease.

The results demonstrated that both synthetic compounds exhibited substantial neuroprotective effects. Pretreatment with these alkaloids at a concentration of 10 μM completely rescued the SH-SY5Y cells from Aβ1–42-induced toxicity, restoring cell viability to levels comparable to untreated control cells.[1]

CompoundConcentrationNeurotoxicity Inducer (Concentration)Cell LineCell Viability (%) vs. Toxin-treatedReference
Aβ1–42 aloneN/AAβ1–42 (20 μM)SH-SY5Y77.3 ± 0.6Hu et al., 2022[1]
Daphnezomine L methyl ester10 μMAβ1–42 (20 μM)SH-SY5Y~100Hu et al., 2022[1]
Calyciphylline K10 μMAβ1–42 (20 μM)SH-SY5Y~100Hu et al., 2022[1]

Experimental Protocols

The assessment of neuroprotective activity in the aforementioned study, and generally in the field, relies on established in vitro assays. Below are the detailed methodologies for key experiments relevant to this area of research.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.

  • Culture Medium: Cells are typically cultured in a basal medium such as Dulbecco's Modified Eagle Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells are often differentiated by treatment with retinoic acid (e.g., 10 μM) for several days, followed by treatment with Brain-Derived Neurotrophic Factor (BDNF; e.g., 50 ng/mL). Differentiated cells exhibit more mature neuronal characteristics, making them a more relevant model for neurodegenerative diseases.

Induction of Neurotoxicity
  • Amyloid-Beta (Aβ) Induced Toxicity: To model Alzheimer's disease-related neurotoxicity, cells are exposed to aggregated Aβ peptides, such as Aβ1-42. A typical concentration used is 20 μM for an incubation period of 48 hours.[1]

  • Oxidative Stress-Induced Toxicity: Oxidative stress is a common mechanism of neuronal damage. This can be induced in cell culture by exposing cells to agents like hydrogen peroxide (H₂O₂). The concentration and duration of exposure can vary depending on the cell type and the specific experimental goals.

Assessment of Cell Viability (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Cell Plating: Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Treatment: Cells are pre-incubated with the test compounds (e.g., daphnezomine L methyl ester or calyciphylline K at various concentrations) for a specified period before the addition of the neurotoxic agent (e.g., Aβ1-42).

  • Incubation: The cells are then co-incubated with the test compounds and the neurotoxin for the desired duration (e.g., 48 hours).

  • CCK-8 Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing the CCK-8 solution.

  • Incubation with Reagent: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

G cluster_protocol Experimental Workflow for Neuroprotection Assay A Seed and Differentiate SH-SY5Y Cells B Pre-incubate with Daphniphyllum Compounds A->B C Induce Neurotoxicity (e.g., with Aβ1-42) B->C D Co-incubate for 48 hours C->D E Add CCK-8 Reagent D->E F Measure Absorbance at 450 nm E->F G Calculate Cell Viability F->G G cluster_pi3k PI3K/Akt Signaling Pathway Daph Daphniphyllum Alkaloid Receptor Cell Surface Receptor Daph->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Neuronal Survival Akt->Survival promotes G cluster_nrf2 Nrf2/HO-1 Signaling Pathway cluster_nuc Nrf2/HO-1 Signaling Pathway Daph Daphniphyllum Alkaloid ROS Oxidative Stress (ROS) Daph->ROS reduces Keap1 Keap1 ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE HO1 HO-1 & other Antioxidant Genes ARE->HO1 activates transcription of Protection Cellular Protection HO1->Protection Nrf2_nuc Nrf2 Nrf2_nuc->ARE

References

Validation of Daphniphylline's target engagement in cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Cellular Target Identification and Engagement Validation for Novel Bioactive Compounds like Daphniphylline

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids are a large family of natural products known to possess a remarkable range of biological activities, from anticancer and antioxidant properties to vasorelaxation.[1] Molecules like Daphniphylline, with their complex polycyclic structures, represent promising starting points for drug discovery.[2][3] However, a significant challenge in advancing these natural products is the frequent ambiguity of their precise molecular targets. Elucidating the mechanism of action by identifying and validating target engagement at the cellular level is a critical step in translating a bioactive compound into a therapeutic candidate.[4][5]

This guide provides a comparative overview of modern, label-free techniques to deorphanize and validate the cellular targets of complex natural products such as Daphniphylline. It outlines a strategic workflow, compares key methodologies, and provides detailed protocols for researchers.

Strategic Workflow for Target Deconvolution

The process of identifying and validating a drug's target can be broken down into two main phases: Target Identification , which aims to discover potential protein partners, and Target Validation , which confirms direct binding and physiological relevance in a cellular context. The following workflow illustrates a typical path from a bioactive compound to a validated target.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation (Hypothesis Testing) Compound Bioactive Compound (e.g., Daphniphylline) Screening Proteome-wide Screening Compound->Screening Lysate Cell Lysate or Intact Cells Lysate->Screening Hits Putative Protein Targets (Candidate 'Hits') Screening->Hits MS Analysis Engagement Cellular Target Engagement Assays Hits->Engagement Hits->Engagement Validation Functional Assays (e.g., Knockdown, Overexpression) Engagement->Validation ValidatedTarget Validated Target Validation->ValidatedTarget

Caption: High-level workflow for target identification and validation.

Phase 1: Comparison of Target Identification Methods

The first step is to generate a list of potential protein targets. Modern label-free methods are particularly advantageous for natural products as they do not require chemical modification of the compound, which can alter its binding properties.[6][7] These techniques rely on detecting changes in protein stability upon ligand binding.[7][8]

Method Principle Advantages Disadvantages
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[9]Well-established; can identify entire protein complexes.Requires chemical modification/immobilization which can abolish activity; risk of identifying non-specific binders.[10]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a target protein's conformation, making it resistant to proteolysis.[11][12][13] Differences in protein digestion patterns with and without the compound point to potential targets.[6]No compound modification needed; applicable to crude lysates and membrane proteins.[12]May not work for all protein classes; requires careful optimization of protease concentration.[11]
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS / TPP) The binding of a ligand increases the thermal stability of its target protein.[9][14] After heating cells at various temperatures, the remaining soluble proteins are identified by mass spectrometry to find those stabilized by the compound.Gold standard for confirming direct binding in a physiological context (intact cells); no modification required.[5][14]Can be technically demanding; may miss targets that do not show significant thermal stabilization.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding can protect a protein from chemical denaturation, altering its rate of oxidation by reagents like hydrogen peroxide. Changes in oxidation rates are measured by mass spectrometry.[15]No compound modification needed; provides information on which protein domains are involved in binding.Less commonly used than DARTS or CETSA; requires specialized MS workflows.

Phase 2: Comparison of Target Engagement Validation Methods

Once putative targets are identified, the next crucial step is to validate this engagement in a cellular context. This confirms that the compound binds its intended target under physiological conditions.[5][16]

Method Principle Typical Readout Key Application
Cellular Thermal Shift Assay (CETSA) As above, ligand binding increases the melting temperature (Tm) of the target protein in intact cells or lysates.[14]Western Blot analysis of the target protein across a temperature gradient. A shift in the melting curve indicates engagement.Confirming direct target binding in cells and tissues; determining compound potency (EC50) in a cellular environment.[17]
DARTS with Western Blot As above, ligand binding protects the target protein from protease digestion.Western Blot analysis of the target protein after protease treatment. Increased band intensity in the presence of the compound indicates engagement.[12]Validating specific hits from proteome-wide screens; useful for compounds where CETSA is not effective.
Reporter Assays A reporter gene (e.g., luciferase) is placed under the control of a signaling pathway modulated by the putative target.Change in light output, fluorescence, or color.Assessing downstream functional consequences of target engagement; high-throughput screening.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) assay. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A test compound competes with the tracer, disrupting BRET.Change in BRET ratio.Quantifying compound affinity and residence time at the target in living cells; suitable for high-throughput formats.

Experimental Protocols

Protocol 1: Target Identification using DARTS

This protocol describes a general workflow for identifying unknown targets of a compound like Daphniphylline from a cell lysate.

G cluster_0 DARTS Workflow A 1. Prepare Cell Lysate B 2. Aliquot Lysate A->B C 3. Treat with Compound (Daphniphylline vs. Vehicle) B->C D 4. Limited Proteolysis (Add Pronase) C->D E 5. Stop Digestion D->E F 6. Analyze by SDS-PAGE E->F G 7. Excise Protected Bands F->G Look for bands present in compound lane H 8. Identify by LC-MS/MS G->H

Caption: Experimental workflow for the DARTS assay.

Methodology:

  • Cell Lysis: Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Compound Treatment: Divide the lysate into two main groups: a vehicle control (e.g., 0.1% DMSO) and a treatment group (e.g., 10 µM Daphniphylline). Incubate the samples at room temperature for 1 hour to allow for binding.[11]

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each sample. The optimal protease:protein ratio (e.g., 1:100 w/w) must be determined empirically in a pilot experiment to achieve partial digestion. Incubate for a set time (e.g., 15 minutes) at room temperature.

  • Reaction Quenching: Stop the digestion by adding a denaturing sample buffer (e.g., 4x Laemmli buffer) and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

  • Analysis and Identification: Compare the band patterns between the vehicle and Daphniphylline-treated lanes. Bands that are more prominent or exclusively present in the treated lane represent proteins that were protected from digestion. Excise these bands from the gel.

  • Mass Spectrometry: Submit the excised gel bands for in-gel trypsin digestion followed by protein identification using LC-MS/MS.

Protocol 2: Target Engagement Validation using CETSA

This protocol details how to validate the binding of Daphniphylline to a specific candidate protein (identified via DARTS or another method) in intact cells.

G cluster_1 CETSA Workflow A 1. Treat Intact Cells (Daphniphylline vs. Vehicle) B 2. Harvest & Resuspend A->B C 3. Heat Challenge (Apply Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separate Soluble Fraction (Ultracentrifugation) D->E F 6. Analyze by Western Blot (Probe for Target Protein) E->F G 7. Quantify & Plot Curve F->G Generate melting curve

Caption: Experimental workflow for the CETSA assay.

Methodology:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat one set of cells with Daphniphylline at a desired concentration and another set with vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspensions from both the vehicle and treated groups into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble proteins.

  • Separation of Soluble Fraction: Pellet the precipitated, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]

  • Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Normalize protein concentration across all samples. Analyze the samples via SDS-PAGE and Western Blot using a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and Daphniphylline-treated samples. A rightward shift in the melting curve for the Daphniphylline-treated sample indicates thermal stabilization and confirms target engagement.[14]

References

Comparative Metabolomics of Daphniphyllum Species: A Guide to Alkaloid Diversity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids, which have garnered significant interest for their potential therapeutic applications, including anti-cancer and anti-HIV properties.[1] Understanding the metabolic diversity of these alkaloids across different Daphniphyllum species is crucial for identifying novel compounds and optimizing their production. This guide provides a comparative overview of the alkaloid profiles in various Daphniphyllum species, details common experimental protocols for their analysis, and illustrates key workflows and biosynthetic relationships.

Alkaloid Distribution Across Daphniphyllum Species

While a comprehensive quantitative comparison of alkaloid content across all Daphniphyllum species is not yet available in the literature, numerous studies have identified a diverse array of alkaloids in different species. The presence of specific alkaloid subtypes can vary significantly between species, highlighting the chemotaxonomic diversity within the genus. The following table summarizes the major alkaloid types identified in several well-studied Daphniphyllum species.

SpeciesPredominant Alkaloid TypesRepresentative AlkaloidsReference(s)
Daphniphyllum macropodumDaphniphylline, Secodaphniphylline, Yuzurimine, Calyciphylline ADaphniphylline, Secodaphniphylline, Yuzurimine, Daphmacrodins A and B[2][3][4]
Daphniphyllum calycinumCalyciphylline, YuzurimineCalyciphyllines H-M, Caldaphnidines G-R, Yuzurimine E[1][5][6]
Daphniphyllum paxianumDaphnicyclidin, Calyciphylline A, YuzuriminePaxiphyllines C-E, Daphnipaxianines A-D[7][8]
Daphniphyllum oldhamiiSecodaphnaneLongshanoldhamines A–C[9]
Daphniphyllum angustifoliumSecodaphnaneDaphnioldhanol A[10]

Experimental Protocols for Daphniphyllum Metabolomics

The analysis of Daphniphyllum alkaloids typically involves extraction from plant material followed by analysis using liquid chromatography-mass spectrometry (LC-MS). While specific protocols may vary, the following represents a generalized workflow based on published studies.

Sample Preparation and Extraction
  • Plant Material: Leaves, stems, roots, or fruits are collected and typically dried and powdered.[4][8]

  • Extraction Solvent: A common solvent system is methanol (B129727) or a mixture of chloroform (B151607) and methanol.[4] The choice of solvent can significantly impact the extraction efficiency of different alkaloid classes.

  • Extraction Method: Maceration or percolation are frequently used methods for extracting alkaloids from the plant powder. The resulting crude extract is then typically partitioned with an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, followed by basification (e.g., with NH4OH) and extraction with an organic solvent like chloroform or ethyl acetate (B1210297) to isolate the alkaloid fraction.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed to separate the complex mixture of alkaloids. A gradient elution with a mobile phase consisting of water (often with an additive like formic acid or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS), often coupled with tandem mass spectrometry (MS/MS), is used for the detection and identification of alkaloids. Electrospray ionization (ESI) in positive ion mode is typically used as the ionization source.[12]

  • Data Analysis: The acquired LC-MS data is processed to detect peaks, and alkaloids are tentatively identified by comparing their accurate mass and fragmentation patterns with databases of known Daphniphyllum alkaloids or through de novo structural elucidation.

Visualizing the Workflow and Biosynthesis

To better understand the experimental process and the relationships between different alkaloid types, the following diagrams are provided.

Experimental_Workflow PlantMaterial Daphniphyllum Plant Material (Leaves, Stems, etc.) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (e.g., Methanol) DryingGrinding->Extraction AcidBasePartitioning Acid-Base Partitioning Extraction->AcidBasePartitioning CrudeAlkaloidExtract Crude Alkaloid Extract AcidBasePartitioning->CrudeAlkaloidExtract LCMS LC-MS/MS Analysis CrudeAlkaloidExtract->LCMS DataProcessing Data Processing and Metabolite Identification LCMS->DataProcessing ComparativeAnalysis Comparative Analysis DataProcessing->ComparativeAnalysis Biosynthetic_Pathway Squalene Squalene Secodaphniphylline_precursor Secodaphniphylline-type Precursor (C30) Squalene->Secodaphniphylline_precursor Daphniphylline_type Daphniphylline-type (C30) Secodaphniphylline_precursor->Daphniphylline_type Yuzurimine_type Yuzurimine-type (C22) Secodaphniphylline_precursor->Yuzurimine_type Loss of C8 unit Calyciphylline_A_type Calyciphylline A-type (C22) Yuzurimine_type->Calyciphylline_A_type Other_types Other C22 Types Yuzurimine_type->Other_types

References

A Comparative Analysis of Daphniphylline Derivatives: Bridging the Gap Between In Vitro Cytotoxicity and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology and drug development are continually exploring novel chemical scaffolds for potent anticancer agents. The Daphniphyllum alkaloids, a diverse group of natural products, have emerged as a promising source of bioactive molecules. This guide provides a comparative overview of the in vitro and in vivo efficacy of select Daphniphylline derivatives, offering insights for researchers, scientists, and drug development professionals. Due to the nascent stage of comprehensive in vivo testing for many of these compounds, this guide will focus on the available data for dcalycinumine A, a derivative that has shown significant promise in preliminary studies.

While numerous Daphniphyllum alkaloids have demonstrated in vitro cytotoxic effects against various cancer cell lines, a direct comparative analysis with corresponding in vivo data remains a critical gap in the literature. This guide aims to synthesize the currently available information to facilitate a clearer understanding of the therapeutic potential of these complex natural products.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

Several Daphniphylline derivatives have exhibited notable cytotoxic activity in laboratory settings. For instance, daphnezomine W has been reported to have a half-maximal inhibitory concentration (IC50) of 16.0 μg/mL against the HeLa human cervical cancer cell line. Another derivative, daphnioldhanol A, showed an IC50 of 31.9 μM against the same cell line.

Among the more recently identified derivatives, dcalycinumine A has demonstrated significant and broad-spectrum antitumor activities.[1] In vitro studies have revealed its ability to inhibit the proliferation, migration, and invasion of nasopharyngeal carcinoma cells. Furthermore, dcalycinumine A was found to promote apoptosis, a key mechanism for eliminating cancerous cells.[1]

To provide a clear comparison, the following table summarizes the available in vitro cytotoxicity data for these representative Daphniphylline derivatives.

DerivativeCell LineIC50 ValueKey Effects
Dcalycinumine A Nasopharyngeal Carcinoma CellsNot specifiedInhibition of proliferation, migration, and invasion; Promotion of apoptosis[1]
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mLCytotoxicity
Daphnioldhanol A HeLa (Cervical Cancer)31.9 µMCytotoxicity[1]

In Vivo Efficacy: The Path to Preclinical Validation

Translating promising in vitro results into tangible in vivo efficacy is a crucial step in the drug development pipeline. As of the current literature, detailed in vivo studies directly correlating with the in vitro data for most Daphniphylline derivatives are limited. However, the significant in vitro anticancer activities of compounds like dcalycinumine A strongly suggest their potential for effective tumor growth inhibition in animal models.

The typical workflow for evaluating the in vivo efficacy of a potential anticancer compound, such as a Daphniphylline derivative, is outlined below. This process is essential for determining the therapeutic window, dosage, and overall preclinical potential of the drug candidate.

in_vivo_workflow cluster_preclinical In Vivo Efficacy Evaluation start Compound Selection (e.g., Dcalycinumine A) animal_model Xenograft Model Development (e.g., Nude mice with nasopharyngeal tumor cells) start->animal_model treatment Drug Administration (Route, Dose, Schedule) animal_model->treatment monitoring Tumor Growth Monitoring (Volume, Weight) treatment->monitoring endpoints Endpoint Analysis (Tumor Inhibition Rate, Histopathology, Biomarkers) monitoring->endpoints data_analysis Data Analysis and Statistical Evaluation endpoints->data_analysis conclusion Assessment of In Vivo Efficacy data_analysis->conclusion

Caption: A generalized workflow for the in vivo evaluation of a Daphniphylline derivative.

Proposed Mechanism of Action: Targeting Cancer Hallmarks

The observed in vitro effects of dcalycinumine A, namely the inhibition of proliferation, migration, and invasion, coupled with the induction of apoptosis, suggest a multi-targeted mechanism of action. These cellular events are hallmarks of cancer, and their disruption is a key strategy in anticancer therapy. A plausible signaling pathway through which dcalycinumine A might exert its effects is depicted below. This hypothetical pathway is based on common mechanisms of anticancer agents and the reported biological activities of this compound.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daphniphylline Dcalycinumine A Receptor Growth Factor Receptor Daphniphylline->Receptor Inhibition Prolif_Pathway Proliferation Signaling (e.g., MAPK/ERK) Daphniphylline->Prolif_Pathway Inhibition Mig_Inv_Pathway Migration/Invasion Signaling (e.g., PI3K/Akt) Daphniphylline->Mig_Inv_Pathway Inhibition Apoptosis_Reg Apoptosis Regulators (e.g., Bcl-2 family) Daphniphylline->Apoptosis_Reg Modulation Receptor->Prolif_Pathway Receptor->Mig_Inv_Pathway Transcription Gene Transcription (Proliferation, Survival) Prolif_Pathway->Transcription Mig_Inv_Pathway->Apoptosis_Reg Caspase Caspase Activation Apoptosis_Reg->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed signaling pathway for the anticancer effects of dcalycinumine A.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the evaluation of Daphniphylline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, nasopharyngeal carcinoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The Daphniphylline derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., nasopharyngeal carcinoma cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomly assigned to treatment and control groups. The Daphniphylline derivative is administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Study Termination: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.

  • Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the compound. Further analysis, such as histopathology and biomarker assessment, may also be performed.

Conclusion and Future Directions

The available data, particularly for dcalycinumine A, highlight the potential of Daphniphylline derivatives as a novel class of anticancer agents. The significant in vitro activity against nasopharyngeal carcinoma cells is a strong rationale for further preclinical development. However, to fully understand the therapeutic potential of these compounds, comprehensive in vivo studies are imperative. Future research should focus on:

  • Systematic In Vivo Efficacy Studies: Conducting xenograft studies for promising derivatives like dcalycinumine A to determine their tumor growth inhibition capabilities, optimal dosing, and toxicity profiles.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion of these compounds to understand their behavior in a biological system.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these alkaloids.

By systematically bridging the gap between in vitro and in vivo data, the scientific community can unlock the full therapeutic potential of Daphniphylline derivatives in the fight against cancer.

References

Safety Operating Guide

Navigating the Disposal of Daphenylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Daphenylline was not publicly available. The following procedures are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations to ensure full compliance.

This compound, a complex alkaloid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the area should be secured, and the spill should be cleaned up using an appropriate absorbent material. The contaminated absorbent must then be treated as hazardous waste.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and disposal. Below is a summary of its known characteristics.

PropertyValue
Molecular FormulaC₂₁H₂₇N
Molecular Weight293.4 g/mol
AppearanceSolid (presumed)
SolubilityData not readily available; likely soluble in organic solvents.

Step-by-Step Disposal Protocol for this compound Waste

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in accordance with regulatory requirements.

1. Waste Segregation:

  • Solid this compound Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid this compound Waste: All solutions containing this compound, including reaction mixtures and rinsates, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated Labware:

    • Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated sharps container for hazardous materials.

    • Non-Sharps: Pipette tips, tubes, and other disposable labware should be collected in the solid hazardous waste container.

    • Reusable Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed following standard laboratory procedures.

2. Waste Container Labeling:

Proper labeling is critical for the safe management of hazardous waste. All containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) associated with the waste (e.g., "Toxic").

  • The accumulation start date.

3. Storage of this compound Waste:

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills. Keep containers tightly closed when not in use.

4. Arranging for Disposal:

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste. Provide them with a full inventory of the waste to be disposed of.

Experimental Protocols

While no specific experimental protocols for the neutralization of this compound are available, the general principle for the disposal of alkaloid waste is to avoid drain disposal and to treat it as chemical waste. Incineration at a permitted facility is the preferred method of destruction.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated assess_type Assess Waste Type start->assess_type solid_waste Solid Waste (Pure compound, contaminated labware) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) assess_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, broken glass) assess_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Standard Operating Procedure: Safe Handling of Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Daphenylline is a fictional substance. The following guidelines are provided as a template for handling potent, hazardous chemical compounds in a laboratory setting. Always consult the official Safety Data Sheet (SDS) for any specific chemical before handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent, hypothetical compound this compound. It outlines the necessary personal protective equipment (PPE), handling protocols, and disposal procedures to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

This compound is presumed to be a hazardous compound requiring stringent safety measures. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.

  • Primary Engineering Control: All manipulations involving this compound powder or volatile solutions must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.

  • Secondary Controls: A designated area for this compound work should be established. Access to this area should be restricted to authorized personnel only. An eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The selection of PPE is based on the task being performed and the associated risk.

Table 1: Required Personal Protective Equipment for this compound Handling

Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing & Aliquoting (Powder) Double-gloved with nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gownN95 or higher-rated respirator
Solution Preparation Double-gloved with nitrile glovesChemical splash gogglesChemical-resistant lab coatNot required (in fume hood)
In-vitro/In-vivo Experiments Nitrile glovesSafety glasses with side shieldsStandard lab coatNot required
Waste Disposal Heavy-duty nitrile or butyl rubber glovesChemical splash gogglesChemical-resistant lab coatNot required

Step-by-Step Handling Protocol: Preparation of a 10mM this compound Stock Solution

This protocol outlines the procedure for safely preparing a stock solution from this compound powder.

Methodology:

  • Preparation:

    • Don all required PPE as specified in Table 1 for "Weighing & Aliquoting."

    • Designate a work area within the chemical fume hood and cover the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent, vortex mixer).

  • Weighing:

    • Tare the analytical balance with a piece of weigh paper.

    • Carefully weigh the target amount of this compound powder onto the weigh paper. Avoid creating dust.

    • Document the exact weight.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into the appropriate volumetric flask.

    • Using a pipette, add a small amount of the desired solvent (e.g., DMSO) to the flask to dissolve the powder.

    • Once dissolved, add the solvent to the final target volume.

    • Cap the flask and vortex until the solution is homogeneous.

  • Cleanup:

    • Dispose of the used weigh paper, spatula tip, and any contaminated bench paper into the designated "this compound Solid Waste" container.

    • Wipe down the work surface and balance with an appropriate deactivating solution or 70% ethanol.

    • Carefully remove the outer pair of gloves and dispose of them in the designated waste container before leaving the fume hood.

Spill and Emergency Procedures

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use a chemical spill kit to absorb the material.

    • Wipe the area with a deactivating agent.

    • Place all contaminated materials in the designated this compound waste container.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institutional safety office.

    • Prevent entry to the area.

    • Follow institutional procedures for hazardous material spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.

  • Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.

prep 1. Preparation - Assemble Materials - Don PPE weigh 2. Weighing - Inside Fume Hood - Use Weigh Paper prep->weigh solubilize 3. Solubilization - Transfer to Flask - Add Solvent & Mix weigh->solubilize experiment 4. Experimental Use - Follow Protocol solubilize->experiment cleanup 5. Decontamination - Clean Work Area - Doff PPE Correctly experiment->cleanup disposal 6. Waste Disposal - Segregate Waste Streams - Label Containers cleanup->disposal

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。